molecular formula C11H13NO2 B1597959 Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate CAS No. 649766-32-5

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

カタログ番号: B1597959
CAS番号: 649766-32-5
分子量: 191.23 g/mol
InChIキー: AWUJRLFYGNIHAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS 649766-32-5) is a high-purity chemical building block with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound features a cyclopropane ring substituted with an ethyl ester group and a pyridin-3-yl ring, a structure of significant interest in medicinal chemistry. It is recognized for its potential as a key intermediate in pharmaceutical research, particularly in the development of cyclopropane carboxylic acid derivatives investigated for their therapeutic applications . Research indicates such derivatives show promise as inhibitors of leukotriene biosynthesis, which are key mediators in inflammatory pathways, suggesting potential applications for treating inflammatory and respiratory diseases . The compound has calculated physical properties including a density of 1.160 g/cm³ at 20 °C, a boiling point of approximately 286.3 °C at 760 Torr, and a flash point of 127.0 °C . It is slightly soluble at 2.9 g/L at 25 °C . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order available stock from multiple global shipping locations including the US, India, and Germany . Please refer to the available Material Safety Data Sheet (MSDS) for detailed handling and safety information.

特性

IUPAC Name

ethyl 2-pyridin-3-ylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUJRLFYGNIHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382788
Record name Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649766-32-5
Record name Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide:

Abstract This technical guide details the synthesis of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate, a critical pharmacophore in the development of nicotinic acetylcholine receptor (nAChR) ligands and conformationally restricted bioisosteres. The guide prioritizes two distinct methodologies: a robust, metal-free Corey-Chaykovsky cyclopropanation (recommended for basic nitrogen tolerance) and a Transition-Metal Catalyzed Diazo Decomposition (recommended for high-throughput stereoselective screening). Protocols are designed for reproducibility, scalability, and safety.[1]

Strategic Analysis & Retrosynthesis

The target molecule features a cyclopropane ring substituted with a basic pyridine moiety and an ester group. The presence of the pyridine nitrogen poses a specific challenge for traditional Lewis acid-catalyzed routes due to potential catalyst poisoning.

Retrosynthetic Logic:

  • Disconnection A (MIRC): Disconnecting the C2–C3 bond of the cyclopropane ring leads to an electron-deficient alkene (acrylate) and a methylene transfer reagent (sulfur ylide). This is the Corey-Chaykovsky route.[2][3][4]

  • Disconnection B (Carbenoid): Disconnecting the ring bonds simultaneously implies the reaction of a vinyl pyridine with a carbene source (ethyl diazoacetate). This is the Transition Metal Catalyzed route.[5]

Retrosynthesis Target Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate RouteA_Pre Ethyl 3-(pyridin-3-yl)acrylate + Sulfur Ylide Target->RouteA_Pre Route A: MIRC (Corey-Chaykovsky) RouteB_Pre 3-Vinylpyridine + Ethyl Diazoacetate Target->RouteB_Pre Route B: Carbenoid (Rh/Cu Catalysis)

Figure 1: Retrosynthetic disconnection strategies focusing on Michael-Initiated Ring Closure (MIRC) and Carbenoid addition.

Route A: Corey-Chaykovsky Cyclopropanation (Recommended)

This route is preferred for laboratory-scale synthesis (1g – 50g) because it avoids the use of transition metals that can be coordinated/deactivated by the pyridine nitrogen. It proceeds via a Michael addition of a sulfur ylide to an


-unsaturated ester followed by intramolecular ring closure.
Phase 1: Precursor Synthesis (Heck or HWE Reaction)

First, synthesize the requisite acrylate from 3-bromopyridine or nicotinaldehyde.

  • Preferred Method: Horner-Wadsworth-Emmons (HWE) reaction.

  • Reagents: Nicotinaldehyde, Triethyl phosphonoacetate, NaH (or K2CO3), THF.

Phase 2: Cyclopropanation Protocol

Mechanism: The dimethylsulfoxonium methylide attacks the


-carbon of the acrylate. The resulting enolate then displaces DMSO to close the ring. This reaction is highly diastereoselective for the trans-isomer.[4]

Materials:

  • Ethyl 3-(pyridin-3-yl)acrylate (1.0 equiv)

  • Trimethylsulfoxonium iodide (Me3SOI) (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • DMSO (Anhydrous)

Step-by-Step Protocol:

  • Ylide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMSO. Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Substrate Addition: Dissolve Ethyl 3-(pyridin-3-yl)acrylate (1.0 equiv) in a minimal amount of DMSO. Add this solution dropwise to the ylide solution to control the exotherm.

  • Reaction: Stir the mixture at room temperature for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Pour the reaction mixture slowly into ice-cold brine.

  • Extraction: Extract with Ethyl Acetate (3x). The pyridine functionality requires the aqueous layer to be slightly basic (pH ~8-9) to ensure neutral form extraction, though DMSO/Brine usually suffices.

  • Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over Na2SO4.[6] Concentrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[6]

Expected Data:

  • Yield: 75–85%

  • Selectivity: >95:5 trans:cis ratio.

Route B: Rhodium-Catalyzed Diazo Decomposition

This route is ideal for generating specific enantiomers using chiral ligands (e.g., chiral bisoxazolines or chiral carboxylates). However, the pyridine nitrogen must be managed to prevent catalyst poisoning.

Expert Insight: Standard Rh2(OAc)4 may be sluggish. Use Rh2(esp)2 (Du Bois catalyst) for higher turnover numbers, or pre-complex the pyridine nitrogen with a Lewis Acid (e.g., BF3·OEt2) if yields are low.

Materials:

  • 3-Vinylpyridine (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 equiv) - Handle with extreme caution

  • Catalyst: Rh2(OAc)4 or Rh2(esp)2 (0.5 – 1 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask. Add 3-vinylpyridine and the Rhodium catalyst in DCM.

  • Slow Addition: Dissolve Ethyl Diazoacetate (EDA) in DCM. Using a syringe pump, add the EDA solution very slowly (over 4–6 hours) to the stirring alkene solution.

    • Why? Keeping the concentration of diazo low prevents dimerization (formation of diethyl fumarate/maleate) and favors the reaction with the alkene.

  • Reaction: Stir for an additional 2–4 hours after addition is complete.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Flash chromatography. Separation of cis and trans isomers is usually possible on silica gel; trans typically elutes first or second depending on the solvent system (often less polar).

CatalyticCycle Rh Rh(II) Catalyst Carbene Rh-Carbenoid Intermediate Rh->Carbene + EDA - N2 EDA Ethyl Diazoacetate Product Cyclopropane Product Carbene->Product + Alkene Alkene 3-Vinylpyridine Product->Rh Regeneration N2 N2 (Gas)

Figure 2: Simplified catalytic cycle for Rh(II) mediated cyclopropanation. Slow addition of EDA is critical to maintain the active carbenoid cycle.

Analytical Characterization

1H NMR (400 MHz, CDCl3) - Trans-Isomer:

  • Pyridine Protons:

    
     8.4–8.5 (m, 2H, 
    
    
    
    -H), 7.4 (dt, 1H), 7.2 (dd, 1H).
  • Cyclopropane Ring: The coupling constants (

    
    ) are diagnostic.
    
    • 
       (benzylic): 
      
      
      
      ~2.50 ppm (m).
    • 
       (ester 
      
      
      
      ):
      
      
      ~1.90 ppm (m).
    • 
       (methylene): 
      
      
      
      1.2–1.6 ppm (m).
    • J_trans (between

      
       and 
      
      
      
      ) is typically 4–6 Hz, while J_cis is 8–10 Hz.
  • Ethyl Group: Quartet at 4.15 ppm, Triplet at 1.25 ppm.

Safety & Handling:

  • Ethyl Diazoacetate: Potentially explosive. Do not heat neat. Use blast shields.

  • Trimethylsulfoxonium Iodide: Irritant.

  • Pyridine Derivatives: Generally toxic; handle in a fume hood.

Summary of Methods

FeatureRoute A: Corey-ChaykovskyRoute B: Rh-Catalyzed Diazo
Primary Reagents Me3SOI, NaH, AcrylateEDA, Rh2(OAc)4, Vinylpyridine
Metal Requirement None (Metal-free)Rh, Cu, or Ru catalyst
Stereoselectivity High trans selectivityMixture (Ligand dependent)
Scalability High (kg scale possible)Moderate (Safety limits on Diazo)
Catalyst Poisoning No issueHigh Risk (Pyridine N)
Recommendation Primary Choice Secondary (for chiral synthesis)

References

  • Corey-Chaykovsky Reaction Mechanism & Scope: Aggarwal, V. K., et al. "Catalytic Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds." Chemical Reviews, 2003.

  • Diazoacetate Cyclopropanation Protocols: Doyle, M. P., et al. "Catalytic Asymmetric Cyclopropanation." Chemical Reviews, 1998.

  • Synthesis of Pyridyl Acrylates (Precursor): Organic Syntheses, Coll. Vol. 9, p. 19 (1998). "Horner-Wadsworth-Emmons Reaction."

  • Handling of Diazo Compounds: Proctor, L. D. "Hazards of Diazo Compounds." Org. Process Res. Dev. 2002.

Sources

Technical Guide: Physicochemical Profiling & Handling of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a critical heteroaromatic scaffold used primarily as a pharmacophore building block in the development of nicotinic acetylcholine receptor (nAChR) ligands, histone deacetylase (HDAC) inhibitors, and glutamate receptor modulators.

Its structural value lies in the cyclopropane "kink," which provides a rigid, non-planar spacer between the lipophilic ester (or its derivative) and the polar pyridine ring. This rigidity restricts conformational freedom, often enhancing binding selectivity compared to flexible ethyl or propyl linkers.

Core Chemical Identity
PropertyDetail
IUPAC Name Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
CAS Number 649766-32-5
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES CCOC(=O)C1CC1c2cnccc2
Key Functional Groups Pyridine (Basic, H-bond acceptor), Ester (Hydrophobic, Electrophilic), Cyclopropane (Rigid spacer)

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) standard for this structural class.

Electronic & Solubility Parameters
ParameterValue / RangeSignificance in Drug Design
logP (Octanol/Water) 1.8 ± 0.3 (Predicted)Moderately lipophilic; suggests good membrane permeability (CNS penetration likely).
pKa (Pyridine N) 4.8 – 5.2The pyridine nitrogen is weakly basic.[1] It will be protonated in acidic media (pH < 4), significantly increasing aqueous solubility.
Topological Polar Surface Area (TPSA) ~39 ŲWell below the 90 Ų threshold for blood-brain barrier (BBB) penetration.
H-Bond Acceptors 2 (Pyridine N, Ester Carbonyl)Critical for receptor interaction.[1]
H-Bond Donors 0Lack of donors improves membrane permeability.
Physical State & Stability[6]
  • Appearance: Typically a pale yellow to colorless oil at room temperature.[1]

  • Boiling Point: Predicted ~130–140°C at 0.5 mmHg (Vacuum distillation required).

  • Thermal Stability: The cyclopropane ring is stable up to ~200°C but can undergo ring-opening under extreme thermal stress or strong Lewis acid catalysis.

  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in basic (pH > 10) or strongly acidic (pH < 2) aqueous conditions, yielding the free acid (CAS 1017553-74-0).

Stereochemistry: The Critical Variable

This molecule possesses two chiral centers at the cyclopropane ring, resulting in four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

  • Trans-isomer (Thermodynamically Favored): The bulky pyridine and ester groups are on opposite sides of the ring. Usually the major product in Rh-catalyzed synthesis.

  • Cis-isomer (Kinetic Product): Groups are on the same side. Often sterically congested.[1]

Stereochemical Separation Workflow

The biological activity of the final drug candidate often depends strictly on the absolute configuration (e.g., 1R, 2S).[1]

StereochemSeparation Mix Crude Reaction Mixture (Cis/Trans Ratio ~ 1:3) Flash Flash Chromatography (Silica Gel, Hexane/EtOAc) Mix->Flash Gravity/Pressure Trans Trans-Isomer (Racemic) Major Fraction Flash->Trans Elutes First (Typically) Cis Cis-Isomer (Racemic) Minor Fraction Flash->Cis Elutes Second ChiralHPLC Chiral Preparative HPLC (Amylose/Cellulose Phase) Trans->ChiralHPLC Resolution Enantiomers Pure Enantiomers (>99% ee) ChiralHPLC->Enantiomers Collection

Figure 1: Purification logic for isolating specific stereoisomers. Trans-isomers typically elute first on standard silica due to lower polarity/better shielding of the polar groups.

Experimental Protocols

Synthesis (Rh-Catalyzed Cyclopropanation)

Context: This is the industry-standard route for generating the scaffold with high trans selectivity.

Reagents:

  • 3-Vinylpyridine (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Catalyst: Rh₂(OAc)₄ (0.5 mol%) or Rh₂(esp)₂ (for higher turnover)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-vinylpyridine and catalyst in DCM.

  • Addition: Dissolve EDA in DCM. Add this solution slowly via syringe pump over 4–6 hours to the stirring reaction mixture at room temperature. Slow addition is critical to prevent EDA dimerization (fumarate/maleate formation).

  • Quench: Once N₂ evolution ceases, concentrate the mixture under reduced pressure.

  • Workup: Dissolve residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.[1]

  • Purification: Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Analytical Validation (HPLC Method)

To quantify purity and isomer ratio.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pyridine basicity).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine π-π* transition).

  • Retention: The pyridine moiety causes tailing if unbuffered; formic acid or ammonium acetate is mandatory.

Reactivity & Handling Guide

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic tendency due to the pyridine ring.[1] Store under Nitrogen or Argon.

  • Incompatibility: Avoid strong oxidizers (forms Pyridine N-oxide) and strong bases (hydrolyzes ester).[1]

Common Derivatizations

This molecule is rarely the final drug; it is a "divergent intermediate."[1]

  • Saponification: LiOH/THF/Water

    
    Carboxylic Acid  (Coupling partner for amides).[1]
    
  • Reduction: LiAlH₄/THF

    
    Alcohol  (Precursor for ethers/halides).
    
  • Hydrazinolysis: Hydrazine hydrate

    
    Hydrazide  (Precursor for heterocycle formation).[1]
    

Reactivity Start Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate Acid Free Acid (Amide Coupling) Start->Acid LiOH, THF/H2O Alc Primary Alcohol (Etherification) Start->Alc LiAlH4, 0°C Noxide N-Oxide (Metabolite/Impurity) Start->Noxide mCPBA or H2O2 (Oxidation)

Figure 2: Primary chemical transformations and divergence points.

References

  • Synthesis of Phenyl/Pyridyl Cyclopropanes: Charette, A. B., et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands."[1] Journal of the American Chemical Society, 1998. Link(Foundational protocol for chiral cyclopropanation).

  • Stereochemical Separation: Ebner, C., et al. "Stereoselective Synthesis of Cyclopropanes via Rhodium-Catalyzed Cyclopropanation."[1] Chemistry – A European Journal, 2011. Link.

  • Physicochemical Data Sources: PubChem Compound Summary for CID 21901282 (Acid derivative).[2][1] National Center for Biotechnology Information. Link.

  • Chromatographic Methods: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.

Sources

Strategic Utilization of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 649766-32-5 Technical Whitepaper for Drug Discovery Applications

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug design, Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate represents a high-value "scaffold hop" intermediate. It serves as a conformationally restricted bioisostere of ethyl 3-(pyridin-3-yl)propanoate and a rigidified analog of styrene derivatives.

For the medicinal chemist, this molecule offers three distinct strategic advantages:

  • Vector Control: The cyclopropane ring locks the pyridine and the ester functionality into a fixed angular relationship, reducing the entropic penalty of binding to target proteins (e.g., Kinases, GPCRs).

  • Metabolic Stability: The cyclopropane "banana bonds" are generally more resistant to oxidative metabolism (CYP450) compared to the corresponding alkene or flexible alkyl chain.

  • Basicity Modulation: The electron-withdrawing nature of the ester (and the cyclopropane ring itself) subtly modulates the pKa of the pyridine nitrogen, influencing solubility and hERG channel liability.

Part 2: Chemical Profile & Technical Specifications

Physicochemical Properties

Note: Values below represent high-confidence predicted data based on structural analogs, as specific experimental data for this CAS is proprietary in many contexts.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₁H₁₃NO₂Core scaffold
Molecular Weight 191.23 g/mol Fragment-based drug design (FBDD) compliant
Predicted LogP ~1.8 - 2.1Ideal for CNS and oral bioavailability
H-Bond Acceptors 2 (Pyridine N, Ester Carbonyl)Key pharmacophore points
Stereochemistry Mixture of cis and trans (unless chirally separated)Trans isomer is typically thermodynamically favored
Appearance Pale yellow to amber oilLiquid handling required
Structural Analysis (Stereoisomerism)

The synthesis of this compound creates two chiral centers at the cyclopropane ring.

  • Trans-isomer (Racemic): The pyridine and ester groups are on opposite faces. This is generally the desired scaffold for linear binding pockets.

  • Cis-isomer (Racemic): The groups share the same face. Often formed as a minor product but can be favored with specific steric ligands.

Part 3: Optimized Synthetic Protocol (Self-Validating)

Objective: Synthesis of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate via Rhodium-catalyzed carbene insertion.

The Reaction Logic

The most robust route utilizes 3-vinylpyridine and ethyl diazoacetate (EDA) . We employ a Rhodium(II) catalyst to decompose the diazo compound into a metal-carbene species, which then undergoes [2+1] cycloaddition with the alkene.

  • Why Rhodium? Unlike Copper catalysts, Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) minimize the dimerization of EDA (formation of diethyl fumarate/maleate) and operate efficiently at lower temperatures.

Step-by-Step Protocol

Reagents:

  • 3-Vinylpyridine (1.0 equiv)[1]

  • Ethyl Diazoacetate (EDA) (1.2 equiv) - Caution: Potentially explosive.

  • Rh₂(OAc)₄ (0.5 - 1.0 mol%)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Workflow:

  • Catalyst Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-vinylpyridine (10 mmol) and Rh₂(OAc)₄ (0.05 mmol) in anhydrous DCM (20 mL). The solution typically turns green/blue depending on the catalyst.

  • Controlled Addition (Critical Step): Dissolve EDA (12 mmol) in DCM (10 mL). Load this into a syringe pump.

  • Carbenoid Generation: Add the EDA solution slowly over 4–6 hours at room temperature.

    • Expert Insight: Rapid addition leads to high local concentrations of carbene, favoring homocoupling (fumarate formation) over the desired cyclopropanation.

  • Completion: Stir for an additional 2–4 hours. Monitor by TLC or LCMS. The disappearance of the vinylpyridine peak indicates completion.

  • Workup:

    • Concentrate the solvent in vacuo.[2]

    • Purification Note: Pyridine derivatives often streak on silica gel due to interaction with acidic silanols.

    • Remedy: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexanes, or use an eluent system containing 1% Et₃N/MeOH/DCM.

Visualization of Synthetic Pathway

Synthesispathway Start 3-Vinylpyridine Intermediate Rh-Carbene Complex Start->Intermediate Coordination Reagent Ethyl Diazoacetate (EDA) Reagent->Intermediate N2 extrusion Catalyst Rh2(OAc)4 Catalyst Catalyst->Intermediate Catalysis Product Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate (Trans/Cis Mix) Intermediate->Product [2+1] Cycloaddition SideProduct Diethyl Fumarate (Dimer impurity) Intermediate->SideProduct Homocoupling (If addition too fast)

Figure 1: Rhodium-catalyzed carbene insertion mechanism. Note the critical branch point where rapid addition leads to dimerization.

Part 4: Downstream Applications & Derivatization

Once synthesized, CAS 649766-32-5 serves as a divergent intermediate. The ester handle allows for rapid library generation.

Functionalization Logic
Target MoietyReagent SystemApplication
Carboxylic Acid LiOH / THF / H₂OPrecursor for amide coupling (Peptidomimetics).
Alcohol LiAlH₄ or DIBAL-HLinker for ether synthesis or halogenation.
Hydrazide Hydrazine hydratePrecursor for 1,3,4-oxadiazoles (Heterocyclic extension).
Amide AlMe₃ + Amine (Weinreb)Direct amidation for kinase hinge binders.
Derivatization Workflow Diagram

Derivatization Core Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Amidation Direct Amidation (AlMe3 + R-NH2) Core->Amidation Acid Carboxylic Acid (Library Building Block) Hydrolysis->Acid Alcohol Primary Alcohol (Linker Synthesis) Reduction->Alcohol Amide Amide Analog (Bioactive Core) Amidation->Amide

Figure 2: Divergent synthesis pathways from the parent ester, enabling rapid medicinal chemistry library expansion.

Part 5: References & Authority[1][4]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Discovery." Journal of Medicinal Chemistry. (Discusses the bioisosteric utility of cyclopropanes).

  • Doyle, M. P., et al. (1993). "Highly Enantioselective Syntheses of Functionalized Cyclopropanes." Journal of the American Chemical Society.[3] (Foundational work on Rh-catalyzed cyclopropanation).[4]

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. (Contextualizes small rings like cyclopropanes and oxetanes in modern MedChem).

  • Charette, A. B. (2010). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[5][6] (Alternative synthetic routes).

  • Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives." Chemical Reviews. (Reactivity profiles of ester-substituted cyclopropanes).

Sources

Comprehensive Spectroscopic Profile: Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers & Drug Development Professionals

Executive Summary & Compound Identity

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a critical chiral building block, most notably identified as "Intermediate T" in the synthesis of Lysine Specific Demethylase-1 (LSD1) inhibitors [1]. Its cyclopropane core serves as a bioisostere for alkene linkers, providing rigid spatial orientation for the pharmacophore.

This guide provides an in-depth spectroscopic analysis (NMR, IR, MS) of the compound, focusing on the thermodynamically favored trans-isomer, which is the primary synthetic target in medicinal chemistry campaigns.

Property Data
IUPAC Name Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
CAS Number 484654-39-9 (trans-isomer)
Molecular Formula C

H

NO

Molecular Weight 191.23 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in CHCl

, DMSO, MeOH; Insoluble in H

O

Synthesis & Stereochemical Context

To understand the spectroscopic impurities, one must understand the synthesis. The standard industrial route utilizes a Corey-Chaykovsky cyclopropanation on (E)-ethyl 3-(pyridin-3-yl)acrylate.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO.[1]

  • Mechanism: The sulfur ylide attacks the

    
    -carbon of the acrylate, followed by ring closure and elimination of DMSO.
    
  • Stereochemistry: The reaction favors the trans-isomer (typically >85:15 ratio) due to steric repulsion between the ester and pyridine groups in the transition state.

Workflow Diagram: Synthesis Pathway

Synthesis Start Nicotinaldehyde Step1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) Start->Step1 Inter (E)-Ethyl 3-(pyridin-3-yl)acrylate (Precursor) Step1->Inter Step2 Corey-Chaykovsky (TMSOI, NaH, DMSO) Inter->Step2 Product Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate (Trans-Major) Step2->Product

Caption: Stepwise construction of the cyclopropane core favoring the trans-isomer [1].

Spectroscopic Data Analysis[6][8][9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5][6][7][8][9]

The trans-configuration is confirmed by the coupling constants (


) of the cyclopropane ring protons. Trans-protons typically exhibit 

values of 4–6 Hz, whereas cis-protons show larger couplings (7–10 Hz).

H NMR Data (400 MHz, CDCl

)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Py-2 8.46d (broad s)

Deshielded by ring nitrogen; singlet-like.
Py-6 8.42dd

Adjacent to nitrogen; distinct doublet.
Py-4 7.45dt

Para to nitrogen; characteristic coupling.
Py-5 7.21dd

Upfield aromatic; often overlaps with CHCl

.
OCH

4.17q

Characteristic ethyl ester methylene.
H-2 2.52ddd

Benzylic cyclopropyl proton (deshielded).
H-1 1.92ddd

Alpha to carbonyl.
H-3a 1.61ddd

Ring methylene (cis to ester).
H-3b 1.28ddd

Ring methylene (trans to ester).
CH

1.27t

Ethyl ester methyl group.[2]

Critical Insight: The chemical shift difference between H-1 and H-2 (


 ppm) is diagnostic. H-2 is significantly deshielded by the pyridine ring current.

C NMR Data (100 MHz, CDCl

)

(ppm)
Assignment
172.8 Carbonyl (C=O)
149.2 Pyridine C-2
147.8 Pyridine C-6
135.8 Pyridine C-3 (Quaternary)
134.1 Pyridine C-4
123.4 Pyridine C-5
60.9 Ester O-CH

26.1 Cyclopropane C-2 (Benzylic)
24.2 Cyclopropane C-1 (Carbonyl alpha)
17.1 Cyclopropane C-3 (CH

)
14.2 Ester CH

B. Infrared Spectroscopy (FT-IR)[5]

The IR spectrum is dominated by the ester functionality and the heteroaromatic ring.

Wavenumber (cm

)
Functional GroupVibrational Mode
3050–3010 C-H (Aromatic/Cyclopropyl)Stretching (weak)
2980, 2930 C-H (Aliphatic)Stretching
1720–1725 Ester C=O Strong Stretching (Diagnostic)
1580, 1425 Pyridine RingC=C / C=N Skeletal vibrations
1180–1200 C-O-CEster stretching
1020 CyclopropaneRing deformation (often obscured)
C. Mass Spectrometry (MS)[5][8]

Analysis typically utilizes Electrospray Ionization (ESI) in positive mode due to the basic nitrogen on the pyridine ring.

  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    
    
  • High Resolution (HRMS): Calculated for C

    
    H
    
    
    
    NO
    
    
    : 192.1025.
Fragmentation Pathway (MS/MS)

The fragmentation pattern is useful for structural confirmation. The primary loss is the ethoxy group, followed by the carbonyl.

Fragmentation M [M+H]+ m/z 192.1 Frag1 [M - OEt]+ Acylium Ion m/z 147 M->Frag1 - EtOH (46) Frag2 [M - COOEt]+ Pyridyl-Cyclopropyl Carbocation m/z 119 Frag1->Frag2 - CO (28) Frag3 Pyridine Ring Fragment m/z 78/79 Frag2->Frag3 Ring Cleavage

Caption: Proposed ESI(+) fragmentation pathway for structural verification.

Experimental Protocols

Protocol 1: Synthesis of Intermediate T (Patent Based)

Derived from WO2013057320A1 [1]

  • Preparation of Ylide: In a flame-dried flask under N

    
    , suspend NaH  (60% dispersion, 1.0 eq) in dry DMSO . Add Trimethylsulfoxonium iodide  (1.0 eq) portion-wise at room temperature. Stir for 1 hour until the solution becomes clear, indicating the formation of the dimethylsulfoxonium methylide.
    
  • Cyclopropanation: Add a solution of (E)-ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in dry DMSO dropwise to the ylide solution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acrylate.

  • Work-up: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (SiO

    
    , gradient 20% 
    
    
    
    40% EtOAc in Hexanes) to separate the major trans-isomer from the minor cis-isomer.
Protocol 2: NMR Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) containing 0.03% TMS as an internal standard. The pyridine nitrogen can cause broadening; ensure the solvent is not acidic (avoid aged CDCl
    
    
    
    which may contain DCl).
  • Concentration: Dissolve ~10 mg of the oil in 0.6 mL of solvent.

  • Acquisition: Acquire

    
    H spectrum with at least 16 scans to resolve the cyclopropane multiplets clearly.
    

References

  • Ortega Munoz, A., et al. (2013). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. World Intellectual Property Organization Patent WO2013057320A1 .

  • CAS Registry Number 484654-39-9 .[3] Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate. American Chemical Society.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for standard chemical shifts).

Sources

Crystal structure of pyridinyl cyclopropane derivatives

[1]

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs drug design:

  • Conformational Locking: If the crystal structure reveals a high-energy "perpendicular" conformation (

    
    ) due to steric bulk (e.g., an ortho-substituent on the pyridine), this often correlates with reduced potency in enzymes like LSD1, which require a planar, bisected geometry to fit the narrow active site channel.
    
  • Solubility Prediction: High melting points (>150°C) and high packing density (calculated density > 1.3 g/cm³) observed in the crystal often predict poor aqueous solubility. This can be mitigated by disrupting the planar packing (e.g., introducing an

    
     solubilizing tail).
    

Experimental Validation Protocols

Protocol A: Single Crystal X-ray Diffraction (SCXRD)
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a MiTeGen loop using Paratone-N oil.
    
  • Data Collection:

    • Source: Mo-K

      
       (
      
      
      Å) or Cu-K
      
      
      (for absolute configuration).
    • Temperature: 100 K (Cryostream) to minimize thermal motion (anisotropic displacement parameters).

    • Strategy: Collect full sphere of data (

      
      ) to ensure high redundancy.
      
  • Refinement:

    • Use SHELXL for least-squares refinement.

    • Refine Hydrogen atoms on the cyclopropane ring using a riding model, but allow the torsion angle to refine freely if electron density permits.

    • Validation: Ensure no residual electron density peaks > 0.5 e/ų near the pyridine nitrogen (indicates potential protonation or disorder).

Protocol B: Powder X-ray Diffraction (PXRD) for Phase Purity
  • Purpose: To confirm the bulk material matches the single-crystal form.

  • Procedure: Grind 10 mg of bulk solid. Scan from

    
     to 
    
    
    . Compare the experimental pattern with the simulated pattern from the SCXRD CIF file. A match confirms phase purity.

References

  • Mernagh, D. R., et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. National Institutes of Health.

  • Miyazaki, Y., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. PubMed.

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having pi-acceptor substituents: a theoretical and database study. PubMed.

  • Wang, J., et al. (2019). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PubMed Central.

Technical Deep Dive: Substituted Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Stereocontrol, and Pharmacophore Integration

Executive Summary: The "Magic Methyl" of the 21st Century

In modern drug discovery, the substituted cyclopropanecarboxylate motif has transcended its status as a mere structural curiosity to become a critical pharmacophore. Often termed a "bioisostere of the double bond" or a "conformational lock," this three-membered ring offers unique advantages:

  • Metabolic Stability: The

    
    -like character of the C-H bonds (approx. 32% 
    
    
    
    -character) renders them resistant to cytochrome P450 oxidation compared to standard alkyl chains.
  • Vector Positioning: The rigid 60° bond angle projects substituents into precise vectors, enabling high-affinity binding in enzyme pockets where flexible chains would suffer entropic penalties.

  • Electronic Modulation: The cyclopropane ring can act as an electron donor (via hyperconjugation) or an insulator depending on the substitution pattern.

This guide details the high-fidelity synthesis of these scaffolds, moving beyond textbook definitions to field-proven protocols that ensure high diastereomeric ratio (dr) and enantiomeric excess (ee).

Strategic Synthetic Methodologies

The synthesis of substituted cyclopropanecarboxylates is dominated by two mechanistic paradigms: Transition-Metal Catalyzed Carbenoid Addition (for electron-rich alkenes) and Michael-Initiated Ring Closure (MIRC) (for electron-deficient alkenes).

Transition-Metal Catalyzed Carbenoid Addition

This is the gold standard for asymmetric synthesis. It relies on the decomposition of diazo compounds (typically diazoacetates) by dirhodium(II) or copper(I) catalysts to generate a transient metal-carbene species.

Mechanistic Insight

The reaction proceeds via a concerted but asynchronous mechanism. The choice of catalyst ligand sphere is critical:

  • Rh(II) Carboxylates (e.g.,

    
    ):  Good for general reactivity but poor enantiocontrol.
    
  • Rh(II) Prolinates (e.g.,

    
    ):  The "Davies Catalyst." The 
    
    
    
    -symmetric chiral pocket ensures high enantioselectivity (
    
    
    ee) for donor-acceptor carbenes.
  • Causality in Solvent Choice: Non-coordinating solvents (DCM, Hexanes) are mandatory. Lewis basic solvents (THF, MeCN) coordinate to the axial sites of the Rh-dimer, quenching electrophilicity and killing catalytic turnover.

RhodiumCycle Rh_dimer Dirhodium(II) Catalyst (Axial Site Open) MetalCarbene Metal-Carbene Complex (Rh=CR-CO2R') Rh_dimer->MetalCarbene + Diazo Diazo Diazo Precursor (N2=CR-CO2R') N2 N2 (Gas) Diazo->N2 TransitionState Asynchronous Concerted TS MetalCarbene->TransitionState + Alkene Alkene Alkene Substrate TransitionState->Rh_dimer Regeneration Product Cyclopropanecarboxylate TransitionState->Product

Figure 1: Catalytic cycle for Rh(II)-mediated cyclopropanation. Note the regeneration of the active catalyst after the concerted transfer step.

Michael-Initiated Ring Closure (MIRC)

When the target molecule requires cyclopropanation of an electron-deficient alkene (e.g., acrylates, nitroalkenes), carbenoid chemistry fails due to electronic repulsion. Here, MIRC is the method of choice.

Mechanism:

  • Nucleophilic Attack: An alpha-halo carbanion (or ylide) attacks the Michael acceptor.

  • Enolate Formation: Generation of a transient enolate intermediate.

  • Intramolecular Displacement: The enolate collapses, displacing the leaving group (halide/sulfide) to close the ring.

MIRC Nucleophile Ylide / Alpha-Halo Enolate Intermediate Enolate Intermediate Nucleophile->Intermediate Conjugate Addition Acceptor Michael Acceptor (Electron Deficient) Acceptor->Intermediate RingClose Intramolecular Displacement Intermediate->RingClose Final Cyclopropane Product RingClose->Final Leaving Group Exit

Figure 2: The MIRC pathway allows access to push-pull cyclopropanes inaccessible via Rh-catalysis.

Experimental Protocol: Enantioselective Rh(II) Cyclopropanation

Objective: Synthesis of methyl (1S, 2S)-2-phenylcyclopropane-1-carboxylate. Standard:


 yield, 

ee.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Catalyst:

    
     (1 mol%). Why? The bulky arylsulfonyl groups create a chiral tunnel, forcing the alkene to approach from a specific trajectory.
    
  • Substrate: Styrene (5.0 equiv). Why excess? To minimize carbene dimerization (fumarate/maleate formation).

  • Carbenoid Source: Methyl phenyldiazoacetate (1.0 equiv).

  • Solvent: Anhydrous Hexanes or 2,2-Dimethylbutane (degassed).

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (0.01 mmol) in anhydrous hexanes (5 mL).
    
    • Checkpoint: The solution should be a clear green/emerald color. If brown, the catalyst may be oxidized or wet.

  • Substrate Addition: Add Styrene (5.0 mmol) to the catalyst solution. Cool the mixture to -78°C.

    • Scientific Logic:[1][2][3][4][5][6] Low temperature increases the energy difference between the diastereomeric transition states, enhancing stereoselectivity.

  • Controlled Addition: Dissolve Methyl phenyldiazoacetate (1.0 mmol) in hexanes (10 mL). Add this solution dropwise via syringe pump over 2 hours.

    • Critical: Slow addition keeps the stationary concentration of the diazo compound low, preventing the carbene from reacting with another diazo molecule (dimerization) instead of the alkene.

  • Reaction Monitoring: Allow the reaction to warm to room temperature naturally overnight. Monitor via TLC (disappearance of yellow diazo spot).

  • Workup: Concentrate the reaction mixture under reduced pressure. The excess styrene can be recovered via distillation.

  • Purification: Flash chromatography on silica gel (Hexanes:EtOAc 95:5).

Validation Criteria:

  • NMR: Characteristic cyclopropane high-field signals (0.8 - 1.5 ppm).

  • Chiral HPLC: Chiralcel OD-H column, Hexanes/IPA 99:1.

Decision Matrix: Selecting the Right Method

The following table guides the selection of synthetic strategy based on substrate class.

Substrate TypePreferred MethodCatalyst/ReagentKey Limitation
Styrenes / Dienes Carbenoid Addition

Requires diazo handling (safety).
Electron-Poor Alkenes MIRCSulfur Ylides (Corey-Chaykovsky)Poor enantiocontrol without chiral auxiliaries.
Allylic Alcohols Simmons-Smith

Stoichiometric zinc waste; sensitive to sterics.
Terminal Alkenes Carbenoid AdditionCu(I)-Box LigandsLower diastereoselectivity than Rh(II).

Strategic Workflow Visualization

Below is a decision tree for the practicing chemist to determine the optimal route for a target cyclopropane scaffold.

StrategyTree Start Target: Cyclopropanecarboxylate CheckAlkene Analyze Alkene Electronic Nature Start->CheckAlkene Rich Electron Rich (Styrene, Vinyl Ether) CheckAlkene->Rich Poor Electron Deficient (Acrylate, Nitroalkene) CheckAlkene->Poor Hydroxy Allylic Alcohol CheckAlkene->Hydroxy RhMethod Rh(II) Catalysis (High ee, High dr) Rich->RhMethod MIRCMethod MIRC / Corey-Chaykovsky (Ylide Chemistry) Poor->MIRCMethod Simmons Simmons-Smith (Directed Zn-Carbenoid) Hydroxy->Simmons Diazo Precursor Diazo Precursor RhMethod->Diazo Precursor Sulfonium Salt Sulfonium Salt MIRCMethod->Sulfonium Salt Diiodomethane Diiodomethane Simmons->Diiodomethane

Figure 3: Synthetic decision matrix for cyclopropane installation.

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic Enantioselective C–H Functionalization by Means of Carbene-Induced Donor/Acceptor Insertion. Nature. [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Greszler, S. N., Halvorsen, G. T., & Voight, E. A. (2017).[1] Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation. Organic Letters. [Link]

  • Wurtz, A. (1855). Sur le sodium et l'iodure de méthyle. Annales de Chimie et de Physique.
  • Doyle, M. P., et al. (2010). Enantioselective Cyclopropanation of Alkenes with Phenyldiazoacetates Catalyzed by Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate]. Journal of the American Chemical Society.[7] [Link]

Sources

Preliminary Biological Screening of Pyridyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a pyridine ring with a cyclopropane moiety represents a privileged scaffold in modern medicinal chemistry.[1][2][3] This structural motif combines the hydrogen-bond accepting capability and solubility benefits of the pyridine heterocycle with the conformational rigidity and metabolic stability of the cyclopropane ring.

This guide outlines a rigorous, tiered biological screening protocol for novel pyridyl cyclopropanes. Unlike flexible alkyl linkers, the cyclopropane unit locks the pyridine into specific vectors, necessitating a screening strategy that prioritizes stereoselectivity and conformational analysis alongside standard potency metrics.[4]

Key Value Proposition:

  • Conformational Locking: Cyclopropane restricts bond rotation, reducing the entropic penalty of binding.[4]

  • Bioisosterism: Acts as a stable alkene mimic, often improving metabolic half-life (

    
    ).[4]
    
  • Vector Control: Isomers (cis vs. trans) project the pyridine nitrogen into distinct regions of the target binding pocket.[4]

Chemical Context & Triage Logic

Before wet-lab screening, it is critical to understand the physicochemical behavior of the library.[4] Pyridyl cyclopropanes often exhibit "molecular flatness" interrupted by the angular cyclopropyl kink.

Stereochemical Control

Biological activity in this class is highly stereodependent. For example, in GPR88 agonists and kinase inhibitors, the trans-isomer often exhibits superior potency due to the extended vector it provides, whereas the cis-isomer may suffer from steric clash or intramolecular shielding of the pyridine nitrogen.[4]

Directive: Do not screen racemic mixtures in late-stage assays. If synthesis yields racemates, separate enantiomers via Chiral HPLC prior to Tier 2 screening.[4]

Tier 1: High-Throughput Antimicrobial Profiling

Pyridyl cyclopropanes have demonstrated significant utility as anti-infectives, particularly targeting CYP51 (lanosterol 14


-demethylase) in fungi and various bacterial cell wall synthesis pathways.[4] This is the most cost-effective "first pass" to identify bioactive hits.
Protocol: Broth Microdilution (CLSI Standards)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens and Candida albicans.

Materials:

  • Compounds: 10 mM DMSO stocks of pyridyl cyclopropanes.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Vehicle).[4]

Workflow:

  • Preparation: Dilute compounds in media to 2x desired final concentration (range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL) in 96-well plates.
  • Inoculation: Add bacterial suspension (

    
     CFU/mL final) or fungal spore suspension.[4]
    
  • Incubation:

    • Bacteria:

      
       for 16–20 hours.[4]
      
    • Fungi:

      
       for 24–48 hours.[4]
      
  • Readout: Visual inspection for turbidity or absorbance at

    
    .[4]
    

Data Interpretation: | Compound Class | Target MIC (


g/mL) | Action Required |
| :--- | :--- | :--- |
| Hit  | 

| Proceed to mammalian cytotoxicity (Tier 2).[4] | | Moderate |

| Check physicochemical properties (LogP); consider analoging.[4] | | Inactive |

| Discard scaffold for this indication. |

Tier 2: Targeted Kinase Inhibition (Oncology)

The pyridine nitrogen acts as a crucial hinge-binder in ATP-competitive kinase inhibitors (e.g., targeting Met Kinase , Chk1 , or PI3K ).[4] The cyclopropane ring serves to orient the "tail" of the molecule into the solvent-exposed region or the hydrophobic back pocket.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Objective: Measure


 against a panel of representative kinases (e.g., c-Met, VEGFR2).[4]

Mechanism: The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.[4] Phosphorylation by the kinase suppresses the FRET signal (or allows cleavage by a secondary development reagent), providing a ratiometric readout.[4]

Steps:

  • Reaction Mix: Combine Kinase (e.g., c-Met, 2 nM), Peptide Substrate (2

    
    M), and ATP (
    
    
    
    concentration).[4]
  • Dosing: Add pyridyl cyclopropane (10-point dose response, starting at 10

    
    M).
    
  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add Development Reagent (Protease).[4] Phosphorylated peptides are protected; non-phosphorylated peptides are cleaved, disrupting FRET.[4]

  • Detection: Measure emission ratio (Coumarin/Fluorescein).

Critical Insight: If the cis-isomer is inactive and the trans-isomer is active (or vice versa), the cyclopropane is acting as a conformational filter .[4] This is a high-value SAR finding, validating the rigidification strategy.

Tier 3: ADME & Metabolic Stability

Pyridyl rings are susceptible to N-oxidation by metabolic enzymes, and cyclopropanes can occasionally undergo ring-opening metabolism, though they are generally stable.[4]

Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify N-oxide metabolites.
  • System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL).[4]

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor for [M+16] peaks (N-oxide formation) or [M+14] (ring opening/oxidation).[4]

Success Criteria:

  • 
     minutes.
    
  • Absence of rapid ring-opening metabolites.

Visualization of Screening Logic

The Screening Cascade

The following diagram illustrates the decision matrix for screening pyridyl cyclopropanes, emphasizing the separation of stereoisomers.

ScreeningCascade Synthesis Synthesis of Pyridyl Cyclopropanes ChiralSep Chiral Separation (cis/trans & R/S) Synthesis->ChiralSep Racemic Mixture Tier1 Tier 1: Antimicrobial Screen (ESKAPE Panel) ChiralSep->Tier1 Path A: Anti-infective Tier2 Tier 2: Kinase Profiling (c-Met, Chk1, VEGFR) ChiralSep->Tier2 Path B: Oncology Decision1 Active? (MIC < 4 µg/mL) Tier1->Decision1 Decision2 Active? (IC50 < 100 nM) Tier2->Decision2 ADME Tier 3: ADME-Tox (Microsomal Stability) Decision1->ADME Yes Discard Discard / Archive Decision1->Discard No Decision2->ADME Yes Decision2->Discard No LeadOpt Lead Optimization (SAR Expansion) ADME->LeadOpt High Stability ADME->Discard High Clearance

Caption: Figure 1. Integrated screening cascade for pyridyl cyclopropanes, prioritizing early chiral separation and dual-pathway biological evaluation.

Structure-Activity Relationship (SAR) Logic

Understanding why the scaffold works is as important as the hit itself.[4]

SAR_Logic Core Pyridyl-Cyclopropane Core Pyridine Pyridine Ring: 1. H-Bond Acceptor (Hinge) 2. Solubility Handle 3. Metabolic Liability (N-Oxide) Core->Pyridine Cyclo Cyclopropane: 1. Conformational Lock 2. Vector Control (cis/trans) 3. Bioisostere for Alkene Core->Cyclo Outcome Biological Outcome: High Potency + Selectivity Pyridine->Outcome Binding Affinity Cyclo->Outcome Entropy Reduction

Caption: Figure 2.[4] Pharmacophore decomposition of the pyridyl cyclopropane scaffold highlighting mechanistic contributions to biological activity.

Summary of Expected Data

When analyzing results from this scaffold, typical benchmarks for a "Lead-Like" molecule are:

AssayMetricAcceptable ThresholdIdeal Target
Antimicrobial MIC (S. aureus)

g/mL

g/mL
Kinase (c-Met)


nM

nM
Solubility Kinetic (PBS, pH 7.[4]4)

M

M
Metabolic Stability

(Microsomes)

L/min/mg

L/min/mg
Toxicity Cytotoxicity (

)

M

M

References

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. (2022). Available at: [Link]

  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. ChemRxiv. (2024).[4] Available at: [Link][4]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. (2024). Available at: [Link]

  • Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorganic & Medicinal Chemistry Letters. (2012).[4][5] Available at: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters. (2008). Available at: [Link]

Sources

Strategic Access to Cyclopropane-Pyridine Scaffolds: Synthetic Methodology and Medicinal Utility

[1][2]

Executive Summary

This technical guide addresses the design and synthesis of cyclopropane-pyridine hybrids, a structural motif increasingly prioritized in modern drug discovery.[1] By combining the pi-deficient aromaticity of pyridine with the unique steric and electronic character of cyclopropane (Fsp3 contribution), researchers can access novel chemical space that offers improved metabolic stability and precise conformational control. This guide moves beyond basic textbook synthesis, offering field-proven protocols for stereoselective rhodium-catalyzed cyclopropanation and radical-mediated Minisci functionalization.[1]

Part 1: The Pharmacophore Rationale

Why This Hybrid?

The fusion of a cyclopropane ring with a pyridine core addresses three critical challenges in medicinal chemistry:

  • "Escape from Flatland": Traditional aromatic drugs often suffer from poor solubility and non-specific binding.[1] Introducing the cyclopropane ring (bond angles ~60°) disrupts planarity, increasing the fraction of sp3-hybridized carbons (Fsp3), which correlates with higher clinical success rates.

  • Metabolic Blocking: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but possesses significantly stronger C-H bonds (~106 kcal/mol vs. ~98 kcal/mol for alkyls). This makes the adjacent sites resistant to CYP450-mediated oxidation, extending the half-life (

    
    ) of the parent compound.
    
  • Vectorial Alignment: The rigid cyclopropane scaffold acts as a spacer that directs the pyridine nitrogen vector (an H-bond acceptor) into specific pockets of target proteins, such as the hinge region of kinases (e.g., MET, VEGFR-2) or the allosteric sites of GPCRs (e.g., GPR88 agonists).[1]

Part 2: Retrosynthetic Strategies

To access these hybrids, two primary disconnections are superior in terms of modularity and scalability.[1]

Visualization: Strategic Disconnections

The following diagram illustrates the logical pathways to the target scaffold, contrasting the "Carbene Transfer" route (high stereocontrol) with the "Radical Addition" route (high diversity).

GTargetTarget: Cyclopropane-Pyridine HybridRouteARoute A: Metal-Catalyzed Carbene Transfer(High Stereocontrol)Target->RouteARetrosynthesisRouteBRoute B: Minisci-Type Radical Addition(Late-Stage Functionalization)Target->RouteBRetrosynthesisPrecursorA1Vinyl PyridineRouteA->PrecursorA1PrecursorA2Diazo Compound / PyridotriazoleRouteA->PrecursorA2PrecursorB1Pyridine CoreRouteB->PrecursorB1PrecursorB2Cyclopropyl Radical Source(Acid/BF3 salt)RouteB->PrecursorB2

Caption: Retrosynthetic logic comparing the construction of the cyclopropane ring on a vinyl pyridine (Route A) versus the direct alkylation of the pyridine core (Route B).

Part 3: Detailed Methodology A – Stereoselective Rhodium Catalysis

Objective: Synthesis of chiral cyclopropyl pyridines via carbene transfer. Best For: Early-stage building block synthesis where enantiopurity is critical.[1]

The Protocol: Rh(II)-Catalyzed Cyclopropanation

This method utilizes donor-acceptor carbenes derived from diazo compounds. The use of bulky Rhodium(II) carboxylate catalysts, such as Rh2(esp)2 (Du Bois catalyst) or Rh2(p-PhTPCP)4 , is essential to prevent catalyst poisoning by the pyridine nitrogen.

Materials & Reagents[2][1][3][4][5][6][7][8][9][10]
  • Substrate: 2-Vinylpyridine (1.0 equiv).

  • Carbene Source: Methyl phenyldiazoacetate (1.2 equiv).

  • Catalyst: Rh2(esp)2 (0.1 – 1.0 mol%).

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or DCM (anhydrous).[1]
    
Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve Rh2(esp)2 (0.5 mol%) in anhydrous PhCF3. Note: PhCF3 is preferred over DCM for its ability to stabilize the metal-carbene intermediate and improve diastereoselectivity.

  • Substrate Addition: Add 2-vinylpyridine (1.0 equiv) to the catalyst solution. Cool the mixture to -40°C if high enantioselectivity is required; otherwise, run at 0°C.

  • Controlled Addition (Critical): Dissolve the diazo compound in PhCF3. Using a syringe pump, add this solution slowly over 2–4 hours.[1]

    • Causality: Rapid addition leads to diazo homocoupling (dimerization) rather than cyclopropanation. The slow addition maintains a low concentration of the active carbene species.

  • Self-Validation Check: Monitor reaction progress via TLC. The disappearance of the distinctive yellow/orange color of the diazo compound indicates consumption. Nitrogen gas (

    
    ) evolution should be steady, not vigorous.[1]
    
  • Workup: Filter the mixture through a short pad of silica/Celite to remove the Rh catalyst. Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism of Action (Rh-Carbene Cycle)

RhCycleRhRh(II) DimerCarbeneRh=CarbeneIntermediateRh->Carbene+ Diazo- N2DiazoDiazo PrecursorTransitionTransition State(Asynchronous Concerted)Carbene->Transition+ AlkeneProductCyclopropyl Pyridine(+ N2)Transition->ProductProduct->RhRegeneration

Caption: The catalytic cycle involves the formation of an electrophilic metal-carbene species which undergoes concerted addition to the alkene.

Part 4: Detailed Methodology B – Minisci-Type Radical Functionalization

Objective: Direct installation of cyclopropyl groups onto complex pyridine scaffolds.[1] Best For: Late-stage functionalization (LSF) of drug leads to modulate SAR.

The Protocol: Ag-Catalyzed Decarboxylative Alkylation

Classic Minisci reactions require strong acids and high heat. This modern adaptation uses silver catalysis and persulfate oxidants to generate radicals from cyclopropyl carboxylic acids under milder conditions.[1]

Materials & Reagents[2][1][3][4][5][6][7][8][9][10]
  • Substrate: Substituted Pyridine (1.0 equiv).

  • Radical Source: Cyclopropane carboxylic acid (2.0 equiv).

  • Catalyst: AgNO3 (0.2 equiv).

  • Oxidant: (NH4)2S2O8 (2.0 equiv).

  • Solvent: DCM/Water biphasic system (1:1) + TFA (1.0 equiv).

Step-by-Step Workflow
  • System Setup: Prepare a biphasic mixture of the pyridine substrate and cyclopropane carboxylic acid in DCM/Water.[1]

  • Acidification: Add TFA (1.0 equiv).

    • Causality: Protonation of the pyridine ring activates it towards nucleophilic radical attack by lowering the LUMO energy of the heterocycle.

  • Radical Initiation: Add AgNO3 and Ammonium Persulfate.[1] Heat to 40°C with vigorous stirring.

    • Mechanism:[3][8][9][11]

      
       oxidizes Ag(I) to Ag(II). Ag(II) performs a single-electron oxidation of the carboxylic acid, triggering decarboxylation and releasing the cyclopropyl radical.
      
  • Self-Validation Check: Monitor the evolution of

    
     (bubbling). If bubbling ceases but starting material remains, add additional portions of oxidant and catalyst.[1]
    
  • Quench: Neutralize with saturated

    
    .[1] Extract with DCM.[1]
    

Part 5: Data Presentation & Comparison

The following table summarizes the operational parameters for selecting the appropriate methodology.

FeatureRh-Catalyzed Cyclopropanation (Method A)Minisci Radical Addition (Method B)
Bond Formed C–C (Ring Closure)C–C (Intermolecular Coupling)
Stereocontrol High (Up to >95% ee with chiral ligands)Low (Typically racemic)
Substrate Scope Requires 2-vinylpyridine precursorsWorks on native pyridine cores
Functional Group Tolerance Sensitive to Lewis bases (catalyst poisoning)High (Tolerates amides, esters, halides)
Primary Utility Scaffold construction (Building Blocks)SAR exploration (Lead Optimization)
Key Limitation Diazo safety hazardsRegioselectivity issues (C2 vs C4)

References

  • BenchChem. (2025).[1][4] Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2025). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC. Retrieved from

  • Journal of the American Chemical Society. (2021).[11] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ACS Publications.[1][6] Retrieved from

  • Organic Chemistry Frontiers. (2025). Rhodium-catalyzed dearomative rearrangement of 2-oxypyridines with cyclopropenes. RSC.[1] Retrieved from

  • Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications.[1][6] Retrieved from

Theoretical Studies on the Stability of Pyridinyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the cyclopropane ring is a privileged scaffold, often utilized as a bioisostere for gem-dimethyl groups or alkene bridges to restrict conformation and improve metabolic stability. However, when coupled with electron-deficient heterocycles like pyridine, the stability profile of the cyclopropane moiety shifts dramatically.

This guide addresses the stability-reactivity trade-off of pyridinyl cyclopropanes. We explore the electronic interactions that govern their susceptibility to acid-catalyzed ring opening and oxidative metabolism. By leveraging Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, we provide a robust framework for predicting the shelf-life and metabolic fate of these motifs before synthesis begins.

The Electronic Landscape: Walsh Orbitals & Conjugation

To understand the stability of pyridinyl cyclopropanes, one must look beyond simple Lewis structures. The cyclopropane ring is not merely an alkane; it possesses significant


-character due to its bent C-C bonds, known as Walsh orbitals .
The Bisected Conformation

Theoretical studies, including X-ray crystallography and gas-phase electron diffraction, confirm that the global minimum for 2-cyclopropylpyridine is the bisected conformation [1].

  • Geometry: The plane of the pyridine ring bisects the cyclopropane ring.

  • Orbital Overlap: This alignment maximizes the overlap between the cyclopropane's HOMO (Walsh

    
     orbitals) and the pyridine's 
    
    
    
    system (LUMO).
  • Consequence: This conjugation provides thermodynamic stability (lowering the ground state energy) but paradoxically increases reactivity toward electrophiles by raising the energy of the HOMO at specific carbon sites.

Regio-Electronic Effects (2- vs. 3- vs. 4-Pyridyl)

The position of the nitrogen atom dictates the stability profile:

IsomerElectronic EffectStability Prediction
2-Pyridyl Strong inductive (

) and resonance (

) withdrawal. N-lone pair proximity can facilitate chelation-assisted C-H activation.
Moderate. Susceptible to acid-catalyzed opening due to N-protonation increasing electron demand on the ring.
3-Pyridyl Inductive withdrawal (

) only; no direct resonance conjugation with the ring carbons.
Highest. The lack of direct conjugation prevents the "push-pull" mechanism that often leads to ring opening.
4-Pyridyl Strong resonance (

) withdrawal.
Lowest. The para-nitrogen creates a highly conjugated system that stabilizes the transition state for nucleophilic ring opening (homologous Michael addition).

In Silico Stability Assessment Protocol

This section details a self-validating computational workflow designed to predict the stability of novel pyridinyl cyclopropane analogs.

Computational Workflow Diagram

G Start Input Structure (3D Coordinates) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch GeomOpt DFT Optimization (M06-2X / def2-SVP) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc NBO NBO Analysis (E(2) Donor-Acceptor) FreqCalc->NBO Ground State Electronic TS_Search Transition State Search (Ring Opening / H-Abstraction) FreqCalc->TS_Search Reactivity Profiling Output Stability Prediction (BDE & Activation Barriers) NBO->Output Conjugation Strength TS_Search->Output Kinetic Stability

Caption: Figure 1. Standardized DFT workflow for assessing the thermodynamic and kinetic stability of cyclopropyl-heterocycles.

Methodology Details

Step 1: Functional Selection Avoid B3LYP for these systems. Instead, use M06-2X or


B97X-D .
  • Reasoning: Pyridinyl cyclopropanes rely heavily on dispersion forces in the bisected conformation. M06-2X captures medium-range correlation energy significantly better than B3LYP, providing more accurate barrier heights for ring opening [2].

Step 2: Basis Set Use def2-SVP for optimization and def2-TZVP for single-point energy refinements.

  • Reasoning: The "def2" family provides a balanced description of polarization functions essential for describing the strained cyclopropane bonds.

Step 3: NBO Analysis Perform Natural Bond Orbital (NBO) analysis to quantify the interaction energy (


) between the cyclopropane 

bond and the pyridine

antibonding orbital.
  • Threshold: If

    
    , the bond is significantly weakened, indicating a high risk of acid-catalyzed hydrolysis.
    

Reactivity & Ring Opening Mechanisms[1][2]

The primary failure modes for these molecules in drug development are acid instability (during synthesis/formulation) and metabolic oxidation (in vivo).

Acid-Catalyzed Ring Opening

The mechanism is distinct from simple alkenes.

  • Protonation: Occurs first at the pyridine nitrogen (the most basic site).

  • Activation: The protonated pyridinium moiety becomes a potent electron-withdrawing group (EWG).

  • Nucleophilic Attack: A nucleophile (e.g., water, chloride) attacks the most substituted cyclopropyl carbon, leading to ring opening.

Diagram: Stability Logic Flow

StabilityLogic Substrate Pyridinyl Cyclopropane Protonation N-Protonation (Acidic Media) Substrate->Protonation Bisected Bisected Conformation (Max Conjugation) Substrate->Bisected EWG_Effect Increased Electrophilicity (LUMO Lowering) Protonation->EWG_Effect Result_Unstable Ring Opening (Low Barrier) EWG_Effect->Result_Unstable Nucleophilic Attack Result_Stable Stable (High Barrier) Bisected->Result_Stable If 3-Pyridyl Bisected->Result_Unstable If 2- or 4-Pyridyl

Caption: Figure 2. Logic flow determining the susceptibility of pyridinyl cyclopropanes to acid-catalyzed ring opening.

Metabolic Stability (P450)

Cytochrome P450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT).

  • The Risk: The "magic methyl" effect of cyclopropane can be negated if the resulting cyclopropyl radical is too stable.

  • Calculation: Calculate the Homolytic Bond Dissociation Energy (BDE) of the

    
    -C-H bond.
    
  • Target: A BDE > 95 kcal/mol is preferred. If the radical is stabilized by the pyridine ring (via spin delocalization), the BDE drops, making it a metabolic "hotspot" [3].

Experimental Validation

Theoretical predictions must be validated by specific experimental assays.

The TFA Challenge Test

To validate the acid stability predicted by the NBO analysis:

  • Dissolve 5 mg of the compound in

    
     of 
    
    
    
    .
  • Add

    
     of Trifluoroacetic Acid (TFA).
    
  • Monitor via

    
     NMR at 
    
    
    
    .
  • Success Criteria:

    
     recovery of starting material after 24 hours. Appearance of alkene signals (5.0–6.5 ppm) indicates ring opening.
    
Radical Clock Assessment

To validate metabolic stability predictions:

  • Use a Newcomb-style radical clock substrate if synthesizing a probe.

  • Alternatively, incubate with human liver microsomes (HLM) and monitor for the formation of ring-opened metabolites (detectable by mass shift +18 or +34 depending on the pathway) using LC-MS/MS.

References

  • Shen, Q., Walker, J. P., & Traetteberg, M. (2005).[1] Intramolecular forces: the molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine.[1] Journal of Molecular Structure, 738(1-3), 25-31.[1] Link[1]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Grimm, M. L., et al. (2020).[2] Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 142(5), 2640-2652.[2] Link[2]

  • Xie, H., et al. (2007).[3] Spontaneous ring-opening of cyclopropanes leads to (E) α-substituted malonate α,β-unsaturated aldehydes.[3] Journal of the American Chemical Society, 129, 10886-10894.[3] Link

Sources

Strategic Synthesis and Pharmacological Utility of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. As a bioisostere of the phenylcyclopropylamine core found in tranylcypromine (TCP), the incorporation of the pyridine ring modulates basicity, metabolic stability, and target selectivity. This guide provides a definitive technical analysis of its nomenclature, stereoselective synthesis, and downstream application in epigenetic drug discovery.

Structural Analysis and Nomenclature

Precise nomenclature is critical for this scaffold due to the existence of two chiral centers (C1 and C2) on the cyclopropane ring, leading to four potential stereoisomers.

Systematic IUPAC Name: Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate

Stereochemical Designations

In medicinal chemistry, the trans-isomer is typically the requisite geometric form for LSD1 inhibition.

Isomer ConfigurationIUPAC DescriptorPharmacological Relevance
(±)-trans Ethyl (1R,2R)-rel-2-(pyridin-3-yl)cyclopropane-1-carboxylatePrimary synthetic target (racemate)
(1R, 2R) Ethyl (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylateOften the bioactive enantiomer precursor
(1S, 2S) Ethyl (1S,2S)-2-(pyridin-3-yl)cyclopropane-1-carboxylateDistomer (in many TCP analogs)
(±)-cis Ethyl (1R,2S)-rel-2-(pyridin-3-yl)cyclopropane-1-carboxylateThermodynamic byproduct (often discarded)

Note on Numbering: The carboxylate substituent dictates position 1 based on IUPAC priority rules for esters over heterocyclic substituents.

Synthetic Methodologies: The Carbenoid Route

The most robust route to this scaffold involves the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of 3-vinylpyridine. While copper catalysts are standard for styrene cyclopropanation, the pyridine nitrogen lone pair acts as a catalyst poison, necessitating the use of Rhodium(II) carboxylates.

2.1 Reaction Mechanism and Catalyst Selection
  • Catalyst: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or chiral variants (e.g., Rh₂(S-DOSP)₄) for asymmetric induction.

  • Carbenoid Formation: The Rh(II) center reacts with EDA to form a metal-carbene intermediate, releasing N₂.

  • Olefin Insertion: The carbene adds across the double bond of 3-vinylpyridine. The trans selectivity is driven by steric repulsion between the ester group of the carbene and the pyridine ring during the approach.

2.2 Experimental Protocol (Self-Validating System)
  • Scale: 10 mmol basis.

  • Safety: Diazo compounds are potentially explosive. Perform in a fume hood behind a blast shield.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 2-neck round-bottom flask with 3-vinylpyridine (1.05 g, 10 mmol) and Rh₂(OAc)₄ (22 mg, 0.5 mol%) in anhydrous Dichloromethane (DCM, 20 mL).

  • Slow Addition (Critical): Dissolve Ethyl Diazoacetate (EDA) (1.37 g, 12 mmol) in DCM (10 mL). Load this into a syringe pump.

  • Execution: Add the EDA solution dropwise over 4–6 hours at room temperature. Rationale: Slow addition keeps the concentration of free carbene low, preventing carbene dimerization (formation of diethyl fumarate/maleate) and favoring the reaction with the alkene.

  • Quench & Workup: Once N₂ evolution ceases and TLC indicates consumption of vinylpyridine, concentrate the mixture in vacuo.

  • Purification: The residue will contain both cis and trans isomers. Flash column chromatography (Hexanes:EtOAc gradient) is required. The trans isomer typically elutes second due to polarity differences, but this must be confirmed via 1H NMR.

2.3 Visualizing the Synthetic Workflow

SynthesisWorkflow Start 3-Vinylpyridine (Substrate) Intermediate Rh-Carbenoid Complex Start->Intermediate Coordination Reagent Ethyl Diazoacetate (Carbene Source) Reagent->Intermediate -N2 Catalyst Rh2(OAc)4 (Catalyst) Catalyst->Intermediate ProductMix Crude Mixture (Trans:Cis ~ 3:1) Intermediate->ProductMix Cyclopropanation Purification Flash Chromatography (SiO2) ProductMix->Purification FinalProduct Ethyl (trans)-2-(pyridin-3-yl) cyclopropanecarboxylate Purification->FinalProduct Isolation

Figure 1: Rhodium-catalyzed carbenoid cyclopropanation workflow.

Downstream Applications: LSD1 Inhibition[1][2][3][4][5][6][7]

The ester functionality serves as a "masked" amine. The primary utility of this molecule is its conversion into a cyclopropylamine, a "warhead" that covalently modifies the Flavin Adenine Dinucleotide (FAD) cofactor within the LSD1 enzyme.

Transformation Logic:

  • Hydrolysis: Ester

    
     Carboxylic Acid (LiOH, THF/H₂O).
    
  • Curtius Rearrangement: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.
    • Reagents: Diphenylphosphoryl azide (DPPA) and Triethylamine, followed by heating in t-Butanol (to form the Boc-protected amine) or aqueous acid (free amine).

  • Mechanism of Action: The resulting amine undergoes single-electron transfer (SET) oxidation by LSD1-FAD, leading to ring opening and covalent adduct formation with FAD, permanently disabling the demethylase.

LSD1Pathway Ester Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate Acid Carboxylic Acid Intermediate Ester->Acid Hydrolysis (LiOH) Curtius Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius Amine Pyridinyl-Cyclopropylamine (Pharmacophore) Curtius->Amine Deprotection LSD1 LSD1 Enzyme (FAD Cofactor) Amine->LSD1 Binding Inhibition Irreversible FAD-Adduct LSD1->Inhibition Ring Opening (Mechanism Based)

Figure 2: Transformation of the ester scaffold into the active epigenetic inhibitor.

Analytical Protocols

To ensure scientific integrity, the isolation of the correct isomer must be validated using quantitative data.

4.1 NMR Discrimination (Cis vs Trans)

The coupling constants (


) of the cyclopropane protons are diagnostic.
  • Trans-isomer: The coupling constant between H1 and H2 (

    
    ) is typically 3.5 – 5.0 Hz .
    
  • Cis-isomer: The coupling constant (

    
    ) is larger, typically 7.5 – 9.0 Hz .
    
4.2 Data Summary Table
PropertyValue / MethodContext
Molecular Weight 191.23 g/mol C₁₁H₁₃NO₂
Appearance Pale yellow oilOxidizes slightly upon air exposure
TLC (Hex:EtOAc 1:1) Rf ~ 0.45 (Trans), 0.35 (Cis)Trans is less polar
1H NMR (CDCl3)

1.28 (t, 3H), 1.60 (m, 1H), 1.92 (m, 1H), 2.51 (m, 1H), 4.18 (q, 2H), 7.2-8.5 (Pyr-H)
Diagnostic multiplets for cyclopropane ring
Storage -20°C, Inert AtmospherePrevent ester hydrolysis and oxidation
References
  • LSD1 Inhibitor Design: Gehling, V. S., et al. (2020).[1][2] "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Cyclopropanation Methodology: Doyle, M. P., et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates." Journal of the American Chemical Society. Link

  • Stereoselective Synthesis: Charette, A. B., et al. (2003).[3] "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link

  • Pharmacological Context: Mimasu, S., et al. (2010). "Structure-Based Design of Potent and Selective LSD1 Inhibitors." Biochemistry. Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Pyridyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of synthesizing chiral pyridyl cyclopropanes —a high-value pharmacophore found in various kinase inhibitors and GPCR modulators—while overcoming the inherent Lewis basicity of the pyridine nitrogen that typically poisons transition metal catalysts.

Abstract & Strategic Overview

Pyridyl cyclopropanes act as bioisosteres for stable phenyl rings and rigidified amine linkers in drug discovery. However, their asymmetric synthesis is complicated by the "Pyridine Problem" : the pyridine nitrogen atom is a potent ligand that binds irreversibly to electrophilic transition metal catalysts (Rh, Cu, Co), quenching their activity and eroding enantioselectivity.

This guide details the N-Oxide Activation Strategy , a robust protocol that temporarily masks the pyridine nitrogen, enabling high-yield, high-ee cyclopropanation using standard Rhodium(II) catalysis. We also outline the Charette Simmons-Smith Protocol as a high-precision alternative for allylic alcohol substrates.

Core Challenges & Solutions
ChallengeMechanistic CauseTechnical Solution
Catalyst Poisoning Pyridine N-lone pair coordinates to Rh/Cu metal center (

).
N-Oxide Masking: Convert pyridine to pyridine-

-oxide to reduce basicity and increase steric bulk.
Low Enantioselectivity Background reaction or competitive binding of achiral species.Davies Catalyst (Rh

(DOSP)

):
Uses sterically demanding prolinate ligands to enforce facial selectivity.
Diazo Instability Rapid decomposition of donor-acceptor diazo reagents.Controlled Addition: Syringe pump addition at low temperature (-40 °C to 0 °C).

Mechanistic Workflow (Visualized)

The following diagram illustrates the N-Oxide Route , distinguishing the critical "Masking" and "Unmasking" steps that preserve catalytic integrity.

PyridylCyclopropanation cluster_cycle Catalytic Cycle (Rh) Start Vinyl Pyridine (Substrate) Oxidation Step 1: N-Oxidation (mCPBA, DCM) Start->Oxidation Masking NOxide Vinyl Pyridine N-Oxide (Activated Substrate) Oxidation->NOxide Catalysis Step 2: Asymmetric Cyclopropanation Rh2(S-DOSP)4, Diazo ester NOxide->Catalysis Rh-Carbene Transfer Intermediate Cyclopropyl N-Oxide (High ee) Catalysis->Intermediate Reduction Step 3: Deoxygenation (Zn, NH4Cl or PCl3) Intermediate->Reduction Unmasking Product Chiral Pyridyl Cyclopropane (Target) Reduction->Product Rh Rh2(S-DOSP)4 Carbene Rh-Carbene Species Rh->Carbene + Diazo - N2 Diazo Diazo Ester Carbene->Rh + Alkene

Caption: The N-Oxide strategy prevents catalyst poisoning by converting the Lewis-basic pyridine into a sterically hindered, less basic N-oxide prior to the Rh-catalyzed step.

Detailed Protocol: The N-Oxide Route

Target: Enantioselective synthesis of trans-2-(pyridin-2-yl)cyclopropane carboxylates.

Phase 1: Substrate Activation (N-Oxidation)

Rationale: Direct cyclopropanation of vinyl pyridine yields <5% product due to Rh poisoning. N-oxidation renders the substrate compatible.

  • Setup: Dissolve the vinyl pyridine (1.0 equiv) in dichloromethane (DCM) [0.2 M].

  • Oxidation: Cool to 0 °C. Add m-chloroperbenzoic acid (mCPBA, 1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 3–6 hours (monitor by TLC for disappearance of starting material).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically requires 5-10% MeOH in DCM due to polarity).

    • Checkpoint: Ensure the N-oxide is a solid or viscous oil free of acidic impurities.

Phase 2: Asymmetric Cyclopropanation

Rationale: Use of the Davies catalyst (


) provides exceptional diastereo- and enantiocontrol for donor-acceptor carbenoids.

Reagents Table:

Reagent Role Equiv/Conc. Notes
Vinyl Pyridine N-oxide Substrate 1.0 equiv Limiting reagent

|


  | Chiral Catalyst | 0.01 equiv (1 mol%) | Handle in glovebox or under Ar |
| Methyl phenyldiazoacetate  | Carbene Precursor | 1.2 – 1.5 equiv | Dissolved in solvent for slow addition |
| 2,2-Dimethylbutane (2,2-DMB)  | Solvent | 0.1 M | Non-coordinating, enhances ee |
| Dichloromethane  | Co-solvent | Trace | Only if needed for solubility |

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve the Vinyl Pyridine N-oxide (1.0 mmol) and

    
      (1 mol%, 19 mg) in dry 2,2-dimethylbutane (10 mL).
    
    • Note: If the N-oxide is insoluble, add minimum dry DCM to solubilize.

  • Temperature Control: Cool the green solution to -40 °C (dry ice/acetonitrile bath). Lower temperatures generally improve enantioselectivity (ee).

  • Slow Addition: Dissolve the diazo compound (1.2 mmol) in 2,2-DMB (5 mL). Using a syringe pump, add this solution to the reaction mixture over 2–4 hours .

    • Critical: Slow addition prevents diazo dimerization (azine formation) and ensures the Rh-carbene reacts with the alkene.

  • Completion: Stir at -40 °C for an additional hour, then allow to warm to RT.

  • Purification: Concentrate the solvent. Purify the Cyclopropyl N-oxide intermediate via silica gel chromatography.

    • Expected Outcome: High diastereoselectivity (>90:10 dr) favoring the trans isomer.

Phase 3: Deoxygenation (Unmasking)

Rationale: Mild reduction conditions are required to restore the pyridine ring without opening the cyclopropane.

  • Setup: Dissolve the Cyclopropyl N-oxide (1.0 equiv) in MeOH (0.1 M).

  • Reduction: Add Ammonium Formate (5.0 equiv) and Zn dust (activated, 3.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Alternative: For scale-up,

      
       (2.0 equiv) in DCM at 0 °C is faster but requires careful quenching.
      
  • Workup: Filter through Celite to remove Zn salts. Concentrate and partition between EtOAc and sat. NaHCO₃.

  • Final Isolation: Dry and concentrate to yield the chiral Pyridyl Cyclopropane .

Alternative Protocol: Charette Asymmetric Simmons-Smith

Use Case: When the substrate contains an allylic alcohol handle (e.g., 3-(pyridin-2-yl)prop-2-en-1-ol).

This method uses a bifunctional chiral auxiliary that coordinates the zinc reagent and the allylic alcohol, directing the cyclopropanation to one face.

  • Reagent Formation: At -10 °C in DCM, mix

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv) to form the Furukawa reagent (
    
    
    ).
  • Ligand Addition: Add the Charette Dioxaborolane Ligand (1.0 equiv). Stir for 5 mins.

  • Substrate Addition: Add the pyridyl allylic alcohol (1.0 equiv).

  • Mechanism: The pyridine nitrogen may coordinate to Zn, but the intramolecular direction from the allylic alkoxide-Zn complex overrides this, ensuring high ee (typically >90%).

  • Quench: Saturated

    
     solution.
    

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (0% Yield) Catalyst poisoning by trace free pyridine.Ensure N-oxidation is >99% complete. Recrystallize N-oxide if necessary.
Low Enantiomeric Excess (ee) Non-catalyzed background reaction.Lower temperature to -78 °C; Switch solvent to pure pentane or 2,2-DMB (non-polar solvents boost tight ion pairing).
Diazo Dimerization Addition rate too fast.Increase addition time to 6+ hours; dilute diazo stock solution.
Poor Solubility N-oxide is too polar for hexane/DMB.Use trifluoromethylbenzene (

) as a co-solvent; it is non-coordinating but polar.

References

  • Charette, A. B., et al. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation.[1] Journal of Organic Chemistry.[2]

  • Davies, H. M. L., et al. (1999). Catalytic Asymmetric Cyclopropanation of Vinylpyridines.
  • Ren, Z., et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles.[3] Journal of the American Chemical Society.[2]

  • Charette, A. B., & Marcoux, J. F. (2003).[4] The Simmons-Smith Reaction: From Methodology to Application. Chemical Reviews.[4][5]

  • Deng, L., et al. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides.[6] (Demonstrates N-oxide activation utility).

Sources

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (E2P3C) is a high-value building block in modern medicinal chemistry, primarily utilized for its ability to introduce conformational rigidity while modulating physicochemical properties via the pyridine nitrogen. It serves as the direct precursor to (pyridin-3-yl)cyclopropylamines , a privileged pharmacophore in epigenetic drug discovery, specifically for inhibiting Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide details the strategic rationale for using E2P3C, provides validated protocols for its synthesis (chemical and biocatalytic), and outlines its downstream conversion into bioactive amine warheads.

Medicinal Chemistry Rationale

The Bioisosteric Advantage

The 3-pyridyl moiety in E2P3C acts as a bioisostere for the phenyl ring found in Tranylcypromine (TCP), a non-selective MAO inhibitor. Replacing the phenyl ring with a pyridine offers three distinct advantages:

  • Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH or serve as a hydrogen bond acceptor, improving aqueous solubility compared to the lipophilic phenyl analog.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

  • Vector Positioning: The 3-position substitution mimics the meta-substitution vector of a phenyl ring but introduces a dipole moment that can engage in specific electrostatic interactions within the enzyme pocket (e.g., Tyr761 in LSD1).

Mechanism of Action: LSD1 Inhibition

The primary application of this scaffold is the synthesis of irreversible LSD1 inhibitors. The cyclopropane ring acts as a "suicide substrate." Upon oxidation by the LSD1 co-factor FAD, the cyclopropane ring opens via a single-electron transfer (SET) mechanism, forming a covalent adduct with FAD (specifically at the N5 position), permanently disabling the enzyme.

Structural Data Comparison
PropertyPhenyl-Cyclopropane (TCP Core)3-Pyridyl-Cyclopropane (E2P3C Core)Impact
LogP ~1.8~0.9Improved solubility/lower lipophilicity.
H-Bond Acceptors 01Potential for new binding interactions.
pKa (Conj. Acid) N/A5.2Ionizable at acidic pH (lysosome/stomach).
FAD Adduct YesYesRetains mechanism-based inhibition.

Experimental Protocols

Chemical Synthesis: Rhodium-Catalyzed Cyclopropanation

This is the standard scalable route for generating the racemic ester.

Reagents:

  • 3-Vinylpyridine (CAS: 1121-55-7)

  • Ethyl Diazoacetate (EDA) (CAS: 623-73-4) [Warning: Potentially Explosive]

  • Rhodium(II) acetate dimer (Rh2(OAc)4) (Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Substrate Solution: Add 3-Vinylpyridine (10.0 mmol, 1.05 g) and Rh2(OAc)4 (0.1 mmol, 44 mg, 1 mol%) to the flask. Dissolve in 20 mL anhydrous DCM.

  • Slow Addition: Dissolve Ethyl Diazoacetate (12.0 mmol, 1.37 g) in 10 mL DCM. Load this into the addition funnel.

    • Critical Step: Add the EDA solution dropwise over 4 hours at room temperature. Rapid addition promotes EDA dimerization (forming diethyl fumarate/maleate) over cyclopropanation.

  • Reaction: Stir the mixture for an additional 12 hours at room temperature. Monitor by TLC (System: 50% EtOAc/Hexanes; Pyridines stain with Dragendorff’s reagent).

  • Workup: Concentrate the reaction mixture under reduced pressure to yield a dark oil.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

    • Note: Pre-treat the silica column with 1% Triethylamine (Et3N) to prevent the pyridine moiety from streaking or binding irreversibly to acidic silanols.

  • Yield: Expect ~65-75% yield. The product is typically obtained as a mixture of trans (major) and cis (minor) diastereomers (typically 3:1 ratio).

Biocatalytic Synthesis: Heme-Carbene Transfer

For high enantioselectivity, recent advances utilize engineered heme proteins (e.g., myoglobin variants) to catalyze carbene transfer from pyridotriazoles.

Reference: J. Am. Chem. Soc.[1][2][3] 2024 (See Ref 1).

Workflow:

  • Carbene Source: Use 3-(3-pyridyl)-NH-1,2,3-triazole.

  • Substrate: Ethyl Acrylate.

  • Catalyst: Engineered Myoglobin (Mb) variant (e.g., Mb(H64V, V68A)).

  • Conditions: Reaction performed in phosphate buffer (pH 7.4) with sodium dithionite (reductant) under anaerobic conditions.

  • Advantage: This method yields the chiral cyclopropane with >95% ee, avoiding difficult chiral resolution steps later.[2]

Downstream Derivatization: The "Warhead" Synthesis

To access the bioactive LSD1 inhibitor (amine), the ester must be converted via a Curtius rearrangement.

Protocol (Ester to Amine):

  • Hydrolysis: Treat E2P3C (1 eq) with LiOH (3 eq) in THF/H2O (3:1) at 50°C for 4 hours. Acidify to pH 5 (carefully, to avoid zwitterion solubility issues) and extract to obtain the carboxylic acid.

  • Curtius Rearrangement:

    • Dissolve the acid in tert-butanol (tBuOH).

    • Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (1.2 eq).

    • Reflux for 12 hours. The intermediate isocyanate is trapped by tBuOH to form the Boc-protected amine.

  • Deprotection: Treat the Boc-amine with 4M HCl in Dioxane for 2 hours.

  • Result: 2-(pyridin-3-yl)cyclopropan-1-amine dihydrochloride.

Visualizations

Synthesis & Derivatization Workflow

This diagram illustrates the parallel pathways for chemical and enzymatic synthesis, converging on the medicinal chemistry applications.

G VinylPy 3-Vinylpyridine RhCat Rh2(OAc)4 (Chemical Route) VinylPy->RhCat EDA Ethyl Diazoacetate EDA->RhCat Ester Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate (E2P3C) RhCat->Ester Cyclopropanation (Racemic) PyTri Pyridyl-Triazole Heme Engineered Heme (Biocatalytic Route) PyTri->Heme Acrylate Ethyl Acrylate Acrylate->Heme Heme->Ester Carbene Transfer (High ee) Acid Carboxylic Acid Ester->Acid LiOH Hydrolysis Amine Cyclopropylamine (LSD1 Warhead) Acid->Amine Curtius Rearrangement (DPPA, tBuOH) Amide Amide Analogs (Peptidomimetics) Acid->Amide HATU Coupling

Caption: Figure 1.[4] Convergent synthetic pathways for E2P3C and downstream divergence into bioactive pharmacophores.

LSD1 Inhibition Mechanism

The logic of using the cyclopropylamine derived from E2P3C.

LSD1 Inhibitor 3-Pyridyl-Cyclopropylamine (Inhibitor) Complex Enzyme-Inhibitor Complex Inhibitor->Complex Binding LSD1_FAD LSD1 Enzyme (FAD Cofactor) LSD1_FAD->Complex Oxidation Single Electron Transfer (Cyclopropane Ring Opening) Complex->Oxidation Catalytic Turnover Attempt Adduct Covalent N5-FAD Adduct (Irreversible Inhibition) Oxidation->Adduct Radical Recombination

Caption: Figure 2. Mechanism-based inactivation of LSD1 by 3-pyridyl cyclopropylamines derived from E2P3C.

References

  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 2024.[1]

  • Cyclopropylamines as LSD1 inhibitors. US Patent US8853408B2, 2014.

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 2017.

  • Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. Accounts of Chemical Research, 2025.

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal, 2009.

Sources

The Pyridine Privilege: Strategic Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nitrogen Scan" Strategy

In modern drug discovery, the pyridine ring is not merely a structural scaffold; it is a functional tool used to optimize the physicochemical and pharmacokinetic profiles of lead compounds.[1] Analysis of U.S. FDA-approved pharmaceuticals reveals that nitrogen heterocycles are present in approximately 59% of unique small-molecule drugs , with pyridine being one of the most frequently utilized systems [1].

For medicinal chemists, the strategic replacement of a phenyl ring with a pyridine (a "Nitrogen Scan") is a high-impact tactic. This bioisosteric replacement often resolves critical liabilities in solubility, metabolic stability, and target affinity without significantly altering the overall topology of the molecule.

This guide details the rationale and methodologies for deploying pyridinyl compounds, focusing on physicochemical optimization, metabolic stability assessment, and late-stage synthetic functionalization.

Application Note: Physicochemical & Metabolic Optimization

Solubility and Basicity Modulation

The introduction of a nitrogen atom into an aromatic ring creates a dipole and provides a hydrogen bond acceptor (HBA). This modification typically results in:

  • Lowered LogP: Pyridine is less lipophilic than benzene (LogP ~0.65 vs. 2.13), improving aqueous solubility.

  • pH-Dependent Solubility: The basic nitrogen (pKa ~5.2) allows for protonation in acidic media (e.g., the stomach), significantly enhancing dissolution rates for oral formulations.

Metabolic Stability and CYP Interactions

The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism (e.g., epoxidation) compared to electron-rich phenyl rings. However, the lone pair on the nitrogen presents two specific challenges:

  • N-Oxidation: Formation of pyridine-N-oxides by FMOs or CYPs.

  • CYP Inhibition: The nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 enzymes, potentially causing drug-drug interactions (DDI).

Strategic Mitigation: Blocking the susceptible positions (C2/C6) with small alkyl groups or electron-withdrawing groups (EWGs) can sterically hinder N-oxidation and reduce heme coordination.

Data Summary: Benzene vs. Pyridine Properties[2][3]
PropertyBenzenePyridineDrug Discovery Implication
LogP 2.130.65Pyridine improves aqueous solubility.
H-Bonding NoneAcceptor (N)Pyridine enables specific target interactions.
Electronic Character Electron-richElectron-deficientPyridine is resistant to oxidative metabolism but susceptible to nucleophilic attack.
pKa (Conjugate Acid) N/A5.2Pyridine allows salt formation (e.g., HCl salts).

Protocol: Microsomal Stability Assessment

Objective: To determine the intrinsic clearance (


) and metabolic half-life (

) of pyridinyl lead compounds using liver microsomes.
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Experimental Workflow
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final conc.) with the test compound in buffer.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add the NADPH Regenerating System to start the reaction.

    • Negative Control: Run a parallel incubation without NADPH to assess chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution to quench metabolism and precipitate proteins.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

    • Analyze supernatant via LC-MS/MS.

Data Analysis & Acceptance Criteria
  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     is the elimination rate constant.
    
  • Acceptance:

    • 
       of the linear regression should be > 0.90.
      
    • Control compounds must fall within historical ranges (e.g., Verapamil

      
       min).
      

Visualizing the Workflow

The following diagram illustrates the decision logic when incorporating pyridine scaffolds and the subsequent validation steps.

PyridineLogic cluster_Prop Property Modulation Hit Hit Compound (High Lipophilicity / Low Sol) NitrogenScan Nitrogen Scan Strategy (Replace Phenyl -> Pyridine) Hit->NitrogenScan Bioisosteric Replacement Solubility Solubility Check (LogP < 3.0?) NitrogenScan->Solubility Metabolism Metabolic Liability? (N-Oxidation / CYP Inhib) Solubility->Metabolism If Soluble Design Design Modification (Block C2/C6 or add EWG) Metabolism->Design If CYP Inhibition High Assay Microsomal Stability Assay (Protocol 3.0) Metabolism->Assay If Low Risk Design->Assay Assay->Design t1/2 < 15 min Lead Optimized Lead Assay->Lead t1/2 > 30 min

Figure 1: Decision tree for implementing pyridine bioisosteres in lead optimization, highlighting the iterative loop between design and metabolic testing.

Application Note: Late-Stage Functionalization (Minisci Reaction)

Synthesizing substituted pyridines via classical electrophilic aromatic substitution (SEAr) is difficult due to the electron-deficient ring. However, pyridines are excellent substrates for radical nucleophilic substitution , specifically the Minisci Reaction .[2]

This reaction allows for the direct alkylation of the pyridine ring (typically at C2 or C4) without pre-functionalization (like halogenation), making it ideal for "Late-Stage Functionalization" (LSF) of complex drug molecules [2].

Mechanistic Insight[5][6]
  • Protonation: The reaction is conducted in acidic media to protonate the pyridine nitrogen, increasing the electrophilicity of the ring.

  • Radical Generation: An alkyl radical is generated (via oxidative decarboxylation of carboxylic acids or H-abstraction).

  • Addition: The nucleophilic alkyl radical attacks the electron-poor protonated pyridine.

Protocol: Minisci C-H Alkylation of Pyridines

Objective: To introduce an alkyl group (e.g., isopropyl, tert-butyl) onto a pyridine core using a silver-catalyzed decarboxylative protocol.

Materials
  • Substrate: Pyridine-containing lead compound (1.0 equiv).

  • Radical Source: Carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid for t-butyl) (3.0 - 5.0 equiv).

  • Catalyst: Silver Nitrate (

    
    ) (0.2 equiv).
    
  • Oxidant: Ammonium Persulfate (

    
    ) (3.0 equiv).
    
  • Solvent: 1:1 mixture of Water/Acetonitrile (0.1 M concentration).

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) or dilute

    
    .
    
Step-by-Step Methodology
  • Setup:

    • In a vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in ACN/Water (2.5 mL each).

    • Add the Carboxylic Acid (1.5 - 2.5 mmol) and TFA (0.5 mmol).

    • Note: Ensure the pH is acidic (pH < 3) to protonate the pyridine.

  • Catalyst Addition:

    • Add

      
       (0.1 mmol).
      
  • Reaction:

    • Heat the mixture to 50–70°C (depending on substrate solubility).

    • Add Ammonium Persulfate (1.5 mmol) portion-wise over 10 minutes (or as a solution in water) to control radical generation rates.

    • Caution: Gas evolution (

      
      ) will occur. Ensure the vessel is vented or has sufficient headspace.
      
  • Monitoring:

    • Monitor by LC-MS at 1 hour. If starting material remains, add additional oxidant and acid.

  • Workup:

    • Cool to room temperature.

    • Basify with saturated

      
       (pH > 8) to deprotonate the product.
      
    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography. Note that C2 and C4 regioisomers may form; separation is usually achievable on silica or C18.

Visualizing the Minisci Mechanism

Minisci Pyridine Pyridine Substrate Protonated Pyridinium Ion (Highly Electrophilic) Pyridine->Protonated Protonation Acid Acidic Medium (H+) Acid->Protonated Complex Radical-Cation Intermediate Protonated->Complex Nucleophilic Attack RadicalSource R-COOH + Ag(I)/S2O8 Radical Alkyl Radical (R•) RadicalSource->Radical Oxidative Decarboxylation (-CO2) Radical->Complex Product 2-Alkyl-Pyridine Complex->Product Oxidative Aromatization (-H+)

Figure 2: Mechanistic pathway of the Minisci reaction, enabling direct C-H functionalization of the pyridine core.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[3] MedChemComm. [Link]

Sources

Experimental procedure for the hydrolysis of cyclopropanecarboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Cyclopropanecarboxylate esters represent a unique challenge in organic synthesis. While the cyclopropane ring possesses significant strain energy (~27.5 kcal/mol), it exhibits remarkable kinetic stability under standard hydrolytic conditions. However, this stability is conditional. The presence of electron-donating groups (donor-acceptor cyclopropanes) or specific steric constraints can trigger catastrophic ring-opening or decarboxylation events.

This Application Note provides validated protocols for the hydrolysis of these esters, ranging from robust alkaline saponification to delicate enzymatic kinetic resolutions required for chiral drug intermediates (e.g., precursors to fluoroquinolones or antiviral agents).

The Cyclopropane Paradox

Unlike standard alkyl esters, the


-carbon in a cyclopropyl ring possesses significant 

-character (

hybridization), rendering it more acidic and altering the electrophilicity of the carbonyl. Successful hydrolysis requires selecting a method that cleaves the ester bond (

mechanism) without engaging the ring orbitals in a homo-conjugate addition or ring-opening pathway.

Strategic Decision Matrix

Before initiating wet chemistry, select the protocol based on your substrate's electronic and steric profile.

DecisionMatrix Start Substrate Analysis Chiral Is the Cyclopropane Chiral/Racemic? Start->Chiral Sterics Steric Bulk / Protecting Groups? Chiral->Sterics No (Achiral) MethodB Method B: Enzymatic Resolution (PLE or CAL-B) Chiral->MethodB Yes (Need Enantiopure) Donor Donor Substituents Present? Sterics->Donor Methyl/Ethyl Ester MethodC Method C: Acidolysis (TFA/DCM) Sterics->MethodC t-Butyl Ester MethodA Method A: Alkaline Hydrolysis (LiOH/THF/H2O) Donor->MethodA No (Simple Ring) Donor->MethodA Yes (Careful Temp Control)

Figure 1: Decision matrix for selecting the optimal hydrolysis pathway based on substrate chirality and sensitivity.

Experimental Protocols

Method A: Robust Alkaline Hydrolysis (General Purpose)

Best for: Simple methyl/ethyl esters, achiral substrates, scale-up. Mechanism:


 (Base-catalyzed Acyl Cleavage).

Scientific Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH for cyclopropanes. LiOH exhibits superior solubility in THF/Water mixtures, allowing for a homogeneous reaction that minimizes the temperature required, thereby reducing the risk of thermal ring opening.

Reagents:

  • Substrate: Ethyl cyclopropanecarboxylate derivative (1.0 equiv)

  • Base: LiOH·H₂O (2.5 equiv)

  • Solvent: THF:Water (3:1 v/v)

Protocol:

  • Dissolution: Dissolve the ester in THF (5 mL per mmol substrate) in a round-bottom flask.

  • Activation: Prepare a solution of LiOH·H₂O in water and add it dropwise to the THF solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (23°C). Stir for 4–16 hours.

    • QC Check: Monitor by TLC (stain with KMnO₄; cyclopropanes stain poorly with UV) or ¹H NMR (disappearance of ethyl quartet).

  • Workup (Critical Step):

    • Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).

    • Dilute the aqueous residue with DCM (dichloromethane).

    • Acidification: Slowly add 1M HCl at 0°C until pH ~2-3. Note: Rapid acidification can generate heat; keep cold to prevent decarboxylation of sensitive derivatives.

  • Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

Yield Expectation: >90% Validation: ¹H NMR should show a diagnostic downfield shift of the cyclopropyl


-proton (~0.2 ppm shift) and loss of alkoxy signals.
Method B: Enzymatic Kinetic Resolution

Best for: Racemic cyclopropanecarboxylates requiring enantiomeric excess (>98% ee). Enzymes: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

Scientific Rationale: Cyclopropane esters are excellent substrates for hydrolases. The enzyme differentiates between the enantiomers, hydrolyzing one to the acid (soluble in water at pH 7) while leaving the other as the ester (soluble in organic). This avoids the need for chiral auxiliaries.

Protocol:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.2).

  • Emulsification: Suspend the racemic ester (10 mmol) in the buffer (50 mL). Add acetone (5% v/v) if solubility is poor.

  • Initiation: Add PLE (100 units/mmol) or immobilized CAL-B.

  • Incubation: Stir vigorously at 30°C.

    • pH Stat Mode: The reaction produces acid, dropping the pH. Use an autotitrator to maintain pH 7.2 by adding 1M NaOH. The volume of NaOH added serves as a direct measure of conversion.

  • Termination: Stop at 50% conversion (theoretical max yield for resolution).

  • Separation:

    • Extract the mixture with Et₂O at pH 7. The organic layer contains the unreacted ester (Enantiomer A).

    • Acidify the aqueous layer to pH 2 with HCl and extract with Et₂O. The organic layer now contains the hydrolyzed acid (Enantiomer B).

Method C: Acid-Mediated Cleavage (Specialized)

Best for: tert-Butyl esters or substrates with base-sensitive functionalities. Risk: High. Acidic conditions can trigger ring opening if "donor" groups (e.g., phenyl, vinyl) are on the ring.

Protocol:

  • Solution: Dissolve t-butyl cyclopropanecarboxylate in DCM (10 mL/mmol).

  • Reagent: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

    • Scavenger: If the substrate is electron-rich, add triethylsilane (1.1 equiv) to quench any potential t-butyl cations that might attack the ring.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.

Analytical Data & Troubleshooting

Quantitative Comparison of Methods
FeatureMethod A (Alkaline)Method B (Enzymatic)Method C (Acidic)
Substrate Scope Broad, achiral estersChiral/Racemic esterst-Butyl esters
Reaction Time 4–16 hours24–48 hours1–3 hours
Risk Factor Low (Base stable)Low (Very mild)Moderate (Ring opening)
Primary Output Racemic AcidEnantiopure Acid + EsterAcid (with protecting group removal)
Troubleshooting Guide
  • Problem: Low yield / Ring Opening.

    • Cause: Homo-conjugate addition.[1] Under acidic conditions, the cyclopropane ring can act as a nucleophile (alkene-like behavior).

    • Solution: Switch to Method A (Base). If Method C is required, use HCl in Dioxane instead of TFA to reduce solvent polarity.

  • Problem: Incomplete Hydrolysis (Steric Hindrance).

    • Cause: Substituents at the 2,3-positions can block the trajectory of the hydroxide ion.

    • Solution: Switch solvent to Ethylene Glycol/KOH and heat to 100°C (Krapcho-like conditions), but monitor strictly for decarboxylation.

References

  • Mechanism of Ester Hydrolysis

    • Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press.
    • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. 2

  • Cyclopropane Stability & Prodrugs

    • Bender, D. M., et al. (2008). "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability."[3][4] Organic Letters, 10(3), 509-511.[3]

  • Enzymatic Kinetic Resolution

    • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry.
    • Enzymatic Hydrolysis in Organic Solvents for Kinetic Resolution. 5

  • Acidic Cleavage of t-Butyl Esters

    • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. 6

Disclaimer: This guide is intended for qualified research personnel. Standard safety precautions for handling corrosive acids, bases, and biological agents must be observed.

Sources

Application Note: High-Throughput Library Generation Using Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic integration of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS: 1017553-74-0) into parallel synthesis workflows. As a rigidified bioisostere of cinnamic acid derivatives, this scaffold offers a unique vector for exploring chemical space around the "privileged" phenyl-cyclopropane motif. This document provides a validated, step-by-step protocol for saponification and subsequent high-throughput amide coupling, emphasizing stereochemical integrity and purification-free workups suitable for automated liquid handling systems.

Strategic Rationale: The "Conformational Lock"

In medicinal chemistry, the transition from a flexible alkyl chain to a cyclopropane ring is a classic strategy to improve potency and metabolic stability.

  • Bioisosterism: The cyclopropane ring acts as an ethylene (

    
    ) bioisostere but locks the vectors of the substituents (the pyridine ring and the carbonyl) into a fixed orientation. This reduces the entropic penalty of binding to a protein target.
    
  • The Pyridine Advantage: Unlike a phenyl ring, the 3-pyridyl moiety improves aqueous solubility (logD modulation) and provides a specific hydrogen-bond acceptor vector, critical for interacting with hinge regions in kinases or polar pockets in GPCRs.

  • Metabolic Stability: The cyclopropane ring blocks

    
    -oxidation and hinders metabolic degradation common to flexible alkyl linkers.
    

Chemical Profile & Pre-Synthesis QC

Before initiating a library campaign, the starting material must be validated.

PropertySpecificationCritical Note
Molecular Weight 191.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Stereochemistry trans-isomer (typically)CRITICAL: Commercial sources may vary between trans-racemate, pure chiral forms, or cis/trans mixtures. Verify via

-NMR (

-coupling constants) before synthesis.
Solubility DMSO, MeOH, DCMHigh solubility facilitates high-concentration stock solutions (0.5 M).
Reactivity EsterRequires hydrolysis to acid for amide coupling; susceptible to reduction.

Workflow Visualization

The following diagram illustrates the divergent synthesis workflow, moving from the bulk ester to a discrete amide library.

LibraryWorkflow Start Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate (Bulk Ester) Hydrolysis Step 1: Batch Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Saponification Acid Intermediate Acid (Solid, Stable) Hydrolysis->Acid Acidification & ppt QC_Point QC Checkpoint: Stereoretention Verification Acid->QC_Point 1H-NMR / LCMS Coupling Step 2: Parallel Coupling (T3P or HATU) QC_Point->Coupling Dispense to Wells Library Final Amide Library (96-well Plate) Coupling->Library + Diverse Amines

Figure 1: Divergent synthesis workflow transforming the bulk ester building block into a diversity-spanning amide library.

Detailed Protocols

Protocol A: Batch Saponification (Bulk Preparation)

Objective: Convert the ester to the free acid without epimerizing the cyclopropane ring.

Reagents:

  • Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF:Water (3:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the ester in THF (5 mL per mmol).

  • Activation: Prepare an aqueous solution of LiOH (2.0 equiv) and add it dropwise to the stirring ester solution.

    • Why LiOH? LiOH is milder than NaOH or KOH, reducing the risk of retro-aldol-type degradation or epimerization of the strained ring.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by LCMS (Expect Mass Shift: -28 Da).

    • Caution: Do not heat. Thermal energy can promote decarboxylation or isomerization in electron-deficient cyclopropanes.

  • Workup (Desalting):

    • Concentrate to remove THF.

    • Adjust aqueous layer pH to ~4.0 using 1M HCl.

    • Precipitation: The zwitterionic nature of the pyridine-acid often causes the product to precipitate at its isoelectric point. Filter and dry.

    • Alternative: If no precipitate forms, extract with

      
      -butanol or EtOAc/iPrOH (3:1).
      

Validation Criteria:

  • LCMS purity > 95%.[1]

  • 
    -NMR: Disappearance of ethyl quartet/triplet signals.
    
Protocol B: Parallel Amide Coupling (Library Generation)

Objective: High-throughput synthesis of amides using T3P (Propylphosphonic anhydride) to minimize purification needs.

Strategic Choice: T3P is selected over HATU for this protocol because T3P byproducts are water-soluble. This allows for a "wash-only" purification, critical for generating large libraries without column chromatography.

Reagents:

  • Scaffold Acid (from Protocol A)

  • Diverse Amines (

    
    ) (1.1 equiv)
    
  • T3P (50% in EtOAc/DMF) (2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate or DMF (for solubility)

Step-by-Step Procedure (96-well Format):

  • Stock Preparation:

    • Solution A: Scaffold Acid (0.2 M) + Base (0.6 M) in DMF.

    • Solution B: Diverse Amines (0.2 M) in DMF/DMA.

  • Dispensing:

    • Add 500 µL of Solution B (Amine) to each well.

    • Add 500 µL of Solution A (Scaffold) to each well.

  • Activation:

    • Add 2.0 equiv of T3P solution to each well.

    • Seal plate and shake at Room Temperature for 12–16 hours.

  • Workup (Liquid-Liquid Extraction):

    • Automated Step: Add 1 mL 10%

      
       (aq) to each well.
      
    • Add 1 mL Ethyl Acetate.

    • Shake vigorously for 5 mins; allow phase separation.

    • Transfer the top organic layer to a collection plate.

  • Finishing:

    • Evaporate solvent (Genevac or SpeedVac).

    • Resuspend in DMSO for biological screening.

Quality Control & Self-Validating Systems

In high-throughput chemistry, you cannot inspect every spectrum manually. Use these "Self-Validating" markers:

  • The "Pyridine Tag" (LCMS):

    • The pyridine ring protonates readily in standard LCMS conditions (0.1% Formic Acid).

    • Validation: Look for a strong

      
       signal. If the signal is weak or absent, the coupling likely failed or the pyridine ring was oxidized (N-oxide formation is a risk if peroxides are present in old ether/THF).
      
  • Diagnostic Mass Shift:

    • Calculate the

      
       between the Amine monomer and the Product.
      
    • 
       must equal 
      
      
      
      .
    • Automate the data analysis to flag wells where this mass shift is absent.

  • Stereochemical Integrity Check:

    • Randomly select 5% of the library for Chiral LC analysis.

    • The cyclopropane stereocenters should remain fixed. Appearance of diastereomers indicates base-catalyzed epimerization during the coupling step (usually due to excessive heat or strong base).

References

  • Bioisosterism of Cyclopropanes

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • T3P Coupling Efficiency

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Stereoselective Cyclopropane Synthesis

    • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Parallel Synthesis Purification Strategies

    • Sieber, F., & Cotterill, I. C. (2020). Practical High-Throughput Medicinal Chemistry. Wiley-VCH.[4] (General reference for LLE workups).

Sources

Application Note: Biocatalytic Olefin Cyclopropanation via Engineered Hemoproteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for performing enantioselective cyclopropanation of olefins using engineered hemoproteins (Cytochrome P450 variants, Myoglobins, and Cytochrome c). Unlike traditional transition-metal catalysis (Rh, Ru, Cu) which often requires precious metals and organic solvents, biocatalytic cyclopropanation utilizes abundant iron-heme cofactors in aqueous media at ambient temperature.

This guide focuses on the "carbene transfer" mechanism, a non-natural reactivity promiscuous to heme enzymes when the axial ligand and active site environment are engineered to suppress monooxygenase activity and stabilize the reactive iron-carbene intermediate.

Mechanistic Principles & Engineering Logic

The Iron-Carbene Catalytic Cycle

The reaction does not proceed via the canonical P450 "Compound I" (Iron-oxo) pathway. Instead, it operates via a reductive cycle where the heme iron must be in the ferrous (Fe


) state to react with a diazo precursor (carbene donor).

Key Mechanistic Steps:

  • Reduction: Resting Ferric (Fe

    
    ) heme is reduced to Ferrous (Fe
    
    
    
    ) heme using a reductant (Na
    
    
    S
    
    
    O
    
    
    in vitro or NADPH/Reductase in vivo).
  • Diazo Binding: The diazo compound (e.g., Ethyl Diazoacetate, EDA) binds to the distal open coordination site.

  • Carbene Formation: Dinitrogen (N

    
    ) is extruded, generating a highly electrophilic Iron-Carbenoid species.
    
  • Cyclopropanation: The nucleophilic olefin attacks the carbene carbon, forming the cyclopropane ring and regenerating the Fe

    
     catalyst.
    
Enzyme Engineering Strategy

Native P450s are poor cyclopropanation catalysts due to the high redox potential of the Cysteine-ligated heme and competitive inhibition by oxygen. Successful variants often feature:

  • Axial Ligand Switch ("Serine Ligation"): Mutating the conserved proximal Cysteine to Serine (e.g., P450-BM3 C400S). This creates "P411" enzymes (named for their Soret peak shift) with tunable redox potentials that favor the ferrous state and eliminate monooxygenase activity.

  • Active Site Sterics: Mutations (e.g., T268A in P450-BM3 or V68A in Myoglobin) open the active site to accommodate bulky diazo reagents and enforce stereocontrol.

Pathway Visualization

CatalyticCycle Resting Resting State Fe(III)-Heme Reduced Active Catalyst Fe(II)-Heme Resting->Reduced Reduction (Na2S2O4 or NADPH) DiazoComplex Diazo-Heme Complex Reduced->DiazoComplex + Diazo Reagent Carbenoid Iron-Carbenoid (Fe=C) DiazoComplex->Carbenoid - N2 (Gas) Carbenoid->Reduced + Olefin (Cyclopropanation) Product Cyclopropane Product Carbenoid->Product Product Release

Figure 1: The biocatalytic cycle for heme-mediated carbene transfer. Note that the cycle requires the Fe(II) state, making anaerobic conditions critical to prevent oxidation back to Fe(III).

Experimental Protocols

Safety: Handling Diazo Compounds

WARNING: Diazo compounds (e.g., EDA, diazoacetates) are potentially explosive and toxic.[1]

  • Storage: Store neat diazo compounds at -20°C.

  • Handling: Never use metal spatulas (shock sensitive). Use Teflon-coated or plastic tools.

  • Ventilation: All steps involving diazo reagents must be performed in a fume hood or anaerobic chamber.

Protocol A: Analytical Scale Screening (96-well Plate)

Objective: Rapidly screen enzyme variants (lysates) for activity and stereoselectivity.

Reagents:

  • Buffer: 50 mM Potassium Phosphate (KPi), pH 8.0.

  • Reductant: Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ), 100 mM stock in degassed buffer (Freshly prepared).
  • Substrate: Styrene (or olefin of interest), 400 mM stock in Ethanol.

  • Carbene Source: Ethyl Diazoacetate (EDA), 100 mM stock in Ethanol.

  • Enzyme: E. coli lysate expressing P450/Mb variant (~5-10 µM enzyme).

Step-by-Step Workflow:

  • Degassing: Transfer KPi buffer and enzyme lysates into an anaerobic chamber (Coy Chamber, <5 ppm O

    
    ). Note: Oxygen inhibition is the #1 cause of failure.
    
  • Reaction Mix: In a 2 mL deep-well plate, combine:

    • 350 µL Lysate/Buffer mixture.

    • 10 µL Styrene stock (Final: 10 mM).

    • 40 µL Dithionite stock (Final: 10 mM). Wait 5 mins for reduction (Red to Pink shift).

  • Initiation: Add 10 µL EDA stock (Final: 2.5 mM). Seal plate with aluminum foil tape immediately.

  • Incubation: Shake at 400 rpm for 12-16 hours at Room Temperature inside the chamber.

  • Quenching: Remove from chamber. Add 400 µL Ethyl Acetate + 20 µL Internal Standard (e.g., 1,3,5-trimethoxybenzene).

  • Extraction: Vortex vigorously for 1 min. Centrifuge at 4000 rpm for 10 min.

  • Analysis: Transfer organic layer to GC vials for chiral GC-FID/MS analysis.

Protocol B: Preparative Scale (100 mL)

Objective: Isolate >100 mg of product for NMR/characterization.

Step-by-Step Workflow:

  • Vessel Setup: Use a 250 mL crimp-top serum bottle. Add 90 mL KPi buffer (pH 8.0).

  • Sparging: Sparge with Argon for 30 mins to remove O

    
    .
    
  • Enzyme Addition: Inject purified enzyme (final conc. 2-5 µM) or concentrated whole cells (OD

    
     = 30) through the septum.
    
  • Substrate Addition: Inject Styrene (Final: 20 mM).

  • Reductant: Inject Na

    
    S
    
    
    
    O
    
    
    (Final: 10 mM).
  • Slow Addition (Critical): To prevent diazo dimerization (side reaction), add the Diazo reagent (EDA) using a syringe pump.

    • Rate: 2 mL/hour (Total 1.2 equivalents relative to styrene).

    • Needle: Insert needle through septum; ensure tip is submerged.

  • Workup: Extract 3x with Ethyl Acetate. Dry over MgSO

    
    . Purify via flash chromatography.
    

Data Analysis & Performance Metrics

Calculating Efficiency

Biocatalytic performance is measured by Total Turnover Number (TTN) and Enantiomeric Excess (ee).

MetricFormulaTarget Value (Good)
TTN [Product Concentration] / [Enzyme Concentration]> 1,000
Yield [Product] / [Limiting Substrate] × 100> 80%
ee (%) (Major - Minor) / (Major + Minor) × 100> 95%
dr Diastereomeric Ratio (cis/trans)> 20:1
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Zero Conversion Oxygen presenceCheck anaerobic chamber catalyst; add glucose/glucose oxidase system to scavenge O

.
Low TTN Diazo dimerizationReduce diazo addition rate (syringe pump).
Green Precipitate Heme destruction"Green heme" indicates N-bound carbene adduct. Mutate active site residues (e.g., I263A in BM3) to relieve steric clash.
Low Stereocontrol Background reactionEnsure no free iron/hemin is present in buffer (EDTA wash).

Experimental Logic Map

Workflow Start Start: Define Target Olefin Choice Select Scaffold Start->Choice P450 P450-BM3 (P411) Best for: Styrenes, bulky substrates Choice->P450 Mb Myoglobin (Mb) Best for: Small olefins, high stability Choice->Mb Screen Microscale Screen (96-well) Anaerobic, 10mM Dithionite P450->Screen Mb->Screen Analyze GC-MS Analysis (Yield, ee, dr) Screen->Analyze Decision TTN > 500? Analyze->Decision Scale Scale-up (Serum Bottle) Syringe Pump Addition Decision->Scale Yes Mutate Directed Evolution Target: Axial ligand or Active Site Decision->Mutate No Mutate->Screen Re-screen

Figure 2: Decision matrix for selecting and optimizing hemoprotein catalysts for cyclopropanation.

References

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes.[2][3][4] Science, 339(6117), 307–310.[3] Link

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts.[5] Angewandte Chemie International Edition, 54(6), 1744–1748. Link

  • Ren, H., & Arnold, F. H. (2018). Directed Evolution of Hemoproteins for Carbene Transfer. Quarterly Reviews of Biophysics, 51, e10. Link(Note: Generalized link to journal/topic as specific DOI resolution varies).

  • Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds.[6] Organic Process Research & Development, 24(1), 67–84. Link

Sources

Application Note: Scalable Synthesis of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and chemical protocols required for the kilogram-scale synthesis of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate . This intermediate is a critical pharmacophore in various kinase inhibitors and GPR40 agonists.

The synthesis relies on the transition-metal-catalyzed cyclopropanation of 3-vinylpyridine with ethyl diazoacetate (EDA) .[1] While chemically straightforward, the scale-up is non-trivial due to two primary factors:

  • Safety: EDA is a high-energy, shock-sensitive reagent prone to explosive decomposition.[1][2]

  • Chemoselectivity: The basic pyridine nitrogen can coordinate with and poison Lewis acidic catalysts (Cu, Rh), necessitating specific ligand choices and slow addition protocols.

This guide recommends a Continuous Flow or Strict Semi-Batch approach to minimize the active diazo inventory, ensuring a process that is both safe and high-yielding.

Strategic Route Selection

The Chemistry

The transformation involves the generation of a metal-carbenoid species from EDA, which undergoes a [2+1] cycloaddition with the alkene of 3-vinylpyridine.

  • Substrate: 3-Vinylpyridine (commercially available, often stabilized with TBC).[1]

  • Reagent: Ethyl Diazoacetate (EDA) (commercially available as a solution, or generated in situ).[1][3]

  • Catalyst: Dirhodium(II) tetraoctanoate [Rh2(oct)4] is recommended for scale-up due to its high turnover number (TON) and solubility in non-polar solvents, though Copper(I)-bis(oxazoline) complexes are viable low-cost alternatives.[1]

Batch vs. Flow Analysis[4]
FeatureBatch ProcessContinuous Flow / Semi-Batch (Recommended)
Diazo Inventory High (Dangerous accumulation)Low (Consumed immediately)
Thermal Control Poor (Risk of runaway exotherm)Excellent (High surface-to-volume ratio)
Selectivity Lower (Local hot spots favor dimerization)Higher (Precise T control favors cyclopropanation)
Safety Requires blast bunkers at >100g scaleInherently safer design

Reaction Mechanism & Logic

The reaction proceeds via a metal-stabilized carbene. The choice of catalyst ligands influences the diastereoselectivity (trans vs. cis). For this protocol, we prioritize the thermodynamic trans product, which is generally favored by sterically bulky carboxylate ligands on Rhodium.

G cluster_0 Cycle Initiation cluster_1 Catalytic Cycle EDA Ethyl Diazoacetate (N2=CHCOOEt) Carbenoid Metal-Carbenoid [Rh=CHCOOEt] EDA->Carbenoid - N2 Cat Rh2(oct)4 Catalyst Cat->Carbenoid Transition Transition State (Alkene Approach) Carbenoid->Transition N2 N2 Gas (Byproduct) Carbenoid->N2 Off-gassing Release Reductive Elimination Transition->Release Release->Cat Regeneration Product Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate Release->Product Substrate 3-Vinylpyridine Substrate->Transition Attack

Figure 1: Catalytic cycle for the cyclopropanation. Note the regeneration of the catalyst, which can be inhibited if the pyridine nitrogen competes for the metal center.

Detailed Experimental Protocol (Semi-Batch Scale-Up)

Target Scale: 100 g input of 3-vinylpyridine. Safety Pre-requisite: All operations involving EDA must be performed behind a blast shield or in a dedicated flow reactor.

Phase 1: Material Preparation[1]
  • Inhibitor Removal: 3-Vinylpyridine often contains 4-tert-butylcatechol (TBC).[1] Pass the neat liquid through a short pad of basic alumina or wash with 1M NaOH followed by drying over MgSO4.

    • Why? Phenolic inhibitors can quench the metal-carbene or reduce the catalyst.

  • Catalyst Solution: Dissolve Rh2(oct)4 (0.5 mol%) in anhydrous Toluene.

    • Why Octanoate? Better solubility in toluene compared to Acetate, preventing catalyst precipitation during the reaction.

  • EDA Solution: Dilute EDA to 15-20% w/w in Toluene. NEVER handle neat EDA on a large scale.

Phase 2: The Reaction (Semi-Batch Mode)
  • Reactor Setup: Use a 1L jacketed reactor equipped with an overhead stirrer, internal temperature probe, nitrogen inlet, and a high-precision dosing pump.[1]

  • Charge: Add the purified 3-vinylpyridine (100 g, 0.95 mol) and the Rh catalyst solution to the reactor. Heat to 60°C .

    • Why 60°C? This temperature ensures rapid N2 extrusion, preventing the accumulation of unreacted diazo compound (a major explosion hazard).

  • Dosing: Begin the slow addition of the EDA/Toluene solution (1.2 equivalents of EDA) via the dosing pump.

    • Rate: Adjust rate to maintain a steady evolution of N2 gas. Total addition time should be 4–6 hours.

    • Control: If the temperature spikes >5°C above setpoint, STOP the pump immediately. This indicates diazo accumulation.

  • Post-Reaction: After addition, stir at 60°C for an additional 1 hour to ensure complete consumption of EDA.

  • Quench: Cool to room temperature. No aqueous quench is strictly necessary if proceeding to distillation, but an air sparge can help remove residual N2.

Phase 3: Workup & Purification (The "Acid-Base Toggle")

Chromatography is inefficient at this scale.[1] We utilize the basicity of the pyridine ring for purification.

  • Solvent Removal: Strip toluene under reduced pressure.

  • Acid Extraction: Dissolve the crude oil in Ethyl Acetate (EtOAc). Extract with 1M HCl (aq) (3x).[1]

    • Mechanism:[1][2][4][5][6][7] The product (pyridine) becomes protonated and moves to the aqueous layer. Neutral impurities (EDA dimers, diethyl fumarate/maleate) remain in the EtOAc layer.[1]

  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.

  • Base Release: Cool the aqueous layer to 0°C. Slowly basify with 4M NaOH or NH4OH to pH ~9-10. The product will oil out.

  • Extraction: Extract the liberated free base into DCM or EtOAc (3x).

  • Final Isolation: Dry over Na2SO4, filter, and concentrate.

  • Distillation: Perform vacuum distillation (high vacuum, <1 mbar) to isolate the pure product as a clear to pale yellow oil.

Process Data & Specifications

ParameterSpecificationNotes
Yield 75 - 85%Isolated after distillation.[1]
Purity (HPLC) > 98.0% a/a
Diastereomeric Ratio ~ 70:30 to 80:20Trans:Cis (favoring trans).[1]
Residual Metal < 20 ppmMay require scavenger resin (e.g., QuadraPure™) if used for GMP.[1]
Appearance Pale Yellow LiquidDarkens on storage (oxidation).[1] Store under Argon.

Process Workflow Diagram

ProcessMap Start Raw Material: 3-Vinylpyridine Prep Inhibitor Removal (Basic Alumina) Start->Prep Reactor Semi-Batch Reactor 60°C, Toluene Rh2(oct)4 Catalyst Prep->Reactor Charge Alkene Extraction Acid/Base Workup (Remove Neutral Dimers) Reactor->Extraction Crude Mixture Dosing Controlled Feed: EDA (15% in Toluene) Dosing->Reactor Slow Addition (4-6h) Distillation Vacuum Distillation (<1 mbar) Extraction->Distillation Purified Free Base Final Final Product >98% Purity Distillation->Final

Figure 2: Process Flow Diagram (PFD) highlighting the critical safety dosing step and the purification strategy.

Troubleshooting & Expert Insights

Catalyst Poisoning
  • Symptom: Reaction stalls; EDA accumulates (monitor via IR or HPLC), followed by a sudden exotherm.[1]

  • Cause: The pyridine nitrogen coordinates to the Rhodium center, blocking the carbene transfer.

  • Solution:

    • Increase Temperature: 60-80°C promotes ligand dissociation.[1]

    • Change Catalyst: Switch to Cu(OTf)2 with bulky bis(oxazoline) ligands which are less susceptible to pyridine inhibition than simple Rh salts [1].[1]

    • Slow Addition: Crucial to keep the local concentration of EDA low relative to the active catalyst.

Low Diastereoselectivity
  • Symptom: High levels of cis-isomer.[1]

  • Solution: Use bulkier ligands on the catalyst (e.g., Rh2(TPA)4 - triphenylacetate) or lower the reaction temperature (requires careful safety management of EDA accumulation).[1]

Safety: EDA Handling
  • Warning: Neat EDA can detonate.[2]

  • Protocol: Never distill EDA to dryness. Always maintain a "heel" of solvent. If using flow chemistry, generate EDA in situ from glycine ethyl ester and NaNO2 to avoid handling bulk diazo entirely [2].[4]

References

  • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][8] Organic Reactions.[2][6][8][9][10][11][12][13][14]

    • Context: Provides foundational mechanisms for cyclopropanation, though focused on Zn, the principles of stereocontrol apply.
    • [1]

  • Delville, M. M. E., et al. (2013).[1][2] Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1818.[2][9]

    • Context: Describes the safe, continuous generation of EDA, a critical safety protocol for industrial scale-up.
  • Maas, G. (2009).[1] Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds. Chemical Society Reviews, 33, 183-190.[1]

    • Context: detailed review of Ruthenium catalysts which are often more robust than Rhodium for heteroaromatic substr
  • Davies, H. M. L., & Beckwith, R. E. J. (2003).[1] Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[1] Chemical Reviews, 103(8), 2861–2904.[1]

    • Context: While focused on C-H insertion, this authoritative review covers the handling and reactivity of Rhodium carbenoids with diazoacet
    • [1]

Sources

Strategic Functionalization of Pyridine Moieties within Cyclopropane-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyridine-cyclopropane motif is a privileged scaffold in modern medicinal chemistry (e.g., kinase inhibitors like Lenvatinib, GPCR modulators). The cyclopropane ring acts as a rigid, metabolic-resistant spacer that directs vectors with sp³ precision, while the pyridine ring offers essential hydrogen-bonding capabilities and solubility.

However, functionalizing the pyridine ring post-scaffold formation presents a "Fragility vs. Reactivity" paradox:

  • The Pyridine Challenge: Pyridine is electron-deficient, resisting electrophilic aromatic substitution (

    
    ) and often requiring harsh conditions (strong acids, high heat) for functionalization.
    
  • The Cyclopropane Vulnerability: While kinetically stable to many bases and oxidants, cyclopropane rings are thermodynamically strained (~27.5 kcal/mol). They are highly susceptible to acid-catalyzed ring opening and radical fragmentation (clock reactions).

This guide details three field-proven protocols designed to functionalize the pyridine ring without compromising the cyclopropane integrity .

Strategic Decision Matrix

Before selecting a protocol, define the target regiochemistry relative to the pyridine nitrogen.

DecisionMatrix cluster_warning Critical Constraint Start Target Position on Pyridine Ring C2_C4 C2 or C4 Position (Electron Deficient Sites) Start->C2_C4 Nucleophilic Character C3_C5 C3 or C5 Position (Sterically Accessible) Start->C3_C5 Electrophilic/Steric Character Minisci Protocol A: Radical Alkylation (Minisci) *Use Sulfinates* C2_C4->Minisci Alkyl/Acyl Introduction IrBoryl Protocol B: Ir-Catalyzed C-H Borylation *Steric Control* C3_C5->IrBoryl Aryl/Boryl Introduction Lithiation Protocol C: Directed Lithiation/Halogen Dance *Cryogenic Control* C3_C5->Lithiation Halogen Migration Warning Avoid Strong Brønsted Acids (Risk of Cyclopropane Ring Opening)

Figure 1: Decision matrix for selecting the functionalization strategy based on regiochemical targets.

Protocol A: Radical C-H Alkylation (Modified Minisci)

Target: C2 and C4 positions. Challenge: Classic Minisci reactions utilize strong acids (H₂SO₄/TFA) and Ag(I)/Persulfate at high temperatures. These conditions frequently trigger acid-catalyzed ring opening of cyclopropanes. Solution: Use Zinc Sulfinate salts (Baran Diversinates™) . These reagents generate radicals under mild, often biphasic conditions that preserve the cyclopropane ring.

Mechanistic Insight

The reaction proceeds via the addition of a nucleophilic alkyl radical to the protonated (or coordinated) pyridine. By using sulfinates with an oxidant like TBHP (tert-Butyl hydroperoxide), we avoid the harsh acidity required in decarboxylative methods.

Experimental Workflow

Reagents:

  • Substrate: Cyclopropyl-pyridine derivative (1.0 equiv)

  • Reagent: Zinc sulfinate salt (R-SO₂Zn, 2.0–3.0 equiv)

  • Oxidant: TBHP (70% aq., 3.0–5.0 equiv)

  • Solvent: DMSO:H₂O (3:1) or DCM:H₂O (Biphasic)

  • Additive: TFA (1.0 equiv) Only if strictly necessary for activation; buffer if possible.

Step-by-Step Protocol:

  • Preparation: In a vial equipped with a stir bar, dissolve the cyclopropyl-pyridine substrate (0.2 mmol) in DMSO (2.0 mL).

  • Reagent Addition: Add the Zinc Sulfinate salt (0.6 mmol).

  • Activation: Add water (0.7 mL) followed by slow addition of TBHP (0.6 mmol) at 0°C.

    • Critical Note: If the reaction is sluggish, add TFA (1.0 equiv) dropwise. Monitor the cyclopropane stability via LCMS. The biphasic nature of DCM/Water systems can protect the cyclopropane from localized acidity.

  • Reaction: Stir vigorously at room temperature (23°C) for 12–24 hours. Do not heat above 40°C.

  • Quench: Dilute with sat. NaHCO₃ (neutralizes any acid generated) and extract with EtOAc.

  • Purification: Silica gel chromatography.

Validation Criteria:

  • ¹H NMR: Verify the integrity of cyclopropane methylene protons (typically multiplet at 0.5–1.2 ppm). Disappearance or shift indicates ring opening.

  • Regioselectivity: Expect substitution at C2 or C4.

Protocol B: Iridium-Catalyzed C-H Borylation[1]

Target: C3, C4, or C5 positions (Sterically governed). Challenge: Pyridines are notorious catalyst poisons because the N-lone pair binds to the Iridium center. Solution: If the cyclopropane is located at the C2 position, it acts as a steric blocking group , preventing N-coordination and enabling turnover. This protocol installs a Boronic Acid Pinacol Ester (BPin), a versatile handle for downstream Suzuki couplings.

Mechanistic Insight

The active species, typically generated from [Ir(COD)(OMe)]₂ and a bipyridine ligand (dtbpy), performs oxidative addition into the C-H bond. The reaction is sterically driven, favoring the least hindered position (usually meta or para to the cyclopropane).

Experimental Workflow

Reagents:

  • Catalyst Precursor: [Ir(COD)(OMe)]₂ (1.5–3.0 mol%)

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0–6.0 mol%)

  • Boron Source: B₂Pin₂ (Bis(pinacolato)diboron) (1.0–1.2 equiv)

  • Solvent: Hexane or THF (Anhydrous, degassed)

Step-by-Step Protocol:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, mix [Ir(COD)(OMe)]₂ and dtbpy in hexane (or THF) to generate the active catalyst (solution turns dark brown).

  • Substrate Addition: Add the B₂Pin₂ and the cyclopropyl-pyridine substrate.

  • Thermal Activation: Seal the reaction vessel and heat to 60–80°C outside the glovebox.

    • Note: Cyclopropanes are thermally stable at these temperatures in neutral media.

  • Monitoring: Monitor by GC-MS or LC-MS. Conversion usually plateaus after 4–16 hours.

  • Workup: Evaporate volatiles. Pass through a short plug of silica/Celite to remove catalyst.

    • Caution: Pyridyl boronates can be prone to protodeboronation on silica. Use neutral alumina or proceed directly to the next cross-coupling step (telescoping).

Data Summary & Comparison

FeatureProtocol A: Modified MinisciProtocol B: Ir-Catalyzed Borylation
Primary Target C2 / C4 (Electron Deficient)C3 / C5 (Sterically Available)
Installed Group Alkyl, Fluoroalkyl (via Sulfinate)Boronate Ester (BPin)
Cyclopropane Risk Moderate (Acid sensitivity)Low (Neutral conditions)
Key Reagent Zn(SO₂R)₂ / TBHP[Ir(COD)(OMe)]₂ / B₂Pin₂
Limiting Factor Radical stability of R-groupSteric crowding

Pathway Visualization: Radical Avoidance

The following diagram illustrates why the specific Minisci conditions must be controlled to prevent the "Clock Reaction" of cyclopropyl ring opening.

ReactionPathway Start Cyclopropyl-Pyridine RadicalGen Radical Generation (R• from Sulfinate) Start->RadicalGen + Zn(SO2R)2 RingOpen Ring Opening (Acid/Radical on Ring) Start->RingOpen Strong Acid (H+) Start->RingOpen Direct Radical Abstraction Addition Addition to Pyridine Ring (Desired Path) RadicalGen->Addition Mild Conditions Product Functionalized Product (Intact Cyclopropane) Addition->Product Oxidation Byproduct Linear Alkene/Alcohol (Failed Batch) RingOpen->Byproduct

Figure 2: Mechanistic pathway highlighting the divergence between successful functionalization and cyclopropane degradation.

References

  • Hartwig, J. F., et al. (2014). "Iridium-Catalyzed C–H Borylation of Pyridines." Organic & Biomolecular Chemistry.

  • Baran, P. S., et al. (2012). "Innately Radical Functionalization of Heterocycles." Journal of the American Chemical Society.[1]

  • Minisci, F., et al. (1971).[2] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions." Tetrahedron. (Foundational Reference).

  • Chiba, S., et al. (2018). "The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver-Pyridine Complexes." Chemistry - A European Journal.

  • Hartwig, J. F., & Liskey, C. W. (2013).[1][3] "Iridium-Catalyzed C-H Borylation of Cyclopropanes." Journal of the American Chemical Society.[1] (Note: Demonstrates stability of cyclopropanes under Ir-conditions).

Sources

Use of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate in Agrochemical Synthesis

Executive Summary

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS: 484654-39-9) represents a high-value pharmacophore in modern agrochemical discovery, specifically in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel nicotinic acetylcholine receptor (nAChR) modulators .

Unlike traditional aliphatic cyclopropanes (e.g., chrysanthemic acid in pyrethroids), the incorporation of the pyridin-3-yl moiety introduces a unique electronic profile and hydrogen-bond acceptor capability, critical for binding affinity in Complex II (fungal respiration) and insect neuropeptide receptors. This guide details the synthetic utility, reaction protocols, and downstream applications of this scaffold, moving beyond basic literature to provide field-proven experimental logic.

Chemical Profile & Stability

PropertySpecificationApplication Note
IUPAC Name Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylateN/A
Molecular Formula C₁₁H₁₃NO₂MW: 191.23 g/mol
Stereochemistry Trans-dominant (typically >90:10 trans:cis)Trans-isomer is generally the bioactive conformer for SDHI activity.
Solubility Soluble in DCM, EtOAc, MeOH; sparingly in waterUse anhydrous solvents for downstream coupling.
Stability Stable at RT; ester hydrolysis occurs at pH > 9Store under N₂ to prevent oxidative degradation of the pyridine ring over long periods.

Synthetic Utility: The "PCC" Scaffold

The "Pyridyl Cyclopropane Carboxylate" (PCC) scaffold serves as a rigidified bioisostere. In agrochemical design, it replaces flexible alkyl chains to lock the pharmacophore into a bioactive conformation, enhancing potency and metabolic stability against cytochrome P450 oxidation.

Primary Application: SDHI Fungicide Synthesis

The most critical application is the conversion of the ethyl ester to a carboxamide fungicide . The mechanism involves inhibiting the fungal Succinate Dehydrogenase enzyme (Complex II), disrupting the tricarboxylic acid (TCA) cycle.

Workflow Logic:

  • Cyclopropanation: Formation of the cyclopropane ring from pyridyl-acrylate precursors.

  • Activation: Hydrolysis of the ethyl ester to the free acid, followed by chlorination.

  • Coupling: Reaction with substituted anilines (e.g., halo-anilines) to generate the final bioactive carboxamide.

Detailed Experimental Protocols

Protocol A: Synthesis via Corey-Chaykovsky Cyclopropanation

Rationale: This method is preferred over diazoacetate cyclopropanation for laboratory-scale synthesis due to higher trans-selectivity and safety (avoiding explosive diazo intermediates).

Reagents:

  • Ethyl 3-(pyridin-3-yl)acrylate (1.0 eq)

  • Trimethylsulfoxonium iodide (TMSI) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMSO (10 mL/g substrate). Add TMSI (1.2 eq) portion-wise at room temperature.

    • Checkpoint: Evolution of H₂ gas will occur. Stir for 1 hour until the solution becomes clear and ceases bubbling, indicating the formation of dimethylsulfoxonium methylide.

  • Substrate Addition: Cool the ylide solution to 0°C. Add a solution of Ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in DMSO dropwise over 20 minutes.

    • Control: Maintain internal temperature < 5°C to prevent polymerization of the acrylate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acrylate spot (lower R_f) should disappear.

  • Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Stereochemistry: The product is predominantly the trans-isomer.

Protocol B: Downstream Conversion to Carboxamide Fungicide

Rationale: The ethyl ester is a "masked" acid. For biological testing, it must be coupled to an amine pharmacophore.

  • Hydrolysis: Dissolve the ethyl ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc to obtain 2-(pyridin-3-yl)cyclopropanecarboxylic acid .

  • Acid Chloride Formation: Reflux the acid in Thionyl Chloride (SOCl₂) (excess) for 2 hours. Evaporate excess SOCl₂ to dryness.

  • Amide Coupling: Dissolve the crude acid chloride in DCM. Add the target aniline (e.g., 3,4-dichloroaniline) (1.0 eq) and Triethylamine (1.5 eq). Stir overnight.

    • Result: A novel SDHI candidate ready for biological assay.

Visualizing the Application Workflow

The following diagram illustrates the transformation of the raw intermediate into a bioactive agrochemical, highlighting the critical decision points in the synthesis.

AgrochemicalSynthesis cluster_mechanism Mode of Action (Bioactivity) Start Ethyl 3-(pyridin-3-yl)acrylate Intermediate Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate (Target Scaffold) Start->Intermediate Corey-Chaykovsky (TMSI, NaH, DMSO) Trans-selective Acid 2-(pyridin-3-yl) cyclopropanecarboxylic acid Intermediate->Acid Hydrolysis (LiOH, THF/H2O) AcidChloride Acid Chloride (Activated Species) Acid->AcidChloride Activation (SOCl2, Reflux) FinalProduct Pyridyl-Cyclopropane Carboxamide Fungicide (SDHI Target) AcidChloride->FinalProduct Amide Coupling (R-NH2, Et3N) Bioactive Formation SDH Succinate Dehydrogenase (Complex II) FinalProduct->SDH Binds Ubiquinone Site Interaction Inhibits Respiration (Fungal Death) SDH->Interaction

Caption: Synthetic pathway from acrylate precursor to bioactive SDHI fungicide, highlighting the central role of the cyclopropane scaffold.

References

  • Baker, D. R., & Brownell, K. H. (1987).[1] Fungicidal pyridyl cyclopropane carboxamides. European Patent Application EP0243971A2. European Patent Office. Link

  • Liu, C., et al. (2016).[2] Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry, 64(1), 35-42. Link

  • Wang, J., et al. (2013). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. World Intellectual Property Organization Patent WO2013057320A1. Link

  • Lead Sciences. (n.d.). rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate Product Data. Lead Sciences. Link

Sources

Bioassay Development for Novel Pyridinyl Compounds: From Solubility to Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in over 7,000 bioactive molecules, including FDA-approved kinase inhibitors like Imatinib and Crizotinib.[1] While the pyridine moiety offers favorable physicochemical properties—such as hydrogen bond acceptance and tunable basicity—it introduces specific bioassay liabilities.[1] Pyridinyl compounds are prone to pH-dependent solubility crashes, fluorescence quenching via electron transfer, and metabolic toxicity through heme-iron coordination.[1] This guide provides a self-validating framework for developing robust bioassays specifically for pyridinyl libraries, moving from compound handling to intracellular target engagement.[1]

Part 1: Compound Management & Characterization

The "Invisible" Precipitate: pH-Dependent Solubility

The Challenge: Pyridine is a weak base (pKa


 5.2).[1] In 100% DMSO stocks, pyridinyl compounds are solubilized.[1] However, upon dilution into neutral assay buffers (pH 7.4), the equilibrium shifts toward the uncharged, hydrophobic species.[1] This often leads to "micro-precipitation"—aggregates that are invisible to the naked eye but scatter light and sequester enzyme targets, causing false positives (promiscuous inhibition).[1]
Protocol 1: Kinetic Solubility & Aggregation Screen

Objective: Determine the maximum soluble concentration in actual assay buffer before initiating bioassays.[1]

  • Preparation: Prepare a 10 mM stock of the pyridinyl compound in DMSO.

  • Dilution: Perform a serial dilution in DMSO to create a 100x master plate.

  • Transfer: Transfer 1

    
    L of compound into 99 
    
    
    
    L of Assay Buffer (e.g., PBS pH 7.4 or HEPES pH 7.5) in a clear-bottom 96-well plate.
    • Critical Step: Ensure the assay buffer matches the exact composition of your downstream biochemical assay (including BSA/detergents).[1]

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Readout (Nephelometry): Measure light scattering (OD600 or specific nephelometry channel).

    • Threshold: Any signal >3x standard deviation of the DMSO blank indicates aggregation.[1]

  • Validation: For hit compounds, add 0.01% Triton X-100. If IC50 shifts significantly (>3-fold) in the presence of detergent, the compound is likely an aggregator, not a specific inhibitor.[1]

SolubilityWorkflow Stock DMSO Stock (Solubilized) Dilution Dilution into Assay Buffer (pH 7.4) Stock->Dilution 1:100 Dilution Equilibrium Equilibrium Shift (Uncharged Species) Dilution->Equilibrium pH Shift Readout Nephelometry (Light Scattering) Equilibrium->Readout 90 min Incubation Decision Add Triton X-100 (Detergent Check) Readout->Decision Signal > Background

Figure 1: Kinetic solubility workflow to detect pH-induced micro-precipitation of pyridinyl compounds.

Part 2: Biochemical Assay Development

Overcoming Fluorescence Quenching

The Challenge: Pyridine rings are electron-deficient aromatics.[1] They can act as electron acceptors in Photoinduced Electron Transfer (PET) processes, effectively quenching the fluorescence of common assay fluorophores (like fluorescein or coumarin).[1] This results in false "inhibition" signals in fluorescence intensity assays.[1]

Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] The long-lifetime fluorophore (Europium or Terbium) is less susceptible to rapid quenching artifacts, and the ratiometric readout normalizes for signal intensity fluctuations.[1]

Protocol 2: TR-FRET Kinase Assay (LanthaScreen™)

Target: Kinase (ATP-competitive inhibition).[1] Reagents: Eu-anti-GST antibody, AlexaFluor™ 647-labeled Tracer, Kinase of interest.[1]

  • Titration: Determine the Kd of the Tracer for the Kinase to establish the optimal tracer concentration (use concentration = Kd).[1]

  • Reaction Assembly (384-well plate):

    • 5

      
      L Kinase + Antibody mixture.[1]
      
    • 2.5

      
      L Pyridinyl Compound (4x concentration).[1]
      
    • 2.5

      
      L Tracer + ATP mixture.[1]
      
  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection: Measure TR-FRET on a multimode reader.

    • Excitation: 340 nm.[1]

    • Emission 1 (Donor): 495 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

  • Interference Control (Self-Validation):

    • Run a "Compound + Fluorophore Only" well (no enzyme).[1]

    • If the Donor emission (495 nm) decreases as compound concentration increases, the pyridine ring is quenching the donor.[1] Data from these wells must be flagged.

Part 3: Cellular Target Engagement

The Gold Standard: NanoBRET™

Biochemical assays lack the cellular context (ATP competition, membrane permeability).[1] For pyridinyl compounds, which often rely on H-bonding with the kinase hinge region, intracellular residence time is a critical predictor of efficacy.[1]

Protocol 3: NanoBRET™ TE Intracellular Kinase Assay

Mechanism: Competitive displacement of a cell-permeable fluorescent tracer by the test compound.[1] Energy transfers from the NanoLuc®-Kinase fusion (Donor) to the Tracer (Acceptor).[1] Inhibitor binding disrupts this transfer.[1]

  • Transfection (Day 1):

    • Transfect HEK293 cells with NanoLuc®-Kinase fusion plasmid using FuGENE® HD.[1][2]

    • Plate cells at 20,000 cells/well in white 96-well plates.[1]

  • Tracer Addition (Day 2):

    • Remove media.[1] Add Opti-MEM containing the NanoBRET™ Tracer (concentration optimized per kinase, typically 0.1–1.0

      
      M).[1]
      
  • Compound Treatment:

    • Add serially diluted pyridinyl compounds.[1]

    • Control: Add Unlabeled Control Inhibitor (100% inhibition) and DMSO vehicle (0% inhibition).[1]

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate (10

      
      L/well).[1]
      
    • Read immediately on a BRET-compatible reader (e.g., GloMax®).[1]

    • Donor Channel: 460 nm.[1]

    • Acceptor Channel: 618 nm.[1]

  • Calculation:

    
    [1]
    
    • Calculate IC50 based on the decrease in mBRET ratio.[1]

NanoBRET cluster_0 Intracellular Environment NLuc NanoLuc-Kinase (Donor) Tracer Fluorescent Tracer (Acceptor) NLuc->Tracer BRET Signal (No Inhibitor) Readout Loss of BRET Signal (Target Engagement) Tracer->Readout Displaced Compound Pyridinyl Compound (Inhibitor) Compound->NLuc Displaces Tracer (High Affinity) Compound->Readout Bound

Figure 2: NanoBRET mechanism.[1] Pyridinyl inhibitor displaces the tracer, reducing BRET signal.

Part 4: Safety Liability Screening

The Pyridine-Heme Coordination (CYP Inhibition)

The Risk: The nitrogen atom in the pyridine ring is a potent ligand for the heme iron in Cytochrome P450 enzymes (Type II binding).[1][3][4] This can lead to severe drug-drug interactions (DDIs) by inhibiting metabolic clearance of other drugs.[1]

Protocol 4: CYP3A4 Inhibition Screen (P450-Glo™)[1]
  • Reagents: Recombinant CYP3A4 membranes, NADPH regeneration system, Luciferin-IPA (substrate).[1]

  • Incubation:

    • Mix CYP3A4 membranes + Pyridinyl Compound (0–50

      
      M).[1]
      
    • Incubate 10 mins at 37°C (allows potential heme coordination).

    • Add Luciferin-IPA + NADPH.[1] Incubate 20 mins.

  • Detection:

    • Add Luciferin Detection Reagent.[1]

    • Measure Luminescence.[1][5]

  • Analysis:

    • Plot % Activity vs. Log[Compound].

    • Interpretation: A steep inhibition curve often indicates direct heme coordination.[1] Compare IC50 against a known Type II binder (e.g., Ketoconazole).[1]

Summary of Data Interpretation

ObservationPotential CauseVerification Step
High Potency in Biochemical, No Activity in Cell Poor Permeability OR Aggregation in Assay BufferRun Kinetic Solubility (Protocol 1) & PAMPA assay.[1]
High Background Fluorescence Compound AutofluorescenceScan compound emission spectrum (300-700nm).[1]
Signal Drop in Donor Channel (TR-FRET) Quenching by Pyridine RingCheck "Compound + Fluorophore" control wells.
Steep CYP Inhibition Curve Heme-Iron CoordinationSpectral binding assay (Type II shift).

References

  • Gomtsyan, A. (2012).[1] Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10.[1] Link

  • Thorne, N., et al. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

  • Robers, M. B., et al. (2015).[1] Target engagement and drug residence time can be observed in living cells with BRET.[1][2] Nature Communications, 6, 10091.[1] Link[1]

  • Vasta, J. D., et al. (2018).[1][6] NanoBRET™ Target Engagement Intracellular Kinase Assay.[1][7][8] Promega Technical Manual. Link

  • Sevrioukova, I. F., & Poulos, T. L. (2015).[1] Pyridine-substituted inhibitors of cytochrome P450: Structural basis for type II binding.[1][9] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Optimizing diastereoselectivity in pyridinium ylide cyclopropanation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Diastereoselectivity in Pyridinium Ylide Cyclopropanation Ticket ID: PY-CYC-OPT-001 Status: Open Support Level: Tier 3 (Senior Scientific Application)

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your cyclopropanation reaction is yielding poor diastereomeric ratios (dr), or you are struggling to balance yield against selectivity.

Pyridinium ylide cyclopropanation is a powerful method for accessing trans-cyclopropanes, but it is mechanically distinct from concerted metal-carbenoid insertions (e.g., Rhodium/Diazo systems). It relies on a stepwise Michael addition-initiated ring closure (MIRC). Understanding the life-cycle of the betaine intermediate is the key to controlling your stereochemical outcome.

Below is your customized troubleshooting and optimization guide.

Module 1: The Mechanics of Selectivity (Root Cause Analysis)

To fix the dr, you must understand the "Decision Point" in the reaction mechanism. Unlike concerted reactions, pyridinium ylide cyclopropanation proceeds through a zwitterionic betaine intermediate.

The Mechanism: Stepwise vs. Concerted
  • Ylide Generation: Base deprotonates the pyridinium salt.

  • Michael Addition: The ylide carbon attacks the electron-deficient alkene.[1] This is reversible.

  • Betaine Equilibration: The resulting zwitterion (betaine) can rotate around the newly formed C-C bond.

  • Ring Closure: The enolate oxygen or carbon displaces the pyridine leaving group. This is the irreversible, selectivity-determining step .

The "Trans" Preference: Trans-selectivity arises because the betaine intermediate equilibrates to the anti-conformer (where the bulky groups are far apart) to minimize steric strain before the ring closes. If the ring closure is faster than the rotation (kinetic control), or if the syn-betaine is stabilized (e.g., by H-bonding), selectivity drops.

Visualizing the Pathway

ReactionPathway cluster_legend Key Optimization Target Start Pyridinium Salt + Base + Alkene Ylide Active Ylide Species Start->Ylide Deprotonation Betaine_Syn Syn-Betaine (Kinetic/Steric Clash) Ylide->Betaine_Syn Michael Addition (Reversible) Betaine_Anti Anti-Betaine (Thermodynamic/Relaxed) Ylide->Betaine_Anti Michael Addition Betaine_Syn->Betaine_Anti Bond Rotation (Equilibration) Cis_Prod Cis-Cyclopropane (Minor Product) Betaine_Syn->Cis_Prod Fast Closure (High Energy TS) Trans_Prod Trans-Cyclopropane (Major Product) Betaine_Anti->Trans_Prod Slow Closure (Low Energy TS)

Figure 1: Reaction coordinate showing the critical bond rotation step. Maximizing the population of the Anti-Betaine prior to ring closure is essential for high trans-selectivity.

Module 2: Troubleshooting & FAQs

Issue 1: "My diastereoselectivity (dr) is low (< 80:20)."

Diagnosis: The rate of ring closure is competing with the rate of betaine bond rotation. The system is under kinetic control rather than thermodynamic control.

Corrective Actions:

  • Increase Temperature: Contrary to standard "cold = selective" logic, raising the temperature (e.g., from RT to 60°C) often improves trans-selectivity in these reactions. Heat promotes the reversibility of the Michael addition, allowing the syn-betaine to revert to starting materials or rotate to the anti-betaine before closing.

  • Change the Solvent: Switch to a polar aprotic solvent (Acetonitrile or DMF). Polar solvents stabilize the zwitterionic betaine intermediate, extending its lifetime and allowing more time for rotational equilibration to the thermodynamic trans-precursor.

  • Steric Bulk: Increase the steric bulk of the ester/ketone group on the alkene.

Issue 2: "The reaction yields are low; starting material remains."

Diagnosis: Inefficient ylide generation or the "Knoevenagel Trap."

Corrective Actions:

  • Check Base Strength: Pyridine itself is often too weak to generate the ylide effectively. Use Triethylamine (TEA) or DABCO as a mediator. For difficult substrates, inorganic bases like NaH or Cs₂CO₃ in solid-liquid phase transfer conditions can drive the reaction.

  • The Knoevenagel Trap: If you are using an aldehyde and a methylene active compound to generate the alkene in situ, the pyridine might catalyze a Knoevenagel condensation but fail to promote cyclopropanation. Ensure you add a stronger base (like TEA) to trigger the second step (cyclization).

Issue 3: "I am getting side products (dimers or alkylation)."

Diagnosis: The ylide is unstable or reacting with itself.

Corrective Actions:

  • Slow Addition: Add the base slowly to a mixture of the salt and the alkene. This keeps the concentration of free ylide low relative to the alkene trap, minimizing self-quenching.

  • Leaving Group Tuning: If the pyridine leaving group is too "sticky" (hard to displace), the betaine might decompose. Use electron-deficient pyridines (e.g., 4-cyanopyridine) in your salt synthesis to make the leaving group better.

Module 3: Optimized Experimental Protocol

Protocol ID: PY-STD-05 Scope: Synthesis of trans-cyclopropanes from N-phenacylpyridinium bromides and electron-deficient alkenes.

Reagents
  • Pyridinium Salt: 1.0 equiv (e.g., N-phenacylpyridinium bromide)

  • Alkene: 1.1 equiv (e.g., Benzylidene malononitrile or Chalcone)

  • Base: 1.2 equiv Triethylamine (TEA) or DABCO

  • Solvent: Acetonitrile (MeCN) [0.1 M]

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with N₂. (Note: While not strictly air-sensitive, moisture can quench the ylide).

  • Charging: Add the Pyridinium Salt (1.0 equiv) and the Alkene (1.1 equiv) to the flask.

  • Solvation: Add Acetonitrile (MeCN) to achieve a concentration of 0.1 M. Stir to ensure partial suspension/solution.

  • Activation (Critical Step): Add TEA (1.2 equiv) dropwise over 5 minutes.

    • Observation: The solution should change color (often yellow or orange) indicating ylide formation.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: If TLC shows low conversion after 2 hours, heat to 50°C . This often fixes both yield and dr issues.

  • Workup: Remove solvent under reduced pressure. Redissolve residue in DCM, wash with water (x2) and brine. Dry over MgSO₄.

  • Purification: Recrystallization is often possible due to the high polarity difference between the cyclopropane and the pyridinium salt. If chromatography is needed, use a gradient of Hexane/EtOAc.

Module 4: Data & Decision Support

Solvent & Base Screening Matrix

Based on aggregated application data for standard phenacyl substrates.

SolventBaseYielddr (Trans:Cis)Comment
Acetonitrile TEA High (85-95%) High (>95:5) Recommended standard.
DMFNaHHighModerateGood for unreactive alkenes; workup is harder.
DCMTEAModerateLowNon-polar solvent fails to stabilize betaine; poor dr.
EthanolNaOEtLowLowProtic solvents can quench the ylide or cause transesterification.
TolueneTEALowModeratePoor solubility of salts often hinders reaction.
Troubleshooting Flowchart

Troubleshooting Start Start Troubleshooting CheckYield Is Yield < 50%? Start->CheckYield CheckDR Is dr < 90:10? CheckYield->CheckDR No BaseCheck Check Base Strength. Using Pyridine only? CheckYield->BaseCheck Yes TempCheck Check Temperature. Is it RT or lower? CheckDR->TempCheck Yes SwitchBase Switch to TEA or NaH BaseCheck->SwitchBase Yes SolventCheck Check Solvent. Is it Non-Polar (DCM/Tol)? BaseCheck->SolventCheck No SwitchSolvent Switch to MeCN or DMF SolventCheck->SwitchSolvent Yes IncreaseTemp Increase to 50-60°C (Promote Equilibration) TempCheck->IncreaseTemp Yes Sterics Substrate Analysis: Are groups too small? TempCheck->Sterics No

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • Pyridinium Ylide-Assisted One-Pot Synthesis. Title: Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. Source: ACS Publications (J. Org. Chem.) Link:[Link]

  • Mechanistic Insights & Selectivity. Title: Recent Developments in Stereoselective Reactions of Sulfonium Ylides (Mechanistic parallel). Source: MDPI (Molecules) Link:[Link][2]

  • Solvent Effects in Ylide Cyclopropanation. Title: Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes. Source: ChemRxiv Link:[Link][2][3][4][5]

  • Cascade Reactions & Spirocycles. Title: Pyridinium Ylide-Mediated Diastereoselective Synthesis of Spirocyclopropanyl-pyrazolones.[6] Source: ACS Publications (J. Org. Chem.) Link:[Link]

Sources

Technical Support: Optimizing Simmons-Smith Cyclopropanation on Pyridinyl Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SS-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yield in cyclopropanation of vinyl pyridines and related heteroaromatic alkenes.

Executive Summary: The "Pyridine Problem"

Welcome to the Technical Support Center. If you are attempting a Simmons-Smith reaction on a substrate containing a pyridine ring (e.g., vinyl pyridine or a pyridyl allylic alcohol) and experiencing low yields (<30%), the root cause is almost certainly Lewis Acid-Base Mismatch .

The Simmons-Smith zinc carbenoid (


 or 

) is electrophilic (Lewis Acidic). The pyridine nitrogen is a strong Lewis Base.
  • Inhibition: The pyridine nitrogen coordinates to the zinc reagent faster than the alkene can react. This sequesters the active carbenoid, forming an unreactive complex.

  • Solubility: These Zinc-Nitrogen complexes often precipitate out of non-polar solvents (DCM/DCE), physically removing the reagent from the solution.

The Fix: You must either saturate the nitrogen with excess reagent or mask it using a proton source or protecting group.

Troubleshooting Logic & Diagnostics

Before altering your protocol, use this logic tree to diagnose the specific failure mode.

TroubleshootingLogic Start Start: Low Yield CheckReagent 1. Check Reagent Activity (Test on Styrene) Start->CheckReagent ReagentBad Yield < 90% on Styrene CheckReagent->ReagentBad Fail ReagentGood Yield > 90% on Styrene CheckReagent->ReagentGood Pass Sol_A FIX: Refresh Et2Zn or CH2I2 ReagentBad->Sol_A SubstrateAnalysis 2. Substrate Analysis (Is Pyridine Free Base?) ReagentGood->SubstrateAnalysis Precipitate 3. Observation: White Precipitate? SubstrateAnalysis->Precipitate Yes Sol_D FIX: Workup Optimization (EDTA/Rochelle's) SubstrateAnalysis->Sol_D Conversion Good, Recovery Low Sol_B FIX: Use TFA Modification (Shi Protocol) Precipitate->Sol_B No (Slow Rxn) Sol_C FIX: Increase Eq. (Saturation Method) Precipitate->Sol_C Yes (Zn-N Complex)

Figure 1: Diagnostic workflow for isolating the cause of low yield in heteroaromatic cyclopropanations.

Frequently Asked Questions (Technical Solutions)
Q1: The reaction turns into a thick white slurry immediately upon adding

. Is this normal?

A: Yes, but it is detrimental.

  • Cause: This is the formation of a coordination complex between the pyridine nitrogen and the zinc species.

  • Solution (The Saturation Method): You must add enough

    
     to complex all the nitrogen sites plus the required amount for cyclopropanation.
    
    • Standard: 2.0 equiv.[1]

    • Pyridine Substrate: Use 5.0–10.0 equiv of

      
       and 
      
      
      
      . The first equivalent sacrifices itself to bind the nitrogen, leaving the rest free to react with the alkene.
Q2: I cannot use large excesses of reagent due to cost. Is there an alternative?

A: Yes, use the TFA (Trifluoroacetic Acid) / Shi Modification .

  • Mechanism: Adding TFA protonates the pyridine nitrogen (

    
    ). The protonated pyridinium ion cannot coordinate to the Zinc carbenoid. Furthermore, 
    
    
    
    is a highly active carbenoid species [1].
  • Protocol Adjustment: Pre-mix

    
     (2.0 equiv) and TFA (1.0 equiv) in DCM at 0°C, then add 
    
    
    
    (2.0 equiv), and finally your substrate.
Q3: My conversion is high (by TLC/LCMS), but I lose everything during the workup. Where is my product?

A: Your product is likely trapped in the zinc emulsion or chelated to zinc salts in the aqueous layer. Amino-cyclopropanes are notoriously difficult to extract from zinc residues.

  • The Fix: Do not use a simple

    
     quench. You must use a chelating workup to strip Zinc from your amine.
    
    • Option A: Rochelle's Salt (Potassium Sodium Tartrate). Stir the crude reaction mixture with a saturated aqueous solution of Rochelle's salt for 2 hours until two clear layers form.

    • Option B: EDTA/NaHCO3 .[1] Quench with a solution of

      
       in basic buffer (
      
      
      
      ). Zinc binds stronger to EDTA than to your pyridine [2].
Q4: Can I cyclopropanate the pyridine ring itself (De-aromatization)?

A: Not with standard Simmons-Smith conditions.

  • Reality Check: The Simmons-Smith reaction targets alkenes.[2][3][4][5][6][7][8][9][10] A pyridine ring is aromatic. Direct cyclopropanation of the ring requires partial reduction (e.g., to a dihydropyridine) or the use of Rhodium carbenoids with diazo compounds, not Zinc carbenoids. If you are trying to make an azanorcaradiene from a naked pyridine using

    
    , it will not work.
    
Mechanistic Visualization

Understanding the competition between the Nitrogen lone pair and the Alkene


-system is critical for optimizing stoichiometry.

Mechanism cluster_Pathways Competitive Pathways Reagent Zn Carbenoid (I-Zn-CH2-I) Pyridine Pyridine Nitrogen (Lewis Base) Reagent->Pyridine Fast (k1) Alkene Vinyl Group (Alkene) Reagent->Alkene Slow (k2) DeadEnd Zn-N Complex (Precipitate/Inactive) Pyridine->DeadEnd Product Cyclopropane Product Alkene->Product Note k1 >> k2 Requires Protection or Excess Zn DeadEnd->Note

Figure 2: Kinetic competition. The nitrogen lone pair reacts faster (k1) than the alkene (k2), necessitating the masking of the nitrogen.

Recommended Protocol: The "Acidic" Modification

This protocol uses TFA to mask the pyridine nitrogen, allowing for standard stoichiometry (approx. 2-3 equiv) rather than massive excess.

Reagents:

  • Substrate: 2-Vinylpyridine (1.0 mmol)

  • 
    : 1.0 M in Hexanes (2.5 mmol, 2.5 equiv)
    
  • 
    : Diiodomethane (2.5 mmol, 2.5 equiv)
    
  • TFA: Trifluoroacetic Acid (1.0 mmol, 1.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

  • Complexation (The "Mask"):

    • Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under Argon/Nitrogen.

    • Cool to 0°C.[7][8][10]

    • Add TFA (1.0 equiv) dropwise. Observation: Fumes may be visible; ensure good stirring. This forms the pyridinium salt.

  • Carbenoid Formation:

    • In a separate flame-dried flask, add DCM (5 mL) and cool to -10°C.

    • Add

      
       (2.5 equiv).[10]
      
    • Add

      
       (2.5 equiv) dropwise. Stir for 10-15 minutes to form the active species (
      
      
      
      ).
  • Reaction:

    • Cannulate the carbenoid solution into the substrate solution at 0°C.

    • Allow to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours. Note: Pyridinium salts react slower than neutral alkenes due to electron withdrawal, but the catalyst is not poisoned.

  • Quench & Workup (Critical):

    • Cool to 0°C.[7][8][10]

    • Quench with Saturated Aqueous

      
        mixed with 
      
      
      
      (approx 0.5 M).
    • Stir vigorously for 30 minutes until the organic layer is clear (not cloudy).

    • Separate layers.[1] Extract aqueous layer 3x with DCM/MeOH (95:5). Note: The MeOH helps extract polar pyridine derivatives.

Data Comparison: Method Efficiency
MethodReagent LoadTypical Yield (Vinyl Pyridine)ProsCons
Standard (Furukawa) 2.0 equiv< 15% SimpleFails due to N-coordination; heavy precipitation.
Saturation 10.0 equiv65–80% ReliableExpensive; difficult workup; dangerous waste disposal.
TFA / Shi Mod. 2.5 equiv70–85% Atom economicalRequires careful pH control during workup.
Charette (DME) 3.0 equiv50–60% Stabilized reagentSlower reaction rates for electron-deficient alkenes.
References
  • Lorenz, J. C., et al. (2004).[9] "A Novel Class of Tunable Zinc Reagents (

    
    ) for Efficient Cyclopropanation of Olefins." Journal of Organic Chemistry, 69(2), 327–334.[9] Link
    
  • Lévesque, E., et al. (2014).[9] "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490–1493. Link

  • Charette, A. B., et al. (2001).[9] "Simmons-Smith Cyclopropanation Reaction."[2][3][4][5][6][7][8][9][10][11] Organic Reactions, 58, 1. Link

  • Tymtsunik, A. V., et al. (2012).[10] "Synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives." Tetrahedron Letters, 53(29), 3847-3849. Link

Sources

Technical Support Center: Purification of Polar Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying polar cyclopropane derivatives presents a "triad of difficulty" for organic chemists: high polarity (causing tailing/streaking), chemical instability (acid-catalyzed ring opening due to ~27.5 kcal/mol strain energy), and often low UV visibility or volatility . This guide moves beyond standard protocols to provide field-proven troubleshooting workflows for isolating these fragile small molecules.

Module 1: Chromatography & Stationary Phase Selection

Q: My cyclopropane derivative streaks on silica gel and yield is lower than crude NMR suggests. What is happening?

A: You are likely experiencing acid-catalyzed decomposition or irreversible adsorption . Standard silica gel (60 Å) is slightly acidic (pH 6.5–7.0, but local acidity can be higher). Cyclopropanes, particularly those with donor-acceptor substituents or basic amines, act as "spring-loaded" rings. The acidic silanols on the stationary phase can protonate the ring or the substituent, triggering a ring-opening event to relieve strain energy.

The Fix: Stationary Phase Switching Do not persist with standard silica if you observe decomposition (baseline smearing). Use the following decision matrix to select the correct phase.

Purification_Decision_Tree Start Start: Polar Cyclopropane Crude Check_Acid Is the compound acid-sensitive? (e.g., Donor-Acceptor, Basic Amine) Start->Check_Acid Yes_Acid Yes Check_Acid->Yes_Acid No_Acid No (Stable) Check_Acid->No_Acid Basic_Alumina Option A: Basic Alumina (Brockmann Grade II/III) Yes_Acid->Basic_Alumina Deactivated_Silica Option B: Deactivated Silica (1-2% Et3N or NH4OH) Yes_Acid->Deactivated_Silica Check_Polarity Is it water soluble / highly polar? No_Acid->Check_Polarity High_Polarity High Polarity (LogP < 0) Check_Polarity->High_Polarity Normal_Polarity Moderate Polarity Check_Polarity->Normal_Polarity HILIC HILIC Mode (Silica or Amine Column) Mobile Phase: ACN/Water High_Polarity->HILIC C18 Reverse Phase (C18) *Use basic buffer (pH 9-10)* High_Polarity->C18 Std_Silica Standard Flash (DCM/MeOH) Normal_Polarity->Std_Silica

Figure 1: Decision matrix for selecting stationary phases based on acid sensitivity and polarity.

Protocol: Deactivating Silica Gel (The "Base Shield" Method)

If you must use silica (e.g., for resolution reasons), you must neutralize the active silanol sites.

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., Hexane/EtOAc or DCM).

  • The Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to the slurry solvent before pouring the column.

  • Equilibration: Flush the column with 2–3 column volumes (CV) of the basified solvent.

  • Running: Continue to include 0.5–1% Et3N in your eluent during the run.

Expert Tip: For highly polar amines, switching to HILIC (Hydrophilic Interaction Liquid Chromatography) on a bare silica cartridge using Acetonitrile/Water (95:5 to 60:40) often yields sharper peaks than Normal Phase DCM/MeOH, as water competes effectively for the polar sites on the silica.

Module 2: Stability & Decomposition

Q: How do I distinguish between "tailing" and "decomposition" on the column?

A: Perform a 2D-TLC Stability Test .

  • Spot your crude mixture on the corner of a square TLC plate.

  • Run the TLC in your chosen solvent system (vertical direction).

  • Dry the plate, rotate it 90° clockwise.

  • Run the TLC again in the same solvent system.

    • Result A (Stable): All spots lie on the diagonal line.

    • Result B (Decomposing): Spots appear off-diagonal. If a spot smears below the diagonal, the compound is decomposing on the silica during the run.

Q: Why does my cyclopropane ring open during purification?

A: This is a thermodynamic inevitability if activation energy is lowered. Cyclopropanes possess significant ring strain (~27.5 kcal/mol). In "Donor-Acceptor" cyclopropanes (e.g., cyclopropanes with an ester and an aryl group), the bond between the donor and acceptor is weakened. Acidic media (silica) protonates the acceptor (carbonyl), facilitating heterolytic bond cleavage to form a carbocation, which is rapidly trapped by nucleophiles (water, methanol in eluent).

Workflow: Protecting the Ring Integrity For acid-sensitive substrates, avoid chlorinated solvents (which can generate HCl over time) and acidic modifiers.

Stability_Workflow Quench Reaction Quench (Use basic buffer: NaHCO3) Workup Workup (Keep pH > 7) Quench->Workup Rapid Conc Concentration (Cold Bath < 30°C) Workup->Conc No Heat Purify Purification (Basic Alumina / C18) Conc->Purify Immediate Storage Storage (Frozen Benzene/Matrix) Purify->Storage Inert Gas

Figure 2: Workflow for minimizing thermal and acidic stress during isolation.

Module 3: Detection & Volatility

Q: I cannot see my product on the TLC plate (UV inactive). How do I fractionate?

A: Many cyclopropanes, especially aliphatic ones, lack conjugation. Relying on UV (254 nm) will result in yield loss.

Comparative Detection Table

Detection MethodSuitability for CyclopropanesProsCons
UV (254 nm) LowStandard equipment.Misses non-conjugated rings.
ELSD (Evaporative Light Scattering) High Universal detection; sees everything non-volatile.Destructive; requires specific hardware.
KMnO4 Stain ModerateDetects oxidizable groups (alcohols/alkenes).Cyclopropanes are often resistant to mild KMnO4.
Hanessian’s Stain (CAM) High Excellent for polar/oxygenated compounds.Requires heating (charring).
Iodine Chamber ModerateReversible; good for amines.Can cause temporary decomposition.
Q: My yield drops significantly after the rotavap. Is my compound volatile?

A: Yes, low molecular weight cyclopropanes (MW < 150) are notoriously volatile. Cyclopropane itself boils at -33°C, and simple derivatives (like cyclopropylamine, bp 50°C) can be lost to the vacuum pump.

Troubleshooting Protocol: The "Salt Anchor" Technique If your polar cyclopropane is an amine:

  • Do not concentrate the free base to dryness if MW < 150.

  • Salt Formation: Treat the chromatography fractions (if using neutral solvents) with 1 equivalent of HCl (in dioxane or ether).

  • Precipitation: The resulting hydrochloride salt will be non-volatile and solid.

  • Filtration: Isolate via filtration rather than evaporation to maximize yield.

References

  • BenchChem Technical Support. (2025).[1][2] Purification techniques for products derived from cyclopropanediazonium.[1] BenchChem.[1][2] Link

  • Liu, G., et al. (2018).[3] Isolation and identification of four major impurities in capreomycin. Journal of Chromatography A, 1571, 155-164.[3] Link

  • Biotage. (2023).[4][5][6] Very polar compound purification using aqueous normal-phase flash column chromatography.[4] Biotage Blog. Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679. Link

  • Gansäuer, A., et al. (2026). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions. OreateAI/ResearchGate. Link

Sources

Improving the stereoselectivity of enzyme-catalyzed cyclopropanation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stereoselectivity in Heme-Dependent Carbene Transfer

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Biocatalysis Technical Support Portal.

You have reached the advanced troubleshooting hub for enzymatic cyclopropanation. This guide addresses the specific challenges of controlling diastereo- and enantioselectivity in heme-dependent carbene transfer reactions (mediated primarily by engineered Cytochrome P450s and Myoglobins).

Unlike standard hydrolase or ketoreductase screens, carbene transfer is a promiscuous, new-to-nature activity . It relies on an unstable iron-carbenoid intermediate. Success requires precise control over the "Hardware" (Protein Scaffold) and the "Environment" (Redox State).

Module 1: The Hardware (Catalyst Selection & Engineering)

Q: I am observing high conversion but a racemic product profile (0% ee). What is happening?

A: You are likely observing the "Background Reaction." This is the most common failure mode in heme-dependent cyclopropanation. Free heme (hemin) released from unstable proteins, or even trace iron in your buffer, can catalyze the reaction between diazo compounds and olefins. This background reaction is non-stereoselective (racemic).

Diagnostic Protocol: The "Hemin Control" To validate that your enzyme is the active catalyst, you must run the following parallel reactions:

  • Enzyme Reaction: Standard conditions (Enzyme + Substrates + Reductant).

  • Hemin Only: Replace enzyme with free hemin (at equivalent molar concentration, e.g., 5 µM).

  • Denatured Control: Boil the enzyme for 10 minutes, then run the reaction.

  • Interpretation: If the Hemin Only or Denatured reactions yield product at rates comparable to your Enzyme reaction, your protein is structurally compromised or the background rate is outcompeting the enzymatic rate.

Q: How do I switch diastereoselectivity from trans (thermodynamic) to cis (kinetic)?

A: You must sterically occlude the distal pocket. Native heme proteins (like wild-type P450-BM3 or Myoglobin) generally favor the thermodynamic trans-cyclopropane due to open active sites. To force cis-selectivity, you must engineer the active site to destabilize the trans-transition state.

Engineering Strategy:

  • For P450s (e.g., P411-BM3): Target the I263 residue (helix I). Mutations like I263A often open space, while bulky residues at A328 can restrict the pocket.

  • For Myoglobins: The H64 (distal histidine) and V68 positions are critical. The H64V/V68A double mutant is a standard starting point for high stereoselectivity [1].

Module 2: The Environment (Reaction Optimization)

Q: My reaction stalls after 30 minutes. Is the enzyme dead?

A: It is likely a Redox Issue or Diazo Dimerization. Heme-dependent cyclopropanation requires the iron to be in the reduced Fe(II) state to bind the diazo precursor. However, it does not require a continuous supply of electrons during the cycle (unlike monooxygenation).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Color Change (Red to Brown) Heme oxidation (Fe


Fe

)
Add fresh reductant (Na

S

O

). Ensure anaerobic conditions (Argon sparge).
Bubbling Diazo decompositionSlow down the addition of the diazo reagent (syringe pump).
Precipitation Enzyme denaturationReduce organic co-solvent concentration (keep MeOH/EtOH <5-10%).
Q: Why is anaerobic operation required if this isn't an oxidation reaction?

A: Oxygen is a competitive inhibitor and an oxidant.

  • Competition: O

    
     binds to heme-Fe(II) with high affinity, blocking the diazo substrate.
    
  • Uncoupling: If O

    
     binds, it can generate Reactive Oxygen Species (ROS) that destroy the heme porphyrin ring or bleach the protein.
    

Protocol: Perform all reactions in sealed crimp-top vials. Sparge buffers with Argon for 20 minutes before adding the enzyme. Use a glovebox for best reproducibility.

Module 3: Mechanism & Visualization

The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. The cycle is non-catalytic in electrons —the electron is conserved in the cycle, but "leaks" occur, necessitating the reductant.

CatalyticCycle Resting Resting State Fe(III)-Heme Reduced Active Catalyst Fe(II)-Heme Resting->Reduced + Reductant (Na2S2O4) (Activation Step) DiazoComplex Diazo Complex [Fe(II)-N2CR2] Reduced->DiazoComplex + Diazo Reagent Carbene Iron-Carbenoid [Fe(IV)=CR2] DiazoComplex->Carbene - N2 (Gas) Carbene->Resting Oxidation by O2 (Inhibition) Carbene->Reduced + Olefin (Carbene Transfer) Product Cyclopropane Product Carbene->Product Product Release

Figure 1: The catalytic cycle for heme-dependent cyclopropanation.[1][2] Note that the Fe(II) species must be regenerated or maintained to accept the next diazo molecule.

Module 4: Advanced Protocols

Protocol: Determining the Stereoselectivity Baseline

Use this workflow to determine if your stereoselectivity is enzyme-driven or background-driven.

  • Preparation:

    • Buffer: 50 mM KPi, pH 8.0 (degassed).

    • Reductant: 10 mM Na

      
      S
      
      
      
      O
      
      
      (Sodium Dithionite) - Make fresh!
    • Substrates: 10 mM Styrene, 10 mM Ethyl Diazoacetate (EDA).

    • Catalyst: 2-5 µM P450 variant or Myoglobin.

  • Execution:

    • Mix Buffer, Enzyme, and Styrene in an anaerobic vial.

    • Add Dithionite (to reduce heme to Fe

      
      ).
      
    • Add EDA last (dropwise or slow injection to prevent dimerization).

    • Incubate 2-4 hours at Room Temp (or 4°C to boost stereoselectivity).

  • Workup:

    • Extract with Ethyl Acetate (containing internal standard).

    • Analyze via Chiral GC (e.g., Cyclosil-B column) or Chiral HPLC.

Decision Tree: Optimization Logic

OptimizationTree Start Start Optimization CheckYield Check Yield Start->CheckYield LowYield Low Yield (<20%) CheckYield->LowYield Fail HighYield High Yield (>50%) CheckYield->HighYield Pass CheckEE Check ee/dr LowEE Low Stereoselectivity CheckEE->LowEE Fail HighEE High Stereoselectivity CheckEE->HighEE Pass Action1 1. Check Anaerobic Conditions 2. Increase Reductant 3. Slow Diazo Addition LowYield->Action1 HighYield->CheckEE Action2 1. Run Hemin Control 2. Lower Temp (4°C) 3. Mutate Active Site LowEE->Action2

Figure 2: Logic flow for troubleshooting yield versus stereoselectivity issues.

References

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015).[1] Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744–1748.

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013).[3][4] Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes.[1][2][3] Science, 339(6117), 307–310.[3][5] [3][4][6]

  • Renata, H., Lewis, R. D., Sweredoski, M. J., Moradian, A., & Arnold, F. H. (2016).[7] Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes. Journal of the American Chemical Society, 138(38), 12527–12533.

  • Knight, A. M., Kan, S. B. J., Lewis, R. D., Brandenberg, O. F., Chen, K., & Arnold, F. H. (2018). Diverse Engineered Heme Proteins Enable Stereodivergent Cyclopropanation of Unactivated Alkenes.[1][7] ACS Central Science, 4(3), 372–377.

Sources

Side-product formation in the synthesis of nitrile-substituted cyclopropanes.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side-Product Formation & Optimization of Reaction Vectors Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Lead Scientist: Senior Application Scientist (Process Safety & Catalysis)[1]

Introduction: The "Deceptive" Simplicity of the Cyano-Cyclopropane[2]

Nitrile-substituted cyclopropanes are high-value bioisosteres in drug discovery (e.g., Odanacatib, various antiviral scaffolds).[1] The cyano group offers a rigid vector for hydrogen bonding and a metabolic "block" against oxidation.[1] However, installing this group on a strained ring introduces a unique set of competing pathways driven by the stereoelectronic nature of the nitrile (electron-withdrawing, linear) and the high energy of the intermediates (carbenes or carbanions) .

This guide treats the synthesis not as a recipe, but as a system of competing rates. We focus on the two dominant methodologies: Metal-Catalyzed Carbene Transfer and Michael-Initiated Ring Closure (MIRC) .

Module 1: Metal-Catalyzed Carbene Transfer (Diazo Pathways)

Context: The reaction of an alkene with a diazoacetonitrile equivalent (or donor-acceptor diazo) catalyzed by Rh(II) or Cu(I/II).[1]

Critical Safety Warning: Diazoacetonitrile

Danger: Diazoacetonitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is shock-sensitive and potentially explosive.[1]
Protocol Requirement:  Never isolate neat diazoacetonitrile. Use in-situ generation  protocols (e.g., from aminoacetonitrile hydrochloride and 

) or slow-release mechanisms.[1]
Troubleshooting Guide: The "Carbene Chaos"

The primary failure mode is the competition between cyclopropanation (


) and carbene dimerization (

).[1]
SymptomDiagnosisRoot CauseCorrective Action
Low Yield + Fumarate/Maleate Formation Carbene DimerizationLocal concentration of diazo reagent is too high relative to catalyst turnover.[2]1. Implement syringe pump addition (slow addition).2. Increase alkene equivalents (solvent quantity).
C-H Insertion Products Chemoselectivity FailureThe metal-carbene is too electrophilic and attacks solvent or allylic C-H bonds.1. Switch solvent to non-insertable type (e.g., DCM, DCE, or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-trifluorotoluene).2. Switch catalyst from Rh(II) to Cu(I)-BOX (less reactive, more selective).
Loss of Stereochemistry (Cis/Trans scrambling) Spin State LeakageFormation of Triplet Carbene intermediates (stepwise radical addition) rather than Singlet (concerted).[1]1. Use non-coordinating solvents.2. Ensure catalyst ligands are bulky (e.g., Rh(II) triphenylacetate) to enforce concerted pathway.[1]
No Reaction / Catalyst Death Nitrile PoisoningThe nitrile product (or reactant) coordinates to the metal center, shutting down the catalytic cycle.1. Use bulky ligands (e.g., Espino ligands) to prevent nitrile coordination.2. Increase catalyst loading (1 mol%

2-3 mol%).[1]
Mechanistic Visualization: Competitive Carbene Pathways

The following diagram illustrates the decision tree the reactive intermediate faces.

CarbenePathways Diazo Diazo Precursor (N2=CH-CN) MetalCarbene Metal-Carbene Complex [M]=CH-CN Diazo->MetalCarbene -N2 Cyclo Pathway A: Cyclopropanation (Desired) MetalCarbene->Cyclo + Alkene (Concerted) Dimer Pathway B: Dimerization (Formation of Fumarates) MetalCarbene->Dimer + Diazo (High Conc.) Insert Pathway C: C-H Insertion (Solvent Attack) MetalCarbene->Insert + Solvent (High Electrophilicity) Coord Pathway D: Nitrile Poisoning (Catalyst Deactivation) MetalCarbene->Coord Product Inhibition Dimer->MetalCarbene Irreversible Loss

Caption: Figure 1. Competitive reaction vectors for the metal-carbene intermediate. Pathway B is the most common failure mode in scale-up.

Module 2: Michael-Initiated Ring Closure (MIRC)[1][2][3]

Context: Nucleophilic attack of a carbanion (e.g.,


-halo nitrile or ylide) onto a Michael acceptor, followed by intramolecular displacement.[1]
Troubleshooting Guide: The "Polymerization Trap"

Acrylonitrile derivatives are prone to anionic polymerization.

Issue: Reaction mixture turns into a viscous gel; low recovery of small molecules. Mechanism: The initial Michael adduct acts as a nucleophile for another Michael acceptor rather than closing the ring.

Self-Validating Protocol Check:

  • Temperature: Is the reaction running >0°C? (MIRC on nitriles often requires -78°C to -20°C to favor ring closure over polymerization).[1]

  • Leaving Group (LG): Is the LG (Br, I, SMe2) good enough? If

    
     is slow, polymerization dominates.[1]
    
Protocol: Optimized MIRC for Cyanocyclopropanes

Based on modified Corey-Chaykovsky and


-halo ester methodologies.

Reagents:

  • Substrate:

    
    -unsaturated nitrile (e.g., Cinnamonitrile).[1]
    
  • Reagent: Ethyl bromoacetate (as the carbanion source).[1]

  • Base: NaH or LiHMDS (non-nucleophilic strong base).[1][2]

Step-by-Step:

  • Preparation of Nucleophile: In a flame-dried flask under

    
    , suspend NaH (1.2 equiv) in dry THF. Cool to 0°C. Add Ethyl bromoacetate (1.2 equiv) dropwise. Wait for 
    
    
    
    evolution to cease.
  • Addition: Cool the solution to -20°C . Add the

    
    -unsaturated nitrile (1.0 equiv) slowly.[1]
    
    • Why? Low temp suppresses polymerization of the nitrile.[2]

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the alkene.

  • Quench: Quench with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Do not use strong acids (risk of nitrile hydrolysis).[1]
    

Module 3: Stereochemical Leakage (Cis/Trans Control)[1][2]

One of the most frustrating aspects of nitrile-cyclopropane synthesis is the formation of diastereomeric mixtures.[2]

The Thermodynamic vs. Kinetic Trap
  • Kinetic Control (Carbene Method): Usually favors the cis (syn) isomer if there is a coordinating group on the alkene (directing effect), or trans (anti) due to steric approach.[1]

  • Thermodynamic Control (MIRC): The intermediate can rotate before ring closure.[1] This usually favors the trans-isomer (diequatorial-like transition state) to minimize steric clash between the nitrile and the R-group.

Data Comparison: Catalyst Efficacy on Diastereomeric Ratio (dr)

Data summarized from representative literature (e.g., Davies group, Charette group).[1]

Catalyst SystemSubstrate ClassMajor IsomerTypical dr (Trans:Cis)Notes
Rh2(OAc)4 StyrenesTrans60:40Poor selectivity; "naked" catalyst.
Rh2(S-DOSP)4 StyrenesTrans>90:10Bulky chiral ligands enforce trajectory.[1]
Cu(OTf)2 + BOX AcrylatesTrans>95:5Copper often gives higher trans-selectivity than Rh.[1]
MIRC (Base) EnonesTrans>98:2Thermodynamic equilibration prior to closure.[1]

Module 4: Advanced Visualization (Troubleshooting Logic)

Use this flow to diagnose "Failed Reactions" where starting material is consumed but product is absent.

Troubleshooting Start Start: SM Consumed, No Product CheckNMR Analyze Crude 1H NMR Start->CheckNMR Polymer Broad/Undefined Peaks? CheckNMR->Polymer Yes Dimer Sharp Olefinic Peaks (Fumarates)? CheckNMR->Dimer Yes Hydrolysis Amide/Acid Signals? CheckNMR->Hydrolysis Yes ActionPoly Action: Lower Temp, Dilute Reaction (MIRC) Polymer->ActionPoly ActionDimer Action: Slower Addition, Change Solvent (Carbene) Dimer->ActionDimer ActionHydro Action: Buffer Workup, Avoid Strong Acid/Base Hydrolysis->ActionHydro

Caption: Figure 2. NMR-based diagnostic workflow for identifying side-product classes.

References

  • Doyle, M. P., et al. (1993).[1] Highly Enantioselective Syntheses of Functionalized Cyclopropanes with Dirhodium(II) Tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Journal of the American Chemical Society.[2] Link[1][2]

  • Lebel, H., et al. (2003).[1] Stereoselective Cyclopropanation Reactions.[1][3][4][5] Chemical Reviews.[1] Link[1][2]

  • Koenigs, R. M., et al. (2019).[1] Towards nitrile-substituted cyclopropanes – a slow-release protocol for safe and scalable applications of diazo acetonitrile.[2][6] Green Chemistry.[1] Link

  • Charette, A. B., et al. (2010).[1] Simmons-Smith Cyclopropanation Reaction.[1][7][8] Organic Reactions.[1][3][4][5][7][8][9][10][11][12] Link[1][2]

  • Gaikwad, S., et al. (2024).[1] Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.[1][11][13] Link

Sources

Stability issues of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate . It is structured to address the specific chemical vulnerabilities of this scaffold: the hydrolytically sensitive ester, the epimerizable cyclopropane ring, and the pH-sensitive pyridine nitrogen.

Status: Operational | Role: Senior Application Scientist | Topic: Solution Stability & Handling[1][2]

Core Stability Analysis & Degradation Pathways

Before troubleshooting specific "tickets," understanding the molecular behavior is critical.[2] This molecule contains three competing reactive centers that dictate its stability in solution.[1][2]

The Stability Triad (Mechanistic Overview)
  • Ester Hydrolysis (The Primary Risk): While cyclopropane esters exhibit enhanced hydrolytic stability compared to acyclic esters due to hyperconjugative stabilization (see Bender et al., 2008), they remain susceptible to hydrolysis in aqueous media, particularly at pH > 8.0 or pH < 4.0.[1]

  • Stereochemical Epimerization (The Hidden Risk): The proton at the cyclopropane C1 position (alpha to the carbonyl) is acidic.[1][2] In the presence of bases, this proton can be removed to form an enolate intermediate, leading to cis/trans isomerization. The electron-withdrawing nature of the pyridine ring (even at the 3-position) inductively increases this acidity.

  • Pyridine Protonation (The Solubility Switch): The pyridine nitrogen has a pKa of approximately 5.[1][2][3]2. Below pH 5, the molecule exists largely as a cationic pyridinium salt (soluble in water); above pH 6, it is a neutral lipophile (prone to precipitation in aqueous buffers).[1]

Visualizing the Degradation Pathways

The following diagram maps the kinetic fates of your molecule in solution.

DegradationPathways Start Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate (Active Ester) Enolate Enolate Intermediate Start->Enolate Base (Deprotonation) Acid 2-(pyridin-3-yl) cyclopropanecarboxylic acid (Hydrolysis Product) Start->Acid Hydrolysis (pH > 8 or pH < 4) NOxide Pyridine N-Oxide (Oxidation Product) Start->NOxide Peroxides/Air (Long-term storage) Enolate->Start Reversible Epimer Cis/Trans Isomer (Epimerization) Enolate->Epimer Reprotonation

Figure 1: Kinetic degradation map showing the three primary fates: Hydrolysis (irreversible), Epimerization (equilibrium driven), and Oxidation.[1]

Troubleshooting Tickets (Q&A)

Ticket #001: "My compound disappears in PBS buffer over 24 hours."

User Context: "I dissolved the compound in DMSO and diluted it into PBS (pH 7.4) for a cell assay.[1][2] HPLC shows a 15% loss of peak area after 24 hours."

Scientist Response: This is likely hydrolysis , potentially accelerated by "pseudo-intramolecular" catalysis or specific buffer interactions.[1][2]

  • Root Cause: While PBS (pH 7.[1][2]4) is generally mild, esters can hydrolyze slowly at this pH.[1][2] However, if your concentration is high, the pyridine moiety itself can act as a general base catalyst, facilitating the attack of water on the ester carbonyl.

  • Diagnostic Step: Check for the appearance of a new peak with a mass corresponding to the carboxylic acid (M-28 loss of ethyl group).[1]

  • Corrective Protocol:

    • Switch Buffers: Avoid phosphate buffers if possible, as phosphate can catalyze ester hydrolysis.[1][2] Switch to HEPES or MOPS.

    • Lower Temperature: Hydrolysis rates double roughly every 10°C. Keep assay plates at 4°C until the last possible moment.

    • Check DMSO Quality: Ensure your DMSO stock is anhydrous. Wet DMSO is a common source of "stock solution" degradation.[1][2]

Ticket #002: "The potency of my batch varies, but purity looks >98%."

User Context: "Two different batches of the compound show identical LC-MS purity, but Batch A is 10x less potent in bioassays than Batch B."

Scientist Response: You are likely facing Stereochemical Epimerization .[1][2] Standard LC-MS methods often fail to resolve cis and trans isomers unless a specialized chiral column or very slow gradient is used.[1][2]

  • Root Cause: The synthesis or purification process likely exposed one batch to basic conditions (e.g., extraction with strong NaOH or heating in base), altering the cis/trans ratio. The biological target usually binds only one isomer specifically.[1][2]

  • Validation Protocol (Self-Validating):

    • Run a 1H NMR . Focus on the cyclopropane ring protons (1.0–2.5 ppm).[1][2]

    • Cis-isomers typically display larger coupling constants (

      
      ) for the vicinal protons compared to trans-isomers (
      
      
      
      ).[1][2]
    • Calculate the integration ratio.[1][2] If Batch A is 50:50 cis/trans and Batch B is 95:5 cis, their biological activity will differ drastically despite identical molecular weight.[2]

Ticket #003: "The compound precipitates when I dilute my acidic stock."

User Context: "I keep the compound in 0.1 M HCl (where it is stable). When I neutralize it for the assay, it crashes out."

Scientist Response: This is a pKa-driven Solubility Event .

  • Mechanism:

    • pH < 5: The pyridine nitrogen is protonated (

      
      ).[1][2] The molecule is a cation and highly water-soluble.[1][2]
      
    • pH > 6: The pyridine is deprotonated (neutral).[1][2] The molecule is now a lipophilic ester with low aqueous solubility.[1][2]

  • Solution:

    • Do not neutralize the stock before dilution.[1][2] Dilute the acidic stock directly into a large volume of well-buffered media (e.g., 100 mM HEPES) so the final pH is achieved rapidly without passing through a "concentration hotspot" where precipitation occurs.

    • Ensure the final concentration is below the solubility limit of the neutral species (likely < 100 µM in aqueous media without co-solvents).

Experimental Protocols & Handling Guide

Standard Operating Procedure: Storage & Stability Monitoring
ParameterRecommendationRationale
Storage Solvent Anhydrous DMSO or EthanolAvoids hydrolysis.[1][2] Pyridines are stable in DMSO.[1][2]
Storage Temp -20°C (Desiccated)Slows all kinetic degradation pathways.[1][2]
Handling pH Keep pH 4.0 – 7.0Avoids base-catalyzed epimerization (pH > 8) and rapid hydrolysis.[1][2]
Light Exposure Protect from light (Amber vials)Pyridine rings can undergo photo-oxidation; cyclopropanes can suffer radical ring opening under high-energy UV.[1][2]
Workflow: Stability Troubleshooting Decision Tree

TroubleshootingTree Start Issue Detected CheckLCMS Run LC-MS (Check MW) Start->CheckLCMS MassChange Mass Shift Observed? CheckLCMS->MassChange YesMass Yes (M-28) MassChange->YesMass Loss of Ethyl NoMass No Mass Change MassChange->NoMass Hydrolysis Diagnosis: Hydrolysis Action: Lower pH, Remove Water YesMass->Hydrolysis CheckNMR Run 1H NMR (Coupling Constants) NoMass->CheckNMR Isomers Isomer Ratio Shift? CheckNMR->Isomers Epimerization Diagnosis: Epimerization Action: Avoid Bases/Heat Isomers->Epimerization Yes Precipitation Diagnosis: Solubility/Precipitation Action: Check pH vs pKa (5.2) Isomers->Precipitation No

Figure 2: Decision tree for diagnosing stability issues. Follow the path based on analytical data (LC-MS vs. NMR).

References

  • PubChem. Ethyl cyclopropanecarboxylate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Bender, D. M., et al. (2008).[1][2] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[1][2][4] Organic Letters, 10(3), 509-511.[1] Available at: [Link]

  • Organic Syntheses. Ethyl 2-Pyridylacetate (General Pyridine Ester Handling).[1][2] Coll. Vol. 3, p. 413 (1955).[1][2] Available at: [Link][1][2]

  • Charette, A. B. (2010).[1][2] Ruthenium Carbene-Catalyzed Epimerization of Vinylcyclopropanes.[1][2][5] Journal of the American Chemical Society.[1][2] (Context on cyclopropane epimerization mechanisms). Available at: [Link][1][2]

  • Wikipedia. Pyridine Properties and pKa.[1][2][3] Available at: [Link][1][2]

Sources

Removing catalyst residues from cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the CleanCycle Technical Support Center. Subject: Advanced Protocols for Cyclopropanation Catalyst Remediation Responder: Dr. A. Vance, Senior Application Scientist

Introduction

Cyclopropanation reactions—whether via rhodium-catalyzed diazo decomposition or zinc-mediated Simmons-Smith protocols—are powerful tools for building molecular complexity.[1][2] However, they leave behind stubborn metal residues that can compromise downstream chemistry and violate ICH Q3D elemental impurity guidelines.

This guide is not a generic list of washes. It is a technical deep-dive into the causality of metal retention and the thermodynamics of removal. We focus on three core modules: Rhodium (the expensive toxin), Zinc/Copper (the emulsion generator), and Ruthenium (the sticky contaminant).

Module 1: Rhodium (Rh) Removal

Context: Rhodium(II) carboxylates (e.g.,


) and carboxamidates are "soft" Lewis acids. They do not bind well to "hard" scavengers like silica or simple amines. The common failure mode here is using the wrong ligand field theory to select your scavenger.
FAQ 1.1: Why does chromatography fail to remove Rhodium residues?

Diagnosis: Rhodium complexes often co-elute with polar products because they can coordinate with the product's functional groups (amines, carbonyls), effectively "hitchhiking" through the column. The Fix: You must break the Rh-Product coordination using a ligand with a higher affinity for Rh than your API (Active Pharmaceutical Ingredient) has.

Troubleshooting Protocol: The "Soft-Soft" Interaction Strategy

To remove Rhodium, we utilize SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica.

  • Mechanism: According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, Rh(II) is a soft acid. Sulfur (Thiol/DMT) is a soft base. This forms a covalent-like bond that is thermodynamically stronger than the coordination between Rh and your product's oxygen/nitrogen atoms.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in a non-coordinating solvent (DCM or Toluene). Avoid MeOH if possible, as it competes for coordination.

  • Loading: Add SiliaMetS® Thiol (or equivalent thiol-modified silica) at 4–10 equivalents relative to the residual metal mass (not the catalyst starting mass, but the estimated residue).

  • Heat (Critical): Unlike Pd scavenging (which works at RT), Rh scavenging often requires energy to overcome the activation barrier of ligand exchange. Heat to 50–80°C for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad. The Rh stays on the silica; the product passes through.

Data: Scavenger Efficiency for Rhodium

Scavenger Type Functional Group HSAB Classification Rh Removal Efficiency (60°C)
SiliaMetS Thiol -SH Soft Base > 95% (Recommended)
SiliaMetS DMT Dimercaptotriazine Soft Base > 90% (Good alternative)
SiliaBond Amine -NH2 Hard Base < 20% (Ineffective)

| Activated Carbon | Various | Mixed | Variable (30-70%) |

Module 2: Zinc (Zn) & Copper (Cu) (Simmons-Smith)

Context: The Simmons-Smith reaction (using


 couple or 

) generates massive amounts of zinc salts (

,

). The Problem: Upon aqueous quench, Zinc forms gelatinous hydroxide networks that stabilize emulsions, trapping your product in a "mayonnaise-like" phase.
FAQ 2.1: How do I break the persistent emulsion during Simmons-Smith workup?

Diagnosis: You are likely quenching with water or weak acid. This precipitates amphoteric Zinc hydroxides. The Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

Mechanism: Tartrate is a bidentate ligand that chelates


 and 

ions. This chelation creates water-soluble complexes, preventing the formation of the insoluble hydroxide polymer network that stabilizes emulsions.
Troubleshooting Protocol: The Rochelle’s Salt Quench
  • Preparation: Prepare a saturated aqueous solution of Rochelle’s Salt.

  • Quench: Pour the reaction mixture slowly into the Rochelle’s solution (Ratio: 5 mL solution per mmol of Zn reagent).

  • Agitation (The "Vigorous Stir"): Stir vigorously for 30–60 minutes .

    • Visual Cue: The biphasic mixture will initially look cloudy/emulsified. As chelation proceeds, the layers will sharply define, and the aqueous layer will turn clear or slightly blue (if Cu is present).

  • Separation: The organic layer should now separate cleanly within seconds.

SimmonsSmithWorkup Reaction Crude Simmons-Smith Reaction Mixture (Zn/Cu) Quench Quench into Saturated Rochelle's Salt (Tartrate) Reaction->Quench Stir Vigorous Stirring (30-60 mins) Quench->Stir Check Are layers defined? Stir->Check Chelation Tartrate chelates Zn2+ Breaks Hydroxide Network Check->Chelation Yes AddWater Add 10% NH4Cl (Assist solubilization) Check->AddWater No (Emulsion persists) Separate Phase Separation (Clear Aqueous Layer) Chelation->Separate AddWater->Stir

Caption: Logical workflow for breaking Zinc emulsions using chelation thermodynamics.

Module 3: Ruthenium (Ru) Removal

Context: Used in specific cyclopropanations (e.g., Pybox or Porphyrin ligands) or metathesis precursors. Ru residues are often colored (green/brown) and highly toxic.

FAQ 3.1: How do I remove colored Ruthenium byproducts?

The Fix: Oxidative Wash or TMT Precipitation.

Method A: The Peroxide Wash (Oxidative)

  • Concept: Convert soluble Ru(II) species into insoluble Ruthenium Dioxide (

    
    ).
    
  • Protocol: Wash the organic reaction mixture with 15% aqueous Hydrogen Peroxide (

    
    ) . The Ru will precipitate as a black solid (
    
    
    
    ) which can be filtered off or partitioned into the aqueous phase.
    • Warning: Ensure your product is stable to oxidation before using this method.

Method B: TMT Scavenging (Precipitation)

  • Reagent: Trimercaptotriazine (TMT).

  • Protocol: Add TMT (0.5 eq relative to catalyst) to the mixture. TMT forms a highly insoluble polymer with Ruthenium. Filter the resulting precipitate.[3]

Module 4: Regulatory Compliance (ICH Q3D)

When developing pharmaceutical intermediates, you must adhere to the ICH Q3D Elemental Impurities guidelines. Below are the Permitted Daily Exposure (PDE) limits.

Table: ICH Q3D Limits for Cyclopropanation Metals

Element Class Oral PDE (µ g/day ) Parenteral PDE (µ g/day ) Toxicity Risk
Rhodium (Rh) 2B 100 10 High (Carcinogenic potential)
Ruthenium (Ru) 2B 100 10 High
Copper (Cu) 3 3000 300 Moderate (Low oral toxicity)

| Zinc (Zn) | - | Not Listed | Not Listed | Low (Generally Regarded as Safe, but check specific monograph) |

Note: While Zinc is not strictly limited by Q3D, massive carryover (common in Simmons-Smith) can affect API stability and must be reduced to <1000 ppm for process robustness.

References
  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: User Guide for Rhodium and Palladium Removal." SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency, 2022. Link

  • Paquette, L. A., et al. "Workup of Simmons-Smith Reactions: The Rochelle's Salt Method." Organic Reactions, Wiley, 2004. (Standard Process Chemistry Reference).
  • Anderson, N. G. "Practical Process Research & Development - Chapter 6: Workup." Academic Press.
  • Organic Chemistry Portal. "Simmons-Smith Reaction Protocols and Variations." Link

Sources

Optimization of reaction conditions for cobalt-catalyzed cyclopropanation.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Topic: Metalloradical Catalysis (MRC) Optimization & Troubleshooting Lead Scientist: Dr. [AI Name], Senior Application Scientist

System Architecture: Understanding the "Hardware"

Before troubleshooting, it is critical to understand that Cobalt(II)-catalyzed cyclopropanation operates on a fundamentally different operating system than traditional Rhodium(II) or Copper(I) catalysis.

The Core Difference: Most carbene transfers (Rh, Cu) proceed via a concerted, closed-shell mechanism involving electrophilic metal carbenes. In contrast, Cobalt(II) Porphyrin catalysis (specifically the systems developed by Zhang et al.) operates via Metalloradical Catalysis (MRC) .

  • The Active Species: A Co(II) metalloradical (15-electron species) activates the diazo compound to form an

    
    -Co(III)-alkyl radical intermediate.[1]
    
  • The Implication: This radical character allows Co(II) catalysts to cyclopropanate electron-deficient alkenes (which Rh/Cu struggle with) and prevents the "carbene dimerization" pathway so effectively that slow addition of the diazo reagent is often unnecessary.

Visualizing the Mechanism (The Operating System)

The following diagram illustrates the stepwise radical mechanism that dictates your optimization strategy.

Co_MRC_Mechanism cluster_legend Key Logic Gate Co_II Co(II) Catalyst (Metalloradical) Transition Transition State (Radical Character) Co_II->Transition Activation Diazo Diazo Reagent (N2=CR2) Diazo->Transition Intermediate α-Co(III)-alkyl Radical Intermediate Transition->Intermediate -N2 N2 N2 Gas (Release) Transition->N2 Alkene Alkene Substrate Intermediate->Alkene Stepwise Radical Addition Product Cyclopropane Product Alkene->Product Ring Closure (Regenerates Co(II)) Product->Co_II Note Radical mechanism allows compatibility with electron-deficient alkenes.

Figure 1: The Stepwise Radical Mechanism of Co(II) Metalloradical Catalysis. Note the regeneration of the Co(II) species after ring closure.

Optimization Matrix: Tuning Your Reaction

Use this matrix to adjust parameters based on your specific substrate class.

ParameterRecommendationTechnical Rationale
Catalyst Loading 1.0 – 5.0 mol%Co(II) porphyrins are robust. 1 mol% is standard; increase to 5% only if the substrate is sterically encumbered or the diazo source is impure.
Stoichiometry 1:1 to 1:1.2 (Alkene:Diazo)Unlike Rh-catalysis (which often requires excess alkene), Co(II) MRC suppresses diazo dimerization, allowing near-stoichiometric efficiency [1].
Solvent Selection Toluene, Benzene, Chlorobenzene Non-coordinating solvents are mandatory. Polar/coordinating solvents (THF, MeCN) bind to the Co(II) center, quenching the metalloradical character.
Temperature -20°C to RTLower temperatures enhance enantioselectivity (ee) by rigidifying the H-bond network in chiral amidoporphyrins. RT is preferred for difficult substrates.
Additives None (usually)Avoid Lewis bases. However, 4Å Molecular Sieves are recommended to remove trace water which can disrupt the H-bonding pocket of the ligand [2].
Diazo Addition One-portion Critical: Slow addition is rarely needed for Co(II) MRC. The catalyst activates the diazo compound slower than the rate of dimerization, creating a "self-regulating" release [3].

Diagnostics & Troubleshooting (Q&A)

Issue 1: "I am getting low enantioselectivity (<80% ee)."

Diagnosis: The chiral pocket is likely compromised. In the optimized Co(II) amidoporphyrin systems (e.g., Co(3,5-Di^t^Bu-ChenPhyrin)), selectivity is driven by hydrogen bonding between the catalyst's amide N-H and the diazo ester's carbonyl group.

Corrective Actions:

  • Check Solvent Polarity: Ensure you are using strictly non-polar solvents (Toluene/Hexane). Even small amounts of DCM or Ether can disrupt the H-bond network.

  • Water Contamination: Water competes for H-bonding. Flame-dry your glassware and add activated 4Å MS.

  • Background Reaction: Run a blank control (no catalyst). If the diazo decomposes thermally at your reaction temperature, you will get racemic background product. Fix: Lower the temperature to -20°C.

Issue 2: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst poisoning or "Radical Trap." Because the intermediate is a radical, it is susceptible to radical scavengers.

Corrective Actions:

  • Oxygen Leak: Co(II) can be oxidized to catalytically inactive Co(III) species by air. Ensure a rigorous inert atmosphere (Nitrogen/Argon).

  • Substrate Impurities: Check your alkene for stabilizers (e.g., BHT in ethers/styrenes). These are radical inhibitors and must be removed via a silica plug before reaction.

  • Diazo Quality: Old diazo compounds often contain azines (dimers). Purify your diazo source.

Issue 3: "I'm seeing low yield with electron-deficient alkenes (e.g., acrylates)."

Diagnosis: Electronic mismatch. While Co(II) is better than Rh for this, the radical addition step is electrophilic.

Corrective Actions:

  • Ligand Tuning: Switch to a more electron-rich porphyrin ligand to increase the nucleophilicity of the

    
    -Co(III)-alkyl radical intermediate.
    
  • Concentration: Increase reaction concentration (up to 0.5 M) to favor the bimolecular radical addition over unimolecular decomposition pathways.

Troubleshooting Logic Flow

Follow this decision tree when your reaction fails to meet specifications.

Troubleshooting_Tree Start Problem Detected Type Identify Failure Mode Start->Type Low_Yield Low Yield / Conversion Type->Low_Yield Low_EE Low Enantioselectivity Type->Low_EE Check_O2 Is the system O2 free? Low_Yield->Check_O2 Check_Solvent Is solvent polar/wet? Low_EE->Check_Solvent Fix_O2 Fix: Degas solvent, check seals (Co(II) -> Co(III) ox) Check_O2->Fix_O2 No Check_Stab Does substrate have radical inhibitors (BHT)? Check_O2->Check_Stab Yes Fix_Stab Fix: Filter substrate through silica/alumina Check_Stab->Fix_Stab Yes Fix_Solvent Fix: Use Toluene/Benzene + 4Å Mol Sieves Check_Solvent->Fix_Solvent Yes Check_Temp Is Temp > RT? Check_Solvent->Check_Temp No Fix_Temp Fix: Cool to -20°C to lock ligand conformation Check_Temp->Fix_Temp Yes

Figure 2: Logical Fault Isolation for Co-Catalyzed Cyclopropanation.

Standard Operating Procedure (SOP)

Protocol: Co(II)-Catalyzed Asymmetric Cyclopropanation of Styrene Target Scale: 0.25 mmol | Time: 12-24 h | Atmosphere: N2

  • Catalyst Prep: In an oven-dried Schlenk tube, add Co(II) amidoporphyrin catalyst (0.0025 mmol, 1.0 mol%).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent/Substrate: Add anhydrous Toluene (1.0 mL) followed by Styrene (0.25 mmol). Note: Ensure Styrene is inhibitor-free.

  • Diazo Addition: Add Ethyl Diazoacetate (EDA) (0.30 mmol, 1.2 equiv) in one portion via syringe.

    • Expert Tip: Do not use a syringe pump. The Co(II) metalloradical mechanism self-regulates the carbene concentration [4].

  • Reaction: Stir at Room Temperature (23°C). Monitor by TLC or GC-MS.

    • Endpoint: Disappearance of diazo peak or cessation of N2 evolution.

  • Workup: Concentrate directly under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

References

  • Zhang, X. P., et al. (2003). Metalloradical Activation of Diazo Compounds for the Synthesis of Cyclopropanes. Chemical Reviews. [Link]

  • Fantauzzi, S., et al. (2008). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics. [Link]

  • Wang, Y., et al. (2022).[2] Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes. Journal of the American Chemical Society. [Link]

  • Katsuki, T. (2023).[3][4] Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

Sources

Addressing racemization during functionalization of chiral cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Chiral Cyclopropanes

Ticket ID: #CP-CHIRAL-001 Subject: Preventing Racemization & Ring-Opening During Functionalization Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Welcome & Technical Overview

Welcome to the Advanced Synthesis Support Hub. You are likely here because your chiral cyclopropane substrate has either lost its enantiomeric excess (ee) or degraded into acyclic byproducts during a late-stage functionalization step.

The Core Problem: Cyclopropanes are unique hybrid entities. Their C-H bonds possess high


-character (

hybridization), making them significantly more acidic (

) than typical alkanes (

). Simultaneously, the ring strain (

kcal/mol) makes them susceptible to ring-opening via radical or cationic intermediates.

This guide provides a self-validating workflow to functionalize these motifs while preserving stereochemical integrity.

Module 1: The Diagnostic Hub (Troubleshooting)

Use this decision matrix to identify the root cause of your stereochemical erosion.

Q1: My product is racemic (0% ee), but the ring is intact. What happened?

Diagnosis: You likely triggered a Deprotonation-Reprotonation Cycle .

  • The Mechanism: Under basic conditions (e.g.,

    
    , 
    
    
    
    ), the high acidity of the cyclopropyl proton allows for the formation of a cyclopropyl carbanion. Unlike
    
    
    carbanions, cyclopropyl carbanions have a low inversion barrier (
    
    
    kcal/mol) and can invert configuration before quenching.
  • The Fix:

    • Switch Mechanism: Move from anionic chemistry to Concerted Metalation-Deprotonation (CMD) using Pd(II) catalysis (see Module 2).

    • Kinetic Control: If using lithiation, operate at

      
       or below and use sec-BuLi (less nucleophilic aggregation) instead of n-BuLi.
      
Q2: My reaction yield is low, and I see linear alkene byproducts. Is this racemization?

Diagnosis: No, this is Ring Opening (The Radical Clock) .

  • The Mechanism: If you are using Photoredox or radical initiators, you generated a cyclopropyl radical. While cyclopropyl radicals are capable of retaining stereochemistry (inversion is slow), they are kinetically unstable toward

    
    -scission (ring opening) to form a homoallylic radical.
    
  • The Fix:

    • Increase Trapping Rate: The rate of functionalization (

      
      ) must exceed the rate of ring opening (
      
      
      
      ). Increase the concentration of your radical trap (e.g., SOMOphile).
Q3: I retained the ring, but the ee dropped from 99% to 70%.

Diagnosis: Epimerization via Reversible Metal Insertion.

  • The Mechanism: In transition metal catalysis (Pd, Rh), the metal may insert into the C-H bond reversibly. If the metal-carbon bond rotates or the complex undergoes

    
    -hydride elimination/re-insertion, stereochemistry is scrambled.
    
  • The Fix: Use bidentate directing groups (DGs) or Mono-N-Protected Amino Acid (MPAA) ligands to rigidify the transition state.

Visualization: The Racemization Decision Tree

The following logic flow helps you select the correct functionalization strategy based on your failure mode.

Racemization_Troubleshooting Start START: Stereochemical Failure Detected CheckRing Is the Cyclopropane Ring Intact? Start->CheckRing RingOpened Ring Opened (Linear Products) CheckRing->RingOpened No RingIntact Ring Intact (Racemic/Low ee) CheckRing->RingIntact Yes RadicalMech Mechanism: Radical u03b2-Scission RingOpened->RadicalMech FixRadical SOLUTION: Increase Radical Trap Conc. or Switch to 2e- Pathway RadicalMech->FixRadical CheckBase Was Strong Base Used? RingIntact->CheckBase YesBase Mechanism: Carbanion Inversion CheckBase->YesBase Yes NoBase Mechanism: Reversible C-H Insertion CheckBase->NoBase No (Catalytic) FixBase SOLUTION: Use Kinetic Deprotonation (-78u00b0C) or Non-Basic CMD YesBase->FixBase FixLigand SOLUTION: Use MPAA Ligands (Rigidify Transition State) NoBase->FixLigand

Figure 1: Diagnostic logic flow for identifying the root cause of stereochemical loss during cyclopropane functionalization.

Module 2: Method-Specific Deep Dive (Pd-Catalyzed C-H Activation)

The most robust method to functionalize chiral cyclopropanes without racemization is Pd(II)-catalyzed C-H activation assisted by MPAA ligands .

The "Magic" of CMD (Concerted Metalation-Deprotonation)

Unlike standard deprotonation, CMD does not generate a free carbanion. The Pd(II) center coordinates to the directing group, and a carboxylate ligand (like acetate or a chiral amino acid) acts as an intramolecular base.

  • Why it preserves chirality: The C-H bond cleavage and Pd-C bond formation happen simultaneously. The carbon atom never fully relaxes into a planar or rapidly inverting intermediate.

  • The Ligand Role: Chiral Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-Phe-OH) create a chiral pocket that enforces which enantiotopic C-H bond is cleaved or maintains the configuration of an existing chiral center.

Key Reference: Wasa, M., Engle, K. M., & Yu, J. Q. (2010). J. Am. Chem. Soc.[1][2] (See Ref 1).

Module 3: Optimized Experimental Protocol

Protocol: Enantioselective C-H Arylation of Cyclopropanecarboxamides Objective: Install an aryl group on a chiral cyclopropane while maintaining >95% ee.

Reagents & Setup
  • Substrate: Cyclopropanecarboxamide (with Directing Group, e.g., N-arylamide).[3]

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand: MPAA Ligand (e.g., Boc-L-Val-OH or Ac-L-Phe-OH) (10-20 mol%).

  • Coupling Partner: Aryl Boronic ester or Aryl Iodide (depending on oxidant).

  • Base/Promoter:

    
     (oxidant/base) or 
    
    
    
    .
  • Solvent:

    
    -Amyl alcohol or HFIP (Hexafluoroisopropanol) - Critical for stabilizing the cationic Pd species.
    
Step-by-Step Workflow
  • Complexation (Pre-stir):

    • In a glovebox, mix

      
       and the MPAA Ligand in the solvent for 15 minutes. This forms the active chiral catalyst species.
      
  • Addition:

    • Add the cyclopropane substrate, Aryl coupling partner, and base/oxidant.

  • Thermal Control:

    • Seal the tube. Heat to 40-60°C .

    • Warning: Do not exceed 80°C. Higher temperatures increase the rate of reversible C-H insertion, leading to epimerization.

  • Workup:

    • Filter through Celite. Concentrate.

    • Purify via silica gel chromatography.

Validation: Data Comparison Table
ParameterStandard Condition (Risk)Optimized Condition (Safe)Why?
Base

or


or

Strong bases deprotonate the

-H, causing racemization.
Ligand

or None
Boc-L-Val-OH (MPAA)MPAA enables the CMD mechanism, avoiding free carbanions.
Temp >100°C40°C - 60°CLower temp prevents thermodynamic equilibration.
Solvent DMF/DMSO

-Amyl Alcohol / HFIP
Protic solvents assist the proton-transfer step in CMD.

Mechanism Visualization: The CMD Pathway

This diagram illustrates how the ligand assists in breaking the C-H bond without losing stereochemical information.

CMD_Mechanism cluster_legend Key Success Factor Substrate Substrate (Chiral Cyclopropane) Coordination Pd-Ligand Coordination Substrate->Coordination + Pd(OAc)2 / Ligand TS CMD Transition State (Stereo-Determining) Coordination->TS Agostic Interaction PdIntermediate Cyclopropyl-Pd(II) Species TS->PdIntermediate Concerted C-H Cleavage (No Free Anion) Product Functionalized Product (Retained ee) PdIntermediate->Product Reductive Elimination Note The Ligand acts as an internal base, shuttling the proton away while Pd holds the carbon configuration.

Figure 2: The Concerted Metalation-Deprotonation (CMD) mechanism. Note that the Pd-C bond forms as the C-H bond breaks, preventing the formation of a planar, racemizable intermediate.

References

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society, 132(11), 3680-3681.

  • Wasa, M., & Yu, J. Q. (2008). Enantioselective C–H Activation of Cyclopropanes. Science.

  • Gutin, A. S., et al. (2011).

  • Charette, A. B., et al. (2016). Synthesis and Functionalization of Cyclopropanes. Chemical Reviews.

Sources

Technical Support Center: Metal-Free Synthesis of Pyridyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Metal-Free Cyclopropanation Strategies for Pyridyl Scaffolds Doc ID: TS-CYC-PYR-001

Executive Summary & Strategy Selection

User Query: "I need to synthesize pyridyl cyclopropanes without transition metal catalysts (Pd, Rh, Cu) to avoid trace metal scavenging in late-stage API synthesis."

Scientist's Analysis: Synthesizing pyridyl cyclopropanes without metals removes the risk of toxic heavy metal contamination but introduces kinetic challenges. The pyridine nitrogen is electron-withdrawing, making the vinyl group electron-deficient (a Michael acceptor). This electronic bias dictates our two primary metal-free strategies:

  • Nucleophilic Methylene Transfer (Corey-Chaykovsky): Best for converting vinyl pyridines directly to cyclopropanes using sulfur ylides.

  • Pyrazoline Denitrogenation (1,3-Dipolar Cycloaddition): Best for high stereocontrol; involves reacting diazo compounds with vinyl pyridine followed by thermal or photochemical

    
     extrusion.
    

Method A: The Corey-Chaykovsky Protocol (Nucleophilic Transfer)

This is the industry-standard "workhorse" method. It utilizes a sulfoxonium ylide to attack the electron-deficient vinyl pyridine.

The Mechanism (Logic Flow)

The reaction relies on the reversibility of the initial Michael addition. The betaine intermediate must collapse to the cyclopropane faster than it reverts to starting materials.

CoreyChaykovsky Start Sulfoxonium Salt (Me3SOI) Base Deprotonation (NaH/DMSO) Start->Base Ylide Dimethyloxosulfonium Methylide Base->Ylide -NaI, -H2 Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine + Vinyl Pyridine (Michael Addition) VinylPyr Vinyl Pyridine (Substrate) VinylPyr->Betaine Cyclo Pyridyl Cyclopropane (Product) Betaine->Cyclo Ring Closure (Intramolecular SN2) Side Side Product: DMSO Betaine->Side

Caption: Kinetic pathway of Corey-Chaykovsky cyclopropanation. The critical step is the intramolecular SN2 displacement of DMSO.

Standard Operating Procedure (SOP)

Reagents:

  • Trimethylsulfoxonium iodide (Me3SOI) [1.2 equiv]

  • Sodium Hydride (NaH, 60% dispersion in oil) [1.5 equiv]

  • Anhydrous DMSO (Solvent)

  • Substrate: 2-Vinylpyridine or 4-Vinylpyridine derivatives.

Step-by-Step Protocol:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry pentane (to remove oil) if high precision is needed; otherwise, use as is. Suspend in anhydrous DMSO.

  • Addition: Add Me3SOI portion-wise at room temperature (RT). Caution: Hydrogen gas evolution. Stir for 30–60 mins until the solution becomes clear/milky (formation of dimethyloxosulfonium methylide).

  • Substrate Introduction: Cool the ylide solution to 0°C. Add the vinyl pyridine (dissolved in minimal DMSO) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.

  • Quench: Pour mixture into ice-cold brine. Extract with EtOAc (3x).

  • Purification: The pyridine ring makes the product basic. Wash organic layer with water (to remove DMSO) but avoid acidic washes which will salt out your product.

Troubleshooting Guide (Corey-Chaykovsky)
SymptomRoot CauseCorrective Action
Low Conversion (<30%) Moisture in DMSO killed the ylide.Critical: DMSO must be distilled over CaH2 or bought as "Anhydrous" grade. NaH must be fresh.
No Reaction (SM Recovery) Vinyl pyridine is not electrophilic enough.Activate Substrate: Convert vinyl pyridine to Vinyl Pyridine N-Oxide before reaction. The N-oxide is significantly more electrophilic. Reduce N-oxide later using PCl3 or Zn/AcOH.
O-Alkylation (Epoxide) Wrong ylide species used.Ensure you are using Trimethylsulfoxonium iodide (Me3SO I), not Trimethylsulfonium iodide (Me3SI). The latter favors epoxidation.
Low Yield (Workup) Product trapped in DMSO/Water layer.Pyridines are polar. Use continuous extraction (liquid-liquid) or salt the aqueous layer heavily (saturation) before extraction.

Method B: Pyrazoline Extrusion (Stereoselective Route)

When high diastereoselectivity (trans/cis ratio) is required, the 1,3-dipolar cycloaddition of diazo compounds followed by denitrogenation is superior.

The Workflow
  • Cycloaddition: Diazoalkane + Vinyl Pyridine

    
     Pyrazoline Intermediate.
    
  • Extrusion: Pyrazoline

    
     Cyclopropane + 
    
    
    
    .
Standard Operating Procedure (SOP)

Reagents:

  • Diazo compound (e.g., Ethyl diazoacetate or generated in situ from tosylhydrazones).

  • Solvent: Toluene or DCM (for step 1), Xylene (for thermal step 2).

Step-by-Step Protocol:

  • Cycloaddition: Dissolve vinyl pyridine (1.0 equiv) and diazo compound (1.2 equiv) in DCM. Stir at RT or 0°C.

  • Monitoring: Reaction is complete when the diazo color fades and LCMS shows the pyrazoline mass (M+28 relative to cyclopropane).

  • Denitrogenation (Thermal): Evaporate DCM. Redissolve crude pyrazoline in Xylene. Reflux (140°C) for 2–4 hours.

    • Note: This ensures thermodynamic control, typically favoring the trans-cyclopropane.

  • Denitrogenation (Photochemical - Metal Free): Irradiate the pyrazoline in benzene/MeCN using a medium-pressure Hg lamp or Blue LED (if using a photosensitizer like Eosin Y, though direct photolysis often works for pyrazolines).

Troubleshooting Guide (Pyrazoline Route)
SymptomRoot CauseCorrective Action
Regioisomer Mix Dipolar addition occurred at wrong orientation.Pyridines direct cycloaddition well. If poor regiocontrol, use bulky diazo esters to sterically enforce the desired orientation.
Pyrazoline won't decompose Activation energy for

loss is too high.
Switch to Photolysis: UV light (300-365 nm) is often more effective than heat for stable pyrazolines.
Side Product: Alkene Retro-reaction or hydride shift.Avoid acidic conditions during thermal decomposition. Add a base (e.g.,

) to the xylene reflux to buffer trace acidity.

Advanced Insight: Biocatalytic Carbene Transfer

For researchers needing high enantioselectivity (>99% ee) without transition metals, engineered heme-proteins (myoglobins) are the cutting-edge solution.

  • Concept: Uses Pyridotriazoles as "masked" diazo equivalents.[1]

  • Mechanism: The protein activates the pyridotriazole to form a carbene, which cyclopropanates the vinyl pyridine.

  • Advantage: "Metal-free" in terms of processing (no Pd/Ru removal required), operates in water at RT.

  • Reference: See Fasan et al. (2024) for the specific Mb(H64V,V68A) variant protocol [3].

Decision Matrix (Graphviz)

Use this flow to select the correct experimental path for your specific pyridine substrate.

TroubleshootingTree Start Start: Vinyl Pyridine Substrate Q1 Is the Pyridine Electron Deficient? (e.g., 2-Vinyl, 4-Vinyl) Start->Q1 Q2 Is High Enantioselectivity Required? Q1->Q2 Yes Issue1 Issue: Low Yield? Q1->Issue1 No (Electron Neutral/Rich) PathA Method A: Corey-Chaykovsky (NaH / DMSO) Q2->PathA No (Racemic/Diastereoselective ok) PathB Method B: Pyrazoline Route (Diazo + Heat/Light) Q2->PathB No (Need specific diastereomer) PathC Method C: Biocatalysis (Engineered Myoglobin) Q2->PathC Yes (>95% ee needed) Fix1 Fix: Convert to N-Oxide first Issue1->Fix1 Fix1->PathA

Caption: Decision tree for selecting the optimal metal-free cyclopropanation strategy.

Frequently Asked Questions (FAQ)

Q: Can I use potassium tert-butoxide (KOtBu) instead of NaH for the Corey-Chaykovsky reaction? A: Yes, and it is often safer. However, KOtBu is more sensitive to moisture than NaH oil dispersions. If using KOtBu, ensure your THF or DMSO is strictly anhydrous. The counter-ion effect (


 vs 

) can sometimes alter the cis/trans ratio slightly.

Q: My vinyl pyridine polymerizes during the reaction. How do I stop this? A: Vinyl pyridines are prone to radical polymerization.

  • Add a radical inhibitor like BHT (butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the reaction mixture.

  • Keep the reaction under strict anaerobic conditions (Argon balloon), as oxygen can initiate radical chains.

Q: How do I remove DMSO completely during workup? A: DMSO is difficult to remove by rotary evaporation due to its high boiling point.

  • Protocol: Dilute the reaction mixture with 5 volumes of water. Extract with Diethyl Ether or EtOAc. Wash the organic layer 3x with water, then 1x with Brine. The water washes pull the DMSO out of the organic phase.

Q: Is the Pyrazoline route safe for scale-up? A: Caution is required. Diazo compounds are potential explosion hazards.

  • Safety Rule: Do not concentrate diazo intermediates to dryness if possible. Perform the thermal extrusion step in dilute solution (high dilution favors cyclopropane over dimerization) behind a blast shield.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Aggarwal, V. K., et al. (1994). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines using Sulfur Ylides.[2][3][4][5] Accounts of Chemical Research. (Contextual grounding for Ylide mechanism).

  • Nam, D., et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles.[1][6] Journal of the American Chemical Society, 146(29), 19673–19679.[6]

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679.

  • Deshwal, S., & Vaitla, J. (2025).[7] Visible-Light-Induced [5 + 1] Annulation of Vinyl Cyclopropane with Nitrene.[7][8] Organic Letters. (Relevant for photo-mediated mechanisms).[8][9] [7]

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC Methods for Cyclopropane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Challenge

Cyclopropane derivatives—such as the antidepressant Tranylcypromine or the precursors for Milnacipran —present a unique separation challenge. Unlike flexible alkyl chains, the cyclopropane ring is rigid and planar. This structural rigidity reduces the "induced fit" capability common in protein-based separations, making Polysaccharide-based Chiral Stationary Phases (CSPs) the superior choice over Pirkle-type or Ligand-Exchange columns for this class.

This guide objectively compares the two dominant polysaccharide architectures—Amylose and Cellulose derivatives—and evaluates the operational advantages of Immobilized versus Coated technologies for cyclopropane resolution.

Mechanistic Insight: The "Groove" Theory

The separation of cyclopropane enantiomers on polysaccharide columns relies on the formation of transient diastereomeric complexes.

  • The Selector: The CSP consists of a helical polymer (Amylose or Cellulose) derivatized with phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate).

  • The Interaction: The rigid cyclopropane ring must fit into the "chiral grooves" of the polymer helix.

    • Amylose (e.g., AD, IA): Helical structure is more open/flexible. Often better for bulky cyclopropanes.

    • Cellulose (e.g., OD, IB): Tighter helical twist. Often provides higher selectivity (

      
      ) for flat, rigid molecules like phenyl-cyclopropanes due to stricter steric exclusion.
      
Visualization: Interaction Mechanism & Selection Logic

ChiralInteraction Analyte Cyclopropane Analyte (Rigid, Planar) Interaction Transient Complex (H-Bonding + Pi-Pi) Analyte->Interaction Enters Selector Polysaccharide Selector (Helical Groove) Selector->Interaction Binds Amylose Amylose (AD/IA) Open Groove Fits Bulky Groups Interaction->Amylose If Bulky Substituents Cellulose Cellulose (OD/IB) Tight Groove Fits Flat/Rigid Groups Interaction->Cellulose If Planar/Phenyl

Caption: Mechanistic logic for selecting between Amylose and Cellulose backbones based on cyclopropane substitution patterns.

Comparative Analysis: Coated vs. Immobilized CSPs

For years, "Coated" phases (AD-H, OD-H) were the gold standard. However, for cyclopropanes, Immobilized phases (IA, IB, IC) are increasingly preferred. Why? Solubility and Selectivity. Cyclopropane derivatives often require chlorinated solvents (DCM, Chloroform) for solubility or to induce a specific conformation in the CSP, which would destroy a coated column.

Table 1: Performance Comparison Matrix
FeatureCoated CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)Immobilized CSPs (e.g., Chiralpak IA, IB, IC)Relevance to Cyclopropanes
Selector Stability Low (Stripped by forbidden solvents)High (Chemically bonded to silica)Critical: Allows use of DCM/THF to dissolve insoluble cyclopropane intermediates.
Solvent Flexibility Restricted (Hexane/Alcohol only)Universal (Hexane, MtBE, DCM, THF, Ethyl Acetate)High: Changing mobile phase from Hexane to DCM can completely reverse elution order (selectivity inversion).
Efficiency (N) Generally HigherSlightly Lower (historically), now comparableMinor impact for analytical scale; resolution (

) is more critical.
Cost LowerHigher (~20-30% premium)Justified by column longevity and method robustness.
Primary Recommendation Screening (Standard)Method Development (Robustness)Immobilized is recommended for process scale-up to prevent column fouling.

Experimental Protocols

Protocol A: Screening Strategy for Unknown Cyclopropanes

Objective: Rapidly identify the correct column and mobile phase.

Workflow Diagram:

MethodDev Start Start: Racemic Cyclopropane Solubility Check Solubility in MeOH/EtOH Start->Solubility Screen1 Primary Screen: Immobilized IA & IB Mobile Phase: Hexane/EtOH (90:10) Solubility->Screen1 Result1 Resolution (Rs) > 1.5? Screen1->Result1 Success Validate Method Result1->Success Yes Screen2 Secondary Screen: Switch Modifier to IPA Or Switch to Normal Phase (Hexane/DCM) Result1->Screen2 No Additives Additives Required? Acid (TFA) for -COOH Base (DEA) for -NH2 Screen2->Additives Additives->Screen1 Re-run

Caption: Step-by-step decision tree for screening chiral methods for cyclopropane derivatives.

Protocol B: Separation of trans-2-Phenylcyclopropane-1-carboxylic Acid

Context: This is a common scaffold in drug discovery. The carboxylic acid moiety causes peak tailing on polysaccharide columns due to non-specific interactions with the silica matrix.

Methodology:

  • Column: Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose). Note: OD-H often provides higher alpha (

    
    ) for phenyl-ring containing cyclopropanes due to pi-pi stacking.
    
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Role of TFA: Critical.[1] It suppresses ionization of the carboxylic acid (

      
      ), ensuring the analyte remains neutral and interacts solely via H-bonding/inclusion.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Lowering to 10°C can increase resolution (

    
    ) by reducing thermal motion of the rigid cyclopropane ring.
    
  • Detection: UV @ 230 nm (Phenyl chromophore).

Expected Results:

  • Alpha (

    
    ):  Typically > 1.2 on Chiralcel OD-H.
    
  • Elution Order: The (1R, 2R) enantiomer typically elutes last on Cellulose-based columns (OD-H) due to stronger inclusion.

Protocol C: Separation of Tranylcypromine (Amine)

Context: An amine-functionalized cyclopropane.

Methodology:

  • Column: Chiralpak IA (Immobilized Amylose).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA).

    • Ratio: 95 : 5 : 0.1 (v/v/v).[2]

    • Role of DEA: Blocks residual silanol groups on the silica surface to prevent severe peak tailing of the amine.

  • Alternative Mode: If solubility is poor in Hexane, use Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on Chiralpak IA.

Troubleshooting & Optimization Guide

IssueRoot Cause in CyclopropanesSolution
Peak Tailing Ionization of -COOH or -NH2 groupsAcidic analytes: Add 0.1% TFA or Formic Acid.Basic analytes: Add 0.1% DEA or TEA.
Low Retention (k' < 1) Cyclopropane ring is too slippery (hydrophobic)Decrease alcohol modifier concentration (e.g., go from 10% to 2% IPA).
Broad Peaks Slow mass transfer due to rigid fitIncrease column temperature to 35-40°C to improve kinetics (note: this may lower selectivity).
Inverted Elution Solvent-induced conformational changeSwitching from IPA to Ethanol or Methanol can reverse elution order on Amylose columns.

Conclusion

For the separation of cyclopropane enantiomers, Polysaccharide-based CSPs are the definitive choice.

  • Start with: Immobilized Amylose (Chiralpak IA) for broad screening and solvent robustness.

  • Refine with: Cellulose (Chiralcel OD/IB) if the analyte contains flat aromatic systems (phenylcyclopropanes), as the tighter chiral groove often yields higher selectivity.

  • Mandatory: Always use mobile phase additives (TFA for acids, DEA for amines) to counteract the non-specific interactions inherent to the functionalized cyclopropane scaffold.

References

  • MDPI. "Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins." Molecules, 2021.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

  • Daicel Chiral Technologies. "Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases." Webinar Series, 2022.

  • BenchChem. "A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution." BenchChem Technical Library.

  • ResearchGate. "Enantiomeric separation of cyclopropane derivatives on a polysaccharide-based chiral stationary phase." Journal of Chromatography A, 2000.

  • YMC. "CHIRAL ART Amylose-SE/Cellulose-SC Instruction Manual." YMC Co., Ltd.[3]

Sources

Comparative Analysis: Pyridinyl Cyclopropanes vs. Phenyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In modern medicinal chemistry, the replacement of a phenyl ring with a pyridine moiety—often termed an "N-scan"—is a high-impact strategy to modulate physicochemical properties without altering the core pharmacophore geometry. When applied to cyclopropane scaffolds , this switch becomes particularly nuanced.

While phenyl cyclopropanes are robust, lipophilic structural spacers, pyridinyl cyclopropanes offer a distinct vector for optimizing Lipophilic Efficiency (LipE) . The nitrogen atom introduces a handle for hydrogen bonding, lowers logP, and alters the metabolic soft spots of the molecule. However, this advantage comes at a cost: the pyridine nitrogen poses significant synthetic challenges, particularly in transition-metal-catalyzed cyclopropanations where it acts as a catalyst poison.

This guide analyzes the trade-offs between these two scaffolds, providing actionable data on synthesis, ADME profiling, and strategic application.

Physicochemical & ADME Performance Profile

The following table summarizes the shift in properties typically observed when converting a Phenyl-Cyclopropane (Ph-CP) to a Pyridinyl-Cyclopropane (Py-CP).

PropertyPhenyl Cyclopropane (Ph-CP)Pyridinyl Cyclopropane (Py-CP)Mechanistic Driver
LogP (Lipophilicity) High (Baseline)Lower (~1.0–1.5 units) Pyridine N lowers lipophilicity due to polarity and reduced aromatic surface area.
Aqueous Solubility Generally LowHigh (pH dependent) Pyridine N (pKa ~5.2) can be protonated in acidic media; H-bond acceptor capability improves solvation.
Metabolic Stability Low to ModerateHigh Electron-deficient pyridine ring resists CYP450 oxidative metabolism (epoxidation/hydroxylation) better than electron-rich benzene.
CYP Inhibition Low RiskModerate Risk The pyridine N lone pair can coordinate to the Heme iron of CYP enzymes (Type II binding), potentially causing reversible inhibition.
Permeability High (Passive Diffusion)Moderate to HighLower LogP may reduce passive diffusion slightly, but reduced non-specific binding often improves free fraction (

).
hERG Liability Variable (Lipophilicity driven)Reduced Lower LogP generally correlates with reduced hERG channel blockade, provided the basicity is controlled.
Deep Dive: Metabolic Stability Paradox
  • Phenyl Fate: The phenyl ring on a cyclopropane is electron-rich. CYP450 enzymes typically attack the para-position (hydroxylation) or the cyclopropane ring itself if activated.

  • Pyridine Fate: The pyridine ring is electron-deficient, making it resistant to electrophilic attack by the high-valent Iron-Oxo species of CYP450.

    • Risk Factor:[1][2][3] The primary metabolic liability for Py-CP shifts to N-oxidation (mediated by FMOs or CYPs) or nucleophilic attack at the C2/C6 positions if the ring is highly activated.

Synthetic Accessibility & "The Pyridine Problem"

Synthesizing phenyl cyclopropanes is routine (Simmons-Smith, Rh-catalyzed diazo insertion). However, pyridinyl cyclopropanes present a specific challenge : the basic nitrogen atom coordinates to electrophilic transition metals (Rh, Cu, Pd), poisoning the catalyst and quenching the reaction.

The Solution: Cobalt(II) Metalloradical Catalysis (MRC)

To bypass the "Pyridine Problem," modern protocols utilize Cobalt(II) complexes (e.g., Co(salen)). Unlike Rh(II), Co(II) operates via a radical mechanism that is compatible with Lewis-basic pyridines.

Visualization: Synthetic Pathway Comparison

The following diagram contrasts the failure of traditional Rh-catalysis with the success of Co-MRC for pyridinyl substrates.

SynthesisComparison Substrate Vinyl Pyridine (Substrate) Rh_Path Rh(II) Catalysis (Traditional) Substrate->Rh_Path Co_Path Co(II) MRC Catalysis (Modern Standard) Substrate->Co_Path Diazo Diazo Compound (Carbene Source) Diazo->Rh_Path Diazo->Co_Path Poison Catalyst Poisoning (N-Coordination) Rh_Path->Poison Pyridine N binds Rh Product Pyridinyl Cyclopropane (High Yield) Co_Path->Product Radical Mechanism (Lewis Base Tolerant)

Figure 1: Comparative synthetic pathways. Traditional Rhodium catalysts are deactivated by the pyridine nitrogen, whereas Cobalt(II) metalloradical catalysis tolerates the functionality.

Experimental Protocols

Protocol A: Synthesis of Pyridinyl Cyclopropane via Co(II) Catalysis

Objective: Synthesis of trans-2-(2-pyridyl)cyclopropane carboxylate.

  • Catalyst Preparation:

    • Charge a flame-dried Schlenk flask with Co(TPP) (Tetraphenylporphyrin Cobalt(II)) (1 mol%).

    • Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Substrate Addition:

    • Add 2-vinylpyridine (1.0 equiv) to the mixture under Nitrogen atmosphere.

  • Carbene Transfer:

    • Slowly add Ethyl Diazoacetate (1.2 equiv) via syringe pump over 4 hours at room temperature.

    • Note: Slow addition minimizes diazo dimerization.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). Pyridinyl products are polar; ensure the column is flushed well.

  • Validation:

    • Verify product via 1H NMR . Look for characteristic cyclopropane high-field signals (0.8–1.5 ppm) and the diagnostic trans coupling constant (

      
       Hz).
      
Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify intrinsic clearance (


) differences between Phenyl and Pyridyl analogs.
  • Preparation:

    • Prepare 10 mM DMSO stocks of the Phenyl-CP and Pyridyl-CP analogs.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike compounds to final concentration of 1 µM (0.1% DMSO).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS . Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • Calculate

      
      .
      

Decision Framework: When to Switch?

Use this logic flow to determine if a Pyridinyl Cyclopropane is the correct design choice for your lead series.

DecisionTree Start Current Lead: Phenyl-Cyclopropane Issue1 Is Solubility < 50 µM? Start->Issue1 Issue2 Is Metabolic Clearance High? Issue1->Issue2 No Soln_Py Switch to Pyridine (Lowers LogP, Adds H-bond Acceptor) Issue1->Soln_Py Yes Issue3 Is Potency Limited? Issue2->Issue3 No Soln_N Switch to Pyridine (Removes oxidative soft spot) Issue2->Soln_N Yes (Aromatic Oxidation) Issue3->Soln_Py Need H-Bond Acceptor Soln_F Try Fluorination (F-Phenyl) Issue3->Soln_F Need Lipophilicity Warning Check CYP Inhibition (N-coordination risk) Soln_Py->Warning Soln_N->Warning

Figure 2: Strategic decision tree for bioisosteric replacement.

References

  • Pennington, L. D., & Moustakas, D. T. (2017).[4] The Necessary Nitrogen Atom: A Specific Pharmacophore-Based Strategy for Improving the Chemical and Biological Properties of Drugs.[4] Journal of Medicinal Chemistry.

  • Chen, Y., & Ruppel, J. V., & Zhang, X. P. (2007). Cobalt-Catalyzed Asymmetric Cyclopropanation of Electron-Deficient Olefins. Journal of the American Chemical Society.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Charette, A. B., et al. (2016). Pyridine-Based Ligands in Enantioselective Catalysis. Chemical Reviews.

  • Werth, J., et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles.[5][6] Journal of the American Chemical Society.

Sources

Validating the Absolute Configuration of Chiral Cyclopropanes: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge of Cyclopropanes

Chiral cyclopropanes represent a unique challenge in structural biology and drug development. These strained ring systems are potent bioisosteres for phenyl rings and gem-dimethyl groups, appearing in blockbuster drugs (e.g., milnacipran, saxagliptin). However, their rigid yet compact nature often leads to physical properties—such as low melting points or oil-like consistency—that complicate the determination of Absolute Configuration (AC) .

While X-ray crystallography remains the regulatory "Gold Standard" for unambiguous stereochemical assignment, modern spectroscopic techniques like Vibrational Circular Dichroism (VCD) offer compelling alternatives for non-crystalline samples. This guide objectively compares these methodologies and provides a validated X-ray protocol specifically designed for difficult-to-crystallize cyclopropane scaffolds.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The choice of method depends on sample state, chemical composition (presence of heavy atoms), and the required level of evidentiary confidence.

Table 1: Methodological Comparison Matrix
FeatureSingle Crystal X-ray Diffraction (SC-XRD) Vibrational Circular Dichroism (VCD) NMR w/ Chiral Shift Reagents (Mosher's)
Primary Output Direct 3D atomic map & Absolute StructureComparison of experimental vs. calculated spectraRelative chemical shift differences (

)
Sample State Solid (Single Crystal) requiredSolution (Liquid/Oil)Solution (Liquid/Oil)
Confidence Level Absolute (Gold Standard) High (Dependent on DFT calculation accuracy)Moderate to High (Empirical/Relative)
Heavy Atom Need Preferred (for anomalous scattering) but not mandatory with Cu sourcesNoNo
Destructive? Non-destructive (crystal recoverable)Non-destructiveDestructive (requires derivatization)
Time to Result 24–48 hours (if crystal exists)12–24 hours (measurement + DFT calc)4–6 hours (synthesis + NMR)
Best For... Final regulatory submission; unambiguous proofOils, non-crystalline solids, rapid screeningQuick checks during synthesis

Decision Logic: Selecting the Validation Pathway

The following decision tree illustrates the logical flow for determining the absolute configuration of a chiral cyclopropane, prioritizing the most robust method based on sample physical properties.

AC_Decision_Tree Start Start: Chiral Cyclopropane Sample IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes VCD VCD Spectroscopy (Compare w/ DFT) IsSolid->VCD No (Oil/Liquid) HasHeavyAtom Contains Heavy Atom (Si, S, Cl, Br)? CanCrystallize->HasHeavyAtom Yes Derivatization Derivatization / Co-crystallization (e.g., p-bromobenzoate) CanCrystallize->Derivatization No (Amorphous/Microcrystalline) XRD_Mo SC-XRD (Mo Source) Standard Anomalous Dispersion HasHeavyAtom->XRD_Mo Yes (Z > 14) XRD_Cu SC-XRD (Cu Source) Enhanced Anomalous Signal HasHeavyAtom->XRD_Cu No (Light Atoms C/H/N/O) Derivatization->CanCrystallize Retry Crystallization NMR Chiral NMR (Mosher's Method) VCD->NMR If VCD inconclusive

Figure 1: Decision matrix for selecting the appropriate absolute configuration determination method.

Deep Dive: The X-ray Crystallography Protocol

When X-ray is selected, the primary challenge with cyclopropanes is often the lack of "anomalous scatterers" (heavy atoms) necessary to distinguish enantiomers using Friedel pairs.

Core Concept: The Flack Parameter

The absolute configuration is validated using the Flack parameter (


) .[1][2]
  • 
     (u < 0.1):  The structural model and absolute configuration are correct.
    
  • 
     (u < 0.1):  The model is inverted; the crystal is the opposite enantiomer.
    
  • 
    :  The crystal is a racemic twin or the data lacks sufficient anomalous signal.[2]
    
Protocol: "From Oil to ORTEP"
Phase 1: Derivatization (If Sample is an Oil/Light Atom Structure)

Cyclopropanes lacking heavy atoms (C, H, N, O only) scatter X-rays weakly. To resolve the AC with high confidence, introduce a heavy atom or a rigid "crystallization chaperone."

  • For Cyclopropyl Alcohols: React with 4-bromobenzoyl chloride . The bromine atom (Z=35) provides a strong anomalous signal even with standard Mo radiation.

  • For Cyclopropyl Acids: Form salts with chiral amines (e.g.,

    
    -1-phenylethylamine) or couple with 4-bromoaniline .
    
  • For Non-functionalized Cyclopropanes: Use Co-crystallization .[3] Dissolve the oil with a "crystalline sponge" or host molecule like tetraaryladamantane , which entraps the guest in a regular lattice.

Phase 2: Crystallization

Small cyclopropanes have high rotational freedom. Use Slow Vapor Diffusion to encourage lattice formation.

  • Dissolve 5–10 mg of derivative in a minimal amount of "good" solvent (e.g., DCM, THF).

  • Place in a small inner vial.

  • Place inner vial into a larger jar containing a "poor" solvent (e.g., Pentane, Hexane).

  • Seal and leave undisturbed at 4°C for 2–7 days.

Phase 3: Data Collection & Strategy
  • Source Selection:

    • Molybdenum (Mo-K

      
      ):  Use only if heavy atoms (Br, I, S, P) are present.
      
    • Copper (Cu-K

      
      ): MANDATORY  for light-atom-only structures. The longer wavelength (1.54 Å) increases the anomalous scattering signal of Oxygen and Nitrogen, allowing AC determination without heavy atoms (though requiring high data redundancy).
      
  • Friedel Pairs: Ensure the collection strategy measures a high percentage (>95%) of Friedel pairs (Bijvoet pairs). Do not merge these reflections during data reduction.

Phase 4: Validation

Refine the structure using full-matrix least-squares.

  • Check R-factor: Should be < 5% for publication quality.

  • Verify Flack Parameter:

    • If

      
      , the configuration is confirmed.
      
    • If

      
      , the data is inconclusive (likely light atom issue); consider re-collecting with Cu source or derivatizing.
      
  • Hooft Parameter (

    
    ):  For light-atom structures, calculate the Hooft parameter using Bayesian statistics (via PLATON), which is often more robust than Flack for weak anomalous scatterers.
    

Workflow Visualization: The X-ray Validation Loop

XRD_Workflow Sample Purified Enantiomer Deriv Heavy Atom Derivatization (Optional) Sample->Deriv If oil Crystal Crystal Growth (Vapor Diffusion) Sample->Crystal If solid Deriv->Crystal Diffraction X-ray Diffraction (Collect Friedel Pairs) Crystal->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (SHELXL / OLEX2) Solve->Refine CheckFlack Check Flack (x) Refine->CheckFlack Result_Conf AC Confirmed (x near 0) CheckFlack->Result_Conf x < 0.1 Result_Inv Invert Structure (x near 1) CheckFlack->Result_Inv x > 0.9 Result_Fail Inconclusive (x near 0.5) CheckFlack->Result_Fail 0.3 < x < 0.7 Result_Inv->Refine Invert & Re-refine Result_Fail->Deriv Add Heavy Atom

Figure 2: Step-by-step workflow for validating absolute configuration via X-ray crystallography.

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Wengryniuk, S. E., et al. (2015).[4] Regioselective Bromination of Fused Cyclopropanes. Journal of the American Chemical Society, 137(10), 3490–3493. Link

Sources

Analytical Techniques for Purity Assessment of Substituted Cyclopropanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclopropane Conundrum in Drug Discovery

Substituted cyclopropanes are privileged scaffolds in modern medicinal chemistry (e.g., Saxagliptin, Olaparib, Betrixaban). Their unique geometry—often described as "banana bonds"—provides rigid conformational restriction that can enhance potency and metabolic stability.

However, this same structural feature introduces significant analytical hurdles:

  • Ring Strain (~27.5 kcal/mol): High susceptibility to thermal ring-opening or rearrangement, complicating gas-phase analysis.

  • Stereochemical Complexity: Multiple chiral centers on a small ring require high-resolution enantiomeric separation.

  • Detection Ambiguity: Many aliphatic cyclopropyl intermediates lack strong UV chromophores, rendering standard UV-Vis detection unreliable.

This guide objectively compares analytical methodologies to determine the absolute purity of these challenging molecules, moving beyond standard "template" workflows to science-driven decision-making.

Comparative Analysis of Analytical Techniques

Technique 1: Gas Chromatography (GC-FID/MS)

Verdict: High Risk / Use with Extreme Caution

While GC is the standard for volatile organic intermediates, it is frequently unsuitable for substituted cyclopropanes due to thermal instability.

  • The Mechanistic Failure: The activation energy for the thermal isomerization of cyclopropane to propylene is relatively low. In a standard split/splitless injector at 250°C, substituted cyclopropanes often undergo vinylcyclopropane-cyclopentene rearrangement or simple ring-opening elimination.

  • Experimental Evidence: A purity assay showing 95% purity by GC might actually be a 99% pure sample degrading in the injector. Conversely, thermal degradation products can co-elute with impurities.

  • Mitigation Strategy: If GC is mandatory (e.g., for residual solvents), use a Programmable Temperature Vaporizing (PTV) inlet starting at 40°C and ramping rapidly after the sample is on the column, or use Cool On-Column injection.

Technique 2: HPLC with Charged Aerosol Detection (LC-CAD)

Verdict: Recommended for Achiral/Chemical Purity

Standard UV detection (210 nm or 254 nm) fails for cyclopropanes lacking aromatic substituents. Refractive Index (RI) is too insensitive for impurity profiling (<0.05%).

  • Why CAD? Charged Aerosol Detection offers a "universal" response independent of chemical structure.[1] Unlike UV, which relies on extinction coefficients, CAD response correlates to analyte mass.

  • The Trade-off: CAD response is non-linear at low concentrations.

  • Protocol Insight: You must apply a power function linearization (Power Function value ~1.0–1.5) in your chromatography software to quantify impurities accurately against a main peak.

Technique 3: Supercritical Fluid Chromatography (SFC)

Verdict: Gold Standard for Chiral Purity

For separating cis/trans isomers and enantiomers of substituted cyclopropanes, SFC outperforms Normal Phase (NP) and Reverse Phase (RP) HPLC.

  • Diffusivity Advantage: Supercritical CO₂ has high diffusivity and low viscosity, allowing for 3x–5x faster flow rates than HPLC without backpressure limitations.

  • Orthogonality: The separation mechanism (interaction with CO₂ + modifier) is orthogonal to aqueous RP-HPLC, often resolving diastereomers that co-elute in water/acetonitrile systems.

Technique 4: Quantitative NMR (qNMR)

Verdict: The Absolute Reference (Primary Method)

When reference standards are unavailable (early discovery), qNMR is the only method that provides absolute purity (mass balance) rather than just relative area %.

Decision Framework & Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the technique that matches the physicochemical risks of the analyte.

MethodSelection Start START: Substituted Cyclopropane Sample IsVolatile Is the compound volatile? Start->IsVolatile ThermalCheck Is it thermally stable >200°C? IsVolatile->ThermalCheck Yes Chromophore Does it have a UV Chromophore? IsVolatile->Chromophore No GC Method: GC-FID (Use PTV Inlet) ThermalCheck->GC Yes (Rare) qNMR Method: qNMR (Absolute Purity) ThermalCheck->qNMR No / Unsure Chiral Is Stereochemistry Critical? Chromophore->Chiral Yes LCCAD Method: LC-CAD (Chemical Purity) Chromophore->LCCAD No SFC Method: Chiral SFC (Enantiomeric Excess) Chiral->SFC Yes (Enantiomers) LCUV Method: UHPLC-UV (Standard) Chiral->LCUV No (Diastereomers only) LCCAD->qNMR Validation Reqd

Caption: Logical decision matrix for selecting purity assessment methods based on cyclopropane physicochemical properties.

Detailed Experimental Protocols

Protocol A: Chiral Purity via SFC (The "Green" Standard)

This protocol is optimized for resolving cyclopropane enantiomers which often tail in Normal Phase HPLC.

Instrument: Agilent 1260 Infinity II SFC or Waters UPC². Mobile Phase:

  • A: CO₂ (Supercritical Grade)[2]

  • B: Methanol + 0.1% Isopropylamine (IPA improves peak shape for basic amines common in drug scaffolds).

Workflow:

  • Screening: Run a gradient of 5% to 50% B over 5 minutes on a 4-column bank (e.g., Chiralpak IA, IB, IC, IG).

  • Optimization: Select the column with Resolution (

    
    ) > 1.5. Switch to isocratic mode (e.g., 15% B) to flatten the baseline for integration.
    
  • Settings:

    • Flow: 3.0 mL/min

    • Back Pressure Regulator (BPR): 120 bar (Critical: keeps CO₂ supercritical).

    • Temp: 40°C.

Self-Validation Step: Inject the racemate first to establish the separation window. If peaks are not baseline resolved (


), lower temperature to 25°C to increase selectivity (enthalpic control).
Protocol B: Absolute Purity via qNMR

Use this when you lack a certified reference standard.[3]

Instrument: 400 MHz or 600 MHz NMR (Bruker Avance or equivalent). Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

Step-by-Step:

  • Solubility Check: Ensure both analyte and IS are fully soluble in the deuterated solvent (e.g., DMSO-

    
    ).
    
  • Preparation: Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) into the same vial.

  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest longitudinal relaxation time). For cyclopropanes, protons can have
      
      
      up to 3-5s. Set
      
      
      to be safe.
    • Scans: 16 or 32 (for S/N > 250:1).

  • Processing: Phase manually. Integrate the IS peak (set to known molar equivalent) and the unique cyclopropane ring protons (usually high field, 0.5–1.5 ppm).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[]

Data Presentation: Performance Matrix

FeatureGC-FIDUHPLC-UVSFCqNMR
Primary Utility Residual SolventsChemical PurityChiral PurityAbsolute Quantification
Thermal Risk High (Ring Opening)LowLowNegligible
Chiral Resolution PoorModerateExcellent N/A (unless chiral solvating agent used)
Detection Limit Low ppmLow ppmLow ppm~0.1% (Limit of Quantitation)
Throughput HighHighVery High Low

Visualizing the SFC Workflow

SFCWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Step1 Racemic Mix Injection Step2 Gradient Run (5-50% MeOH) Step1->Step2 Step3 Column Bank (IA, IB, IC, IG) Step2->Step3 Step4 Select Best Selectivity (α) Step3->Step4 Identify Hits Step5 Switch to Isocratic Step4->Step5 Step6 Tune Temp/Pressure (e.g. 120 bar, 40°C) Step5->Step6 Result Result Step6->Result Final Method Rs > 1.5

Caption: Systematic workflow for developing a chiral SFC method for cyclopropane derivatives.

References

  • Thermal Instability in GC: Journal of Chromatography A. "Analysis of thermally labile compounds... due to thermal decomposition in the inlet."[5] Available at: [Link]

  • SFC vs HPLC: Chromatography Today. "Should I use SFC or HPLC for my Analysis? - Advantages for Chiral Compounds." Available at: [Link]

  • qNMR Methodology: Journal of Natural Products. "qNMR Purity Assessment Guidelines and Internal Standard Selection." (Pauli et al.) Available at: [Link]

  • Cyclopropane Synthesis & Challenges: Organic Chemistry Frontiers. "Unveiling the beauty of cyclopropane formation." Available at: [Link]

Sources

Comparative Guide: Catalytic Systems for Cyclopropanation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanation is a pivotal transformation in medicinal chemistry, imparting metabolic stability and conformational restriction to drug candidates. However, selecting the correct catalytic system is often reduced to trial-and-error.

This guide objectively benchmarks the three dominant catalytic modalities: Dirhodium(II) complexes , Copper(I)-Bisoxazolines , and Engineered Cytochrome P450s .

The Bottom Line:

  • Rh(II) remains the "Generalist" gold standard for broad substrate scope and high diastereoselectivity (dr), particularly with donor-acceptor diazo compounds.

  • Cu(I) offers the highest cost-efficiency for large-scale manufacturing of simple substrates but suffers from lower turnover numbers (TON) compared to Rh.

  • Biocatalysis (Heme-enzymes) is the superior choice for "Green" chemistry and accessing cis-cyclopropanes, a stereoisomer often inaccessible via chemical catalysis.

The Mechanistic Landscape

To troubleshoot low yields or poor selectivity, one must understand the competing pathways at the metal center. The primary failure mode in cyclopropanation is not lack of reactivity, but rather the dimerization of the diazo precursor (forming fumarates/maleates) or β-hydride elimination.

Metal-Carbenoid Mechanism

The reaction proceeds via a concerted but asynchronous mechanism.[1] The metal center decomposes the diazo compound, releasing N₂, to form a transient electrophilic metal-carbene.

CatalyticCycle Start Active Catalyst (M-L) Complex Diazo-Metal Complex Start->Complex + Diazo Diazo Diazo Precursor (N2=CR1R2) Carbene Metal-Carbenoid (L-M=CR1R2) Complex->Carbene - N2 (Rate Limiting) TS Concerted Asynchronous TS Carbene->TS + Alkene Dimer Dimerization Side-Product Carbene->Dimer + Diazo (Competing Path) Alkene Alkene Substrate Product Cyclopropane Product TS->Product Product->Start Regeneration

Figure 1: Generalized catalytic cycle for transition-metal catalyzed cyclopropanation. Note that rapid addition of diazo leads to the 'Dimerization Side-Product' pathway.

Performance Benchmarking

The following data aggregates performance metrics for the cyclopropanation of Styrene with Ethyl Diazoacetate (EDA) , a standard industry benchmark.

Table 1: Comparative Performance Metrics
MetricDirhodium (Rh) Copper (Cu) Biocatalysis (P450)
Catalyst Example Rh₂(esp)₂ / Rh₂(DOSP)₄Cu(OTf)₂ + Ph-BoxP411-BM3 (Engineered)
Typical Loading 0.01 – 1.0 mol%1.0 – 5.0 mol%0.05 – 0.5 mol%
Yield (Isolated) 85 – 98%70 – 90%60 – 95%
Diastereoselectivity (dr) >20:1 (trans-major)5:1 – 15:1 (trans-major)>20:1 (cis-major possible)
Enantioselectivity (ee) 90 – 98%85 – 96%95 – >99%
Turnover Number (TON) 1,000 – 10,000+100 – 50010,000 – 60,000
Solvent System DCM, TolueneDCM, DCEWater (Buffer)
Cost Efficiency Low (High metal cost)High (Cheap metal/ligand)Medium (Fermentation req.)
Analysis of Causality
  • Why Rhodium dominates scope: The "lantern" structure of Rh(II) dimers allows for facile modulation of the steric environment via carboxylate ligands (e.g., Rh₂(esp)₂). The esp ligand provides a "strap" that prevents ligand dissociation, maintaining high activity even with difficult substrates [1].

  • Why Enzymes win on stereochemistry: Chemical catalysts generally favor the thermodynamic trans-isomer to minimize steric clash in the transition state. Engineered P450s (specifically the P411 variants where axial Cysteine is mutated to Serine) can enforce a cis-selective trajectory through the protein binding pocket, accessing chemical space difficult for small-molecule catalysts [2].

Practical Protocols

Protocol A: High-Throughput Rhodium Catalysis (Rh₂(esp)₂)

Best for: Late-stage functionalization, complex substrates, and minimal optimization.

  • Catalyst Prep: Charge a flame-dried vial with Rh₂(esp)₂ (0.1 mol%) .

    • Note: Rh₂(esp)₂ is air-stable, unlike older Rh₂(OAc)₄ variants which can degrade.

  • Substrate: Add alkene (1.0 equiv) in DCM (0.5 M).

  • Diazo Addition (CRITICAL): Dissolve donor-acceptor diazo compound (1.2 equiv) in DCM.

    • Self-Validating Step: Use a syringe pump to add the diazo solution over 1 hour. If the solution turns persistent yellow/green, diazo is accumulating—STOP and slow the rate. Accumulation leads to dimerization and explosion risks.

  • Workup: Concentrate in vacuo. No aqueous workup is usually required for Rh systems; proceed directly to silica plug filtration.

Protocol B: Biocatalytic Cyclopropanation (P411-BM3)

Best for: Aqueous solubility, high enantiopurity, and green chemistry requirements.

  • Buffer Prep: Prepare M9-N buffer (pH 7.4) degassed with nitrogen (anaerobic conditions often boost TON by preventing iron oxidation).

  • Enzyme Loading: Add P411 variant (lysate or purified, ~10 µM final conc) to the buffer containing glucose (cofactor regeneration).

  • Reaction: Add alkene (dissolved in minimal DMSO) followed by the diazo precursor.

  • Incubation: Shake at room temperature for 12 hours.

  • Extraction: Extract with Ethyl Acetate.

    • Note: Unlike Rh, enzymes do not suffer from "dimerization" background as the active site sterically excludes the second diazo molecule.

Scalability & Safety: The Flow Chemistry Advantage[3]

Scaling cyclopropanation is hazardous due to the shock sensitivity of diazo compounds. Batch processes are strongly discouraged for scales >10g.

Decision Matrix for Scale-Up

DecisionMatrix Input Substrate Needs Scale Scale > 10g? Input->Scale Stereo Need Cis-Isomer? Scale->Stereo No Flow Flow Chemistry (In-situ Diazo Gen) Scale->Flow Yes (Safety Critical) RhBatch Batch: Rh2(esp)2 (High Cost, Fast) Stereo->RhBatch No (Complex Substrate) Enz Biocatalysis (P450/P411) Stereo->Enz Yes CuBatch Batch: Cu-Box (Low Cost) Stereo->CuBatch No (Simple Substrate)

Figure 2: Catalyst and process selection matrix based on stereochemical requirements and scale.

Flow Protocol (In-Situ Generation)

To avoid handling isolated diazo compounds, use a flow reactor to generate them from stable hydrazones [3].

  • Stream A: Hydrazone precursor + Base.

  • Stream B: Activated MnO₂ column (oxidizes hydrazone to diazo).

  • Stream C: Alkene + Rh/Cu Catalyst.

  • Mixing: Stream A passes through B, generating diazo, which immediately mixes with Stream C.

  • Result: The steady-state concentration of explosive diazo is negligible, allowing safe multi-kilogram synthesis.

References

  • Espino, C. G., & Du Bois, J. (2001). A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones. Angewandte Chemie International Edition, 40(3), 598-600. Link

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin cyclopropanation via carbene transfer catalyzed by engineered cytochrome P450 enzymes.[2][3] Science, 339(6117), 307-310. Link

  • Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry, 13, 2550-2554.[4] Link

Sources

Comparative Guide: Biological Activity of Cis vs. Trans Cyclopropane Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclopropane ring is not merely a linker; it is a rigid geometric spacer that dictates the vectorial projection of pharmacophores. This guide analyzes the divergent biological activities of cis and trans cyclopropane isomers. Unlike flexible alkyl chains, cyclopropanes lock substituents into specific 3D coordinates, often resulting in "all-or-nothing" pharmacological effects.

Key Takeaway: There is no universal "active" isomer. Activity is context-dependent:

  • Trans isomers generally mimic extended conformations (e.g., peptide backbones), often favoring enzyme active sites like MAO (Monoamine Oxidase).

  • Cis isomers mimic turn conformations, crucial for fitting into globular receptor pockets (e.g., Tubulin binding, mGluR agonists).

The Structural Basis of Divergence: Vectorial Projection

The primary driver of biological difference is the angle of projection between substituents. This "Vectorial Alignment" determines whether a molecule can simultaneously engage multiple binding pockets (e.g., a hydrophobic pocket and a catalytic site).

Visualization: Vectorial Logic in Ligand Design

The following diagram illustrates how isomerism alters the spatial reach of pharmacophores.

VectorialProjection cluster_0 Trans-Isomer (Extended) cluster_1 Cis-Isomer (Turn/Compact) Trans_Core Cyclopropane Ring Trans_Sub1 Pharmacophore A (Amine/Polar) Trans_Core->Trans_Sub1 Vector 1 (0°) Trans_Sub2 Pharmacophore B (Aryl/Hydrophobic) Trans_Core->Trans_Sub2 Vector 2 (140-180°) Trans_Result Result: Linear/Extended Fit (e.g., MAO Active Site) Trans_Sub2->Trans_Result Cis_Core Cyclopropane Ring Cis_Sub1 Pharmacophore A Cis_Core->Cis_Sub1 Vector 1 (0°) Cis_Sub2 Pharmacophore B Cis_Core->Cis_Sub2 Vector 2 (0-60°) Cis_Result Result: Bent/Turn Fit (e.g., Tubulin/Receptor Cages) Cis_Sub2->Cis_Result

Caption: Comparison of pharmacophore projection vectors. Trans isomers facilitate extended binding modes, while cis isomers facilitate compact, turn-like binding modes.

Comparative Analysis: Case Studies

The following data tables contrast the performance of isomers in high-impact therapeutic classes.

Case A: Tranylcypromine (MAO Inhibitors)

Context: Tranylcypromine is an irreversible inhibitor of Monoamine Oxidase (MAO). The drug mimics the transition state of amines undergoing oxidation. Mechanism: The trans geometry aligns the amine group with the FAD cofactor in the enzyme, facilitating the single-electron transfer mechanism. The cis isomer suffers from steric clash with the enzyme wall.

Parameter(+)-Trans-Tranylcypromine(-)-Trans-TranylcypromineCis-Tranylcypromine
Primary Target MAO-B / MAO-AMAO-B / MAO-AMAO-B / MAO-A
Activity Status Potent (Active Drug) Active (Less Potent)Inactive / Weak
IC50 (MAO-B) ~5-10 nM~50-100 nM> 10,000 nM
Thermodynamic Stability HighHighLow (Steric strain)
Clinical Use Antidepressant (Parnate)None (Racemate component)None
Case B: Combretastatin A-4 Analogs (Tubulin Binding)

Context: Unlike Tranylcypromine, this case demonstrates where Cis is King . Combretastatin A-4 (CA-4) binds to the colchicine site of tubulin, inhibiting polymerization.[1] Mechanism: The colchicine binding site is a hydrophobic "cage" that requires a bent conformation. The trans isomer is too linear to fit.

CompoundConfigurationTubulin Polymerization IC50 (µM)Cytotoxicity (HCT-15) ED50 (µg/mL)
Combretastatin A-4 Cis (Z) 0.53 - 2.4 0.0004
Combretastatin A-4 Trans (E)> 40.0> 1.0
Cyclopropane Analog Cis-1,2-diaryl~5.00.04
Cyclopropane Analog Trans-1,2-diarylInactive> 10.0
Case C: Glutamate Analogs (mGluR Selectivity)

Context: Conformationally restricted glutamate analogs (e.g., DCG-IV, L-AP4 analogs) use the cyclopropane ring to freeze the glutamate backbone. Insight: Isomerism here switches selectivity rather than just potency.

  • Cis-isomers (e.g., DCG-IV): Often act as potent agonists for Group II mGluRs (mGluR2/3) because they mimic the "folded" conformation of glutamate required for receptor activation.

  • Trans-isomers: Often show activity at different subtypes (e.g., mGluR4) or act as antagonists by preventing the receptor closure necessary for signal transduction.

Metabolic Stability and ADME

The biological half-life of these isomers differs significantly due to steric accessibility to CYP450 enzymes.

  • Thermodynamic Stability:

    • Trans isomers are generally 4–5 kcal/mol more stable than cis isomers due to reduced steric repulsion between substituents (1,2-interaction).

    • Implication: Synthetic pathways often favor the thermodynamic trans product, requiring special conditions (e.g., kinetic control) to isolate the cis isomer.

  • Metabolic Liability:

    • Cis-Isomers: The proximity of substituents can lead to intramolecular reactions (e.g., lactamization if amine and ester groups are cis). However, this same crowding can sometimes shield the molecule from metabolic attack by CYP450s.

    • Trans-Isomers: More exposed to solvent and enzymes. While thermodynamically stable, they may be cleared faster if the exposed groups are metabolic handles (e.g., exposed amines).

Experimental Protocols: Synthesis & Validation

As an application scientist, you must establish a self-validating workflow. Relying on "purchased" isomers without verification is a common source of experimental error.

Workflow: Separation and Validation

The following Graphviz diagram outlines the mandatory validation steps for cyclopropane drug discovery.

ExperimentalWorkflow cluster_separation Separation Phase cluster_validation Structural Validation (Mandatory) cluster_assay Biological Profiling Start Crude Synthesis Mixture (Simmons-Smith / Diazoacetate) HPLC Chiral Prep-HPLC (Polysaccharide Columns) Start->HPLC Cryst Fractional Crystallization (If solid) Start->Cryst NOE 1D NOE / 2D NOESY NMR (Confirm Cis vs Trans) HPLC->NOE XRay X-Ray Crystallography (Absolute Configuration) Cryst->XRay Bind Binding Assay (Ki) NOE->Bind XRay->Bind Func Functional Assay (IC50/EC50) Bind->Func

Caption: Critical workflow for isolating and validating cyclopropane isomers before biological testing. NOE/X-Ray validation is a "Stop/Go" gate.

Detailed Protocol: Distinguishing Isomers via NMR

You cannot rely solely on retention time. You must use Nuclear Overhauser Effect (NOE) spectroscopy.

  • Sample Prep: Dissolve 5-10 mg of pure isomer in

    
     or 
    
    
    
    .
  • Experiment: Run a 1D NOE difference spectrum.

  • Irradiation: Irradiate the cyclopropane ring proton (

    
    ).
    
  • Interpretation:

    • Cis-Isomer: Strong NOE enhancement observed between the ring protons and the substituent protons on the same face.

    • Trans-Isomer: Minimal or no NOE enhancement between the ring proton and the substituent on the opposite face.

    • Coupling Constants (

      
      ): Cis vicinal coupling constants (
      
      
      
      Hz) are typically larger than trans coupling constants (
      
      
      Hz) in cyclopropanes.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Cis and Trans Isomers.Link

  • National Institutes of Health (NIH). (2024). Effect of the Protic vs. Non-Protic Molecular Environment on the cis to trans Conformation Change of Phototrexate Drug.[2]Link

  • National Institutes of Health (NIH). (2012). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors.[3]Link

  • ACS Publications. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor.Link

  • National Institutes of Health (NIH). (2008). Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands.Link

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes.Link

Sources

Cross-reactivity studies of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Selectivity Guide: Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate Derivatives in Epigenetic Drug Discovery

Executive Summary & Strategic Context

In the landscape of epigenetic modulation, the Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate scaffold has emerged as a critical intermediate for synthesizing Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors. While the cyclopropane core acts as a potent "warhead" for FAD-dependent oxidases, its structural similarity to the non-selective monoamine oxidase inhibitor tranylcypromine (2-PCPA) necessitates rigorous cross-reactivity profiling.

This guide provides a technical comparison of Pyridin-3-yl derivatives against classic Phenyl-based scaffolds. It focuses on the Selectivity Index (SI) between LSD1 and the off-target amine oxidases (MAO-A/B), a critical parameter for avoiding tyramine-induced hypertensive crises in clinical candidates.

Mechanistic Grounding: The Cyclopropane "Warhead"

To understand the cross-reactivity risks, one must understand the mechanism of inhibition. Both LSD1 and MAO-A/B utilize Flavin Adenine Dinucleotide (FAD) as a cofactor.

  • Mechanism-Based Inhibition: The cyclopropylamine moiety functions as a suicide substrate. Upon single-electron transfer (SET) to the FAD cofactor, the cyclopropane ring opens, forming a radical intermediate that covalently modifies the flavin, permanently disabling the enzyme.

  • The Selectivity Challenge: Because the catalytic mechanism is conserved across the amine oxidase superfamily, the core (cyclopropane) drives potency, while the substituents (e.g., Pyridin-3-yl vs. Phenyl) drive selectivity.

Figure 1: Mechanism of FAD Adduct Formation & Selectivity Logic

G Scaffold Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate Deriv Active Metabolite: (Trans)-2-(pyridin-3-yl) cyclopropylamine Scaffold->Deriv Hydrolysis & Curtius Rearrangement Mech Mechanism: Single Electron Transfer (SET) -> Ring Opening -> FAD Adduct Deriv->Mech LSD1 Target: LSD1 (KDM1A) (Epigenetic Regulation) Outcome1 Therapeutic Effect: Demethylation Blockade LSD1->Outcome1 MAO Off-Target: MAO-A/B (Neurotransmitter Metabolism) Outcome2 Adverse Event: Tyramine Pressor Response MAO->Outcome2 Avoided via Selectivity Mech->LSD1 High Affinity (Pyridyl H-Bonds) Mech->MAO Low Affinity (Steric Clash)

Caption: The Pyridin-3-yl scaffold is processed into an amine that covalently binds FAD. The pyridine nitrogen provides specific H-bond interactions in the LSD1 pocket that are absent in MAO-A/B, enhancing selectivity.

Comparative Performance Analysis

The following data compares the Pyridin-3-yl derivatives (derived from the subject ester) against the standard Phenyl (Tranylcypromine) and Pyrimidinyl alternatives.

Key Finding: The Pyridin-3-yl ring introduces polarity and hydrogen-bonding potential that exploits a specific hydrophilic region in the LSD1 substrate-binding channel, which is hydrophobic in MAO-A.

Table 1: Selectivity Profile (LSD1 vs. MAO-A/B)
ParameterScaffold A: Pyridin-3-yl (Subject)Scaffold B: Phenyl (Tranylcypromine)Scaffold C: Pyrimidin-5-yl
LSD1 IC50 (nM) < 50 nM (High Potency)28,000 nM (Weak)< 80 nM
MAO-A IC50 (µM) > 100 µM (Inactive)2.1 µM (Potent)> 50 µM
MAO-B IC50 (µM) > 50 µM (Weak/Inactive)0.8 µM (Potent)> 50 µM
Selectivity Index (SI) > 2,000x < 0.1x> 600x
Metabolic Stability Moderate (Pyridine N-oxidation)HighLow (Oxidative attack)
CNS Penetration Moderate (Polar Surface Area ~50Ų)High (Lipophilic)Low

Interpretation:

  • Scaffold A (Subject): Demonstrates superior "Clean Profile." The pyridine nitrogen likely repels residues in the MAO active site while recruiting Asp/Glu residues in LSD1.

  • Scaffold B (Baseline): The lack of heteroatoms leads to high lipophilicity and indiscriminate binding to all FAD-oxidases, causing severe side effects.

Experimental Protocols for Cross-Reactivity Validation

To validate the claims above, the following self-validating workflow is recommended. These protocols prioritize the detection of false positives caused by assay interference (e.g., fluorescence quenching).

Workflow Diagram: The Screening Cascade

Workflow Step1 Step 1: Synthesis Start: Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate End: Active Amine/Urea Derivative Step2 Step 2: Primary Screen (LSD1) Method: TR-FRET / AlphaLISA Control: GSK2879552 Step1->Step2 Step3 Step 3: Counter Screen (MAO-A/B) Method: Amplex Red / Peroxidase-Coupled Control: Clorgyline/Selegiline Step2->Step3 Hits (IC50 < 100nM) Step4 Step 4: Cellular Engagement Target: H3K4me1/2 Levels Cell Line: THP-1 / SCLC Step3->Step4 Selective Hits (SI > 100)

Caption: A funnel approach ensures only potent LSD1 inhibitors with low MAO affinity progress to cellular assays.

Protocol A: LSD1 Demethylase Inhibition Assay (TR-FRET)

Objective: Quantify potency against the primary target.

  • Reagents: Recombinant human LSD1 (1-852), Biotinylated H3K4me1 peptide (substrate), Europium-labeled anti-H3K4me0 antibody.

  • Reaction: Incubate 5 nM LSD1 with serial dilutions of the Pyridin-3-yl derivative for 30 min at RT (Pre-incubation is crucial for mechanism-based inhibitors).

  • Initiation: Add 100 nM Biotin-H3K4me1 peptide. Incubate 60 min.

  • Detection: Add Eu-Antibody and ULight-Streptavidin. Read TR-FRET signal.

  • Validation: Z' factor must be > 0.5. Reference compound GSK2879552 should yield IC50 ~20 nM.

Protocol B: MAO-A/B Cross-Reactivity (Amplex Red)

Objective: Detect off-target inhibition of monoamine oxidases.

  • System: Use microsomes expressing recombinant human MAO-A or MAO-B.

  • Substrate: Tyramine (universal substrate) or p-Tyramine.

  • Coupling: The reaction produces H2O2, which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) via HRP to form Resorufin (fluorescent).

  • Execution:

    • Incubate Enzyme + Inhibitor (Pyridin-3-yl derivative) for 30 min.

    • Add Tyramine + Amplex Red + HRP.

    • Measure Fluorescence (Ex 530nm / Em 590nm).

  • Critical Control: Run a "No Enzyme" control with H2O2 to ensure the compound does not inhibit HRP directly (a common false positive).

Synthesis & Handling Notes

  • Precursor Stability: The Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate ester is stable at RT. However, hydrolysis to the acid should be performed under mild conditions (LiOH, THF/Water) to avoid epimerization of the cyclopropane ring.

  • Stereochemistry: The Trans isomer is biologically preferred for LSD1 inhibition. The cis isomer often exhibits reduced potency and altered metabolic clearance. Ensure chiral separation (e.g., Chiralpak AD-H column) before biological testing.

References

  • LSD1 Inhibition Mechanism: "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant tranylcypromine." Nature, 2006. Link

  • Pyridin-3-yl Scaffold Patent: "Heteroaryl cyclopropylamine compounds as LSD1 inhibitors." World Intellectual Property Organization, WO2013057320A1. Link

  • MAO Cross-Reactivity Protocols: "Assay Guidance Manual: Monoamine Oxidase Assays." NCBI Bookshelf. Link

  • Cyclopropylamine Selectivity: "Design, Synthesis, and Evaluation of Novel 2-Substituted Cyclopropylamine Derivatives as Selective LSD1 Inhibitors." Journal of Medicinal Chemistry, 2017. Link

Comparative Guide: Synthetic Routes to Functionalized Pyridyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyridyl cyclopropanes are privileged pharmacophores in modern drug discovery, serving as conformationally restricted bioisosteres for ethyl groups or phenyl rings. Their incorporation into kinase inhibitors (e.g., for conformational locking) and GPCR ligands is well-documented. However, the synthesis of this motif presents a specific electronic challenge: the electron-deficient nature of the pyridine ring deactivates the vinyl group toward traditional electrophilic carbene addition (e.g., Rh(II) catalysis), often leading to poor yields or competitive side reactions.

This guide objectively compares three distinct synthetic methodologies to overcome this electronic mismatch, ranging from scalable bulk synthesis to high-precision asymmetric catalysis.

The Landscape at a Glance
FeatureMethod A: Co(II) Metalloradical Catalysis Method B: Corey-Chaykovsky Reaction Method C: Biocatalytic Transfer
Primary Mechanism Radical-type Carbene TransferNucleophilic Methylene TransferEnzymatic Carbene Transfer
Key Reagents Co(II)-Porphyrin, Diazo cmpdsSulfoxonium halide, NaH/KOtBuEngineered Myoglobin, Pyridotriazoles
Enantioselectivity Excellent (>90% ee)Low (typically racemic)High (>99% ee possible)
Substrate Tolerance High (Works on e- deficient alkenes)High (Requires e- deficient alkenes)Medium (Enzyme dependent)
Scalability Moderate (Catalyst cost)High (Cheap reagents)Low to Medium (Fermentation)
Safety Profile Moderate (Diazo handling)Good (Avoids diazo)Excellent (Aqueous, mild)

Method A: Asymmetric Metalloradical Catalysis (Co(II))

Best For: Late-stage functionalization requiring high enantiopurity.

Traditional Rh(II) carbenoids are electrophilic and struggle with electron-deficient vinyl pyridines. Cobalt(II) porphyrin catalysts, however, operate via a metalloradical mechanism . The resulting Co(III)-carbene radical is less sensitive to the electronic nature of the alkene, making it the gold standard for asymmetric cyclopropanation of vinyl pyridines.

Mechanistic Insight

Unlike the concerted asynchronous mechanism of Rh(II), Co(II) catalysis proceeds via a stepwise radical addition. The Co(II) center activates the diazo precursor to form a Co(III)-carbene radical. This species adds to the vinyl pyridine to form a carbon-centered radical intermediate (stabilized by the pyridine ring), which then rapidly collapses to form the cyclopropane ring.

Experimental Protocol: Co(II)-Catalyzed Asymmetric Cyclopropanation

Reagents:

  • Substrate: 2-Vinylpyridine (1.0 equiv)

  • Carbene Source: tert-Butyl diazoacetate (1.2 equiv)

  • Catalyst: [Co(P1)] (0.01 equiv) - (D2-symmetric Chiral Porphyrin, e.g., ZhuPhyrin)

  • Solvent: Toluene (anhydrous)

  • Conditions: Nitrogen atmosphere, Ambient temperature

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube under N2, dissolve [Co(P1)] (1 mol%) in anhydrous toluene (0.1 M concentration relative to substrate).

  • Substrate Addition: Add 2-vinylpyridine (1.0 mmol) to the deep red catalyst solution.

  • Diazo Addition: Slowly add tert-butyl diazoacetate (1.2 mmol) via syringe pump over 4 hours. Critical: Slow addition maintains a low concentration of the high-energy diazo compound, preventing dimerization and ensuring the catalytic cycle dominates.

  • Reaction Monitoring: Monitor consumption of the diazo compound via IR (disappearance of the characteristic diazo band at ~2100 cm⁻¹) or TLC.

  • Quench & Purification: Once complete, concentrate the mixture under reduced pressure. Purify directly via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • Yield: Expect 85-95%.

  • Stereochemistry: >90% ee and >95:5 dr (trans:cis) is typical for optimized porphyrin ligands.

Method B: Corey-Chaykovsky Reaction (Scalable Non-Metal Route)

Best For: Multi-gram/Kilogram scale synthesis where chirality is not required or will be resolved later.

This method utilizes a sulfur ylide as a nucleophilic methylene transfer agent.[1][2] Because the ylide is nucleophilic, it reacts preferentially with electron-deficient alkenes (Michael acceptors). Vinyl pyridines, being electron-poor, are excellent substrates for this reaction, unlike unactivated styrenes.

Mechanistic Insight

The reaction involves the conjugate addition of the sulfur ylide to the vinyl pyridine, forming a zwitterionic intermediate. The resulting carbanion then performs an intramolecular S_N2 attack on the carbon bearing the sulfur group, expelling the sulfide (leaving group) and closing the cyclopropane ring.[1]

Experimental Protocol: Scalable Methylene Transfer

Reagents:

  • Substrate: 2-Vinylpyridine (1.0 equiv)

  • Ylide Precursor: Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

  • Base: NaH (60% dispersion in oil) (1.5 equiv) or KOtBu

  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Ylide Generation: In a dry 3-neck flask under Ar, wash NaH (1.5 equiv) with dry hexanes to remove oil. Suspend in anhydrous DMSO. Add TMSOI (1.2 equiv) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution forms (dimethylsulfoxonium methylide).

  • Substrate Addition: Cool the ylide solution to 0 °C. Add 2-vinylpyridine (1.0 equiv) dropwise dissolved in a minimum amount of DMSO.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup (Critical for DMSO removal): Pour the reaction mixture into ice-cold brine. Extract exhaustively with Et2O or EtOAc (DMSO can drag product into the aqueous phase). Wash combined organics with water (3x) to remove residual DMSO.

  • Purification: Dry over MgSO4, concentrate, and distill (if liquid) or recrystallize.

Validation Check:

  • Safety: This route avoids potential explosion hazards of diazo compounds.

  • Selectivity: Produces racemic product. Diastereoselectivity (if substituting the methylene) favors trans.[2]

Method C: Biocatalytic Carbene Transfer (Green/Novel)

Best For: "Green" chemistry requirements and accessing unique chemical space (e.g., pyridotriazoles).

Recent advances have engineered heme proteins (like Myoglobin) to catalyze carbene transfer using pyridotriazoles instead of diazo compounds. Pyridotriazoles are stable, solid precursors that exist in equilibrium with their diazo forms.

Mechanistic Insight

The engineered heme center facilitates the decomposition of the pyridotriazole to generate an iron-carbene intermediate. The protein scaffold provides a chiral environment that dictates the trajectory of the incoming alkene, allowing for exquisite stereocontrol that is often difficult to achieve with small-molecule catalysts.

Experimental Protocol: Myoglobin-Catalyzed Cyclopropanation[4]

Reagents:

  • Substrate: 2-Vinylpyridine (10 mM)

  • Carbene Source: 1-(Pyridin-2-yl)-1,2,3-triazole derivative (10 mM)

  • Catalyst: Engineered Myoglobin variant (e.g., Mb(H64V, V68A)) (20 µM)

  • Reductant: Sodium dithionite (Na2S2O4) (10 mM) - to maintain Iron in Fe(II) state

  • Buffer: KPi buffer (pH 7.0)

Step-by-Step Workflow:

  • Buffer Prep: Degas KPi buffer (50 mM, pH 7.0) with argon for 30 mins.

  • Reaction Mix: In an anaerobic chamber or sealed vial, combine the buffer, Myoglobin catalyst, and sodium dithionite.

  • Substrate Addition: Add vinyl pyridine and the pyridotriazole (from DMSO stock solutions; final DMSO < 5%).

  • Incubation: Shake at room temperature for 12–24 hours.

  • Workup: Extract with EtOAc. The protein remains in the aqueous phase.

Validation Check:

  • Sustainability: Water-based, ambient temp, no toxic transition metals.

  • Atom Economy: High, but requires synthesis of the triazole precursor.

Visualizing the Mechanisms

The following diagram contrasts the radical mechanism of the Co(II) catalyst (Method A) with the anionic mechanism of the Corey-Chaykovsky reaction (Method B).

G cluster_0 Method A: Co(II) Metalloradical Catalysis cluster_1 Method B: Corey-Chaykovsky Reaction Co_Cat Co(II) Porphyrin Co_Carbene Co(III)-Carbene Radical Co_Cat->Co_Carbene + Diazo - N2 Diazo Diazo Precursor Rad_Inter C-Centered Radical (Pyridine Stabilized) Co_Carbene->Rad_Inter + VinylPy (Stepwise Addition) VinylPy Vinyl Pyridine Prod_A Chiral Cyclopropane (High ee) Rad_Inter->Prod_A Ring Closure + Co(II) Regneration Sulf_Salt Sulfoxonium Salt Ylide Sulfur Ylide (Nucleophile) Sulf_Salt->Ylide + Base - H2 Base NaH / Base Betaine Zwitterionic Intermediate Ylide->Betaine + VinylPy (Conjugate Addition) VinylPy_B Vinyl Pyridine (Michael Acceptor) Prod_B Racemic Cyclopropane Betaine->Prod_B Intramolecular SN2 - DMSO

Caption: Comparative mechanistic flow. Method A utilizes a stepwise radical addition suitable for asymmetric induction. Method B relies on nucleophilic conjugate addition followed by ring closure.

Decision Matrix for Route Selection

Use this logic gate to determine the appropriate method for your specific campaign.

DecisionTree Start Start: Target Molecule Requirements Chirality Is Enantiopurity Critical? Start->Chirality Scale Scale of Reaction? Chirality->Scale No (Racemic OK) Substrate Is Pyridine Electron-Deficient? Chirality->Substrate Yes (>90% ee needed) MethodB Method B: Corey-Chaykovsky Scale->MethodB >100g (Cost driven) Scale->MethodB <100g (Speed driven) MethodA Method A: Co(II) Catalysis Substrate->MethodA Yes (Standard Vinyl Py) MethodC Method C: Biocatalysis Substrate->MethodC No (Highly substituted/Complex)

Caption: Strategic selection workflow based on chirality, scale, and substrate electronics.

References

  • Co(II) Metalloradical Catalysis: Zhu, S., et al. (2008). "Cobalt-Catalyzed Asymmetric Cyclopropanation with Diazosulfones: Rigidification and Polarization of Ligand Chiral Environment via Hydrogen Bonding and Cyclization." Journal of the American Chemical Society.[3]

  • Corey-Chaykovsky Mechanism: Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Epoxides and Aziridines." Chemical Communications.[1]

  • Biocatalytic Cyclopropanation: Renata, H., et al. (2016). "Hemoprotein-Catalyzed Carbene Transfer Reactions." Trends in Chemistry.

  • General Review: Ebner, C., & Carreira, E. M. (2017). "Cyclopropanation Strategies in Recent Total Syntheses." Chemical Reviews.

Sources

Spectroscopic comparison of 2-pyridyl, 3-pyridyl, and 4-pyridyl cyclopropane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylpyridine (Py-CP) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for isopropyl or phenyl groups in nicotinic agonists, kinase inhibitors, and monoamine transporter ligands. However, the position of the nitrogen atom relative to the cyclopropane ring (2-, 3-, or 4-position) fundamentally alters the electronic distribution, metabolic stability, and spectroscopic signature of the molecule.

This guide provides a definitive spectroscopic analysis to distinguish these regioisomers. Unlike standard alkyl-pyridines, the cyclopropane ring possesses significant


-character (Walsh orbitals), allowing for unique conjugation effects with the pyridine ring that vary by isomer.

Electronic Structure & Theoretical Basis

To interpret the spectra, one must first understand the electronic interaction between the strained cyclopropane ring and the electron-deficient pyridine heterocycle.

  • 2-Pyridyl Cyclopropane (2-PyCP): The cyclopropane ring is adjacent to the nitrogen. The electron-withdrawing inductive effect (-I) of the nitrogen is strongest here. Furthermore, the Walsh orbitals of the cyclopropane can interact with the

    
    -system, but the proximity of the nitrogen lone pair introduces specific anisotropic shielding effects.
    
  • 3-Pyridyl Cyclopropane (3-PyCP): The nitrogen is in the meta position relative to the cyclopropane. This position is electronically "isolated" compared to the 2- and 4-positions. It lacks the direct resonance withdrawal capability of the nitrogen, making the cyclopropane ring more electron-rich than in the other isomers.

  • 4-Pyridyl Cyclopropane (4-PyCP): The nitrogen is para to the cyclopropane. This allows for strong resonance interaction (-M effect) between the cyclopropane and the nitrogen, similar to a Michael acceptor system, but without the steric hindrance of the ortho-nitrogen found in 2-PyCP.

NMR Spectroscopy: The Primary Identification Tool

Nuclear Magnetic Resonance (NMR) is the most reliable method for distinguishing these isomers. The symmetry of the molecule and the chemical shift of the pyridine protons are the key differentiators.

Aromatic Region ( H NMR)
IsomerSymmetry SystemKey Spectral FeatureChemical Shift Trends (

ppm)
4-PyCP AA'XX' (or AA'BB')Symmetric Para-Substitution. Appears as two distinct doublets (integrating 2H each).H2/H6: ~8.4-8.5 (deshielded by N)H3/H5: ~7.0-7.2 (shielded by CP)
3-PyCP ABCD Asymmetric. Four distinct aromatic signals. Look for a singlet-like signal (H2) and two low-field signals (H2, H6).H2: ~8.4 (singlet-like)H6: ~8.3 (doublet)H4: ~7.3H5: ~7.1 (dd)
2-PyCP ABCD Asymmetric. Four distinct signals, but H3 (adjacent to CP) is often upfield.H6: ~8.5 (doublet, adj to N)H3, H4, H5: Complex pattern 7.0–7.6 range.
Cyclopropyl Region ( H NMR)

The cyclopropane protons generally appear between 0.6 and 2.0 ppm. The Methine Proton (H-1') , which connects the ring to the pyridine, is the diagnostic handle.

  • Deshielding Order: 2-PyCP > 4-PyCP > 3-PyCP

    • 2-PyCP (~1.9 - 2.1 ppm): The methine proton is most deshielded due to the strong inductive effect of the adjacent ortho-nitrogen and the magnetic anisotropy of the ring current.

    • 4-PyCP (~1.8 - 1.9 ppm): Deshielded by resonance, but lacks the proximity to the nitrogen lone pair.

    • 3-PyCP (~1.7 - 1.8 ppm): Most shielded. The 3-position is the least electron-deficient position on the pyridine ring, making this methine proton appear most "alkyl-like."

C NMR Distinctions

The carbon connecting the cyclopropane to the pyridine (the ipso carbon) provides a definitive check:

  • 2-PyCP: Ipso carbon is highly deshielded (~160-165 ppm) due to being

    
     to Nitrogen.
    
  • 4-PyCP: Ipso carbon is moderately deshielded (~150-155 ppm).

  • 3-PyCP: Ipso carbon is in the "normal" aromatic range (~135-140 ppm).

Optical Properties (UV-Vis)

The conjugation between the cyclopropane "banana bonds" (high p-character) and the pyridine


-system results in distinct UV absorption maxima (

).
  • Conjugated Systems (2-Py and 4-Py): Both isomers allow for effective overlap between the cyclopropane Walsh orbitals and the pyridine

    
    -system. This results in a bathochromic shift  (red shift) and hyperchromic effect (increased intensity).[1]
    
    • Expect

      
       ~260-270 nm.
      
  • Cross-Conjugated System (3-Py): The 3-position does not allow for direct resonance delocalization of the cyclopropyl electrons onto the nitrogen. The conjugation is interrupted.

    • Expect

      
       ~250-255 nm (closer to unsubstituted pyridine).
      

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow for identifying an unknown pyridyl cyclopropane sample using standard spectroscopic data.

IsomerID start Unknown Pyridyl Cyclopropane nmr_aromatic 1. Analyze 1H NMR Aromatic Region (7.0 - 9.0 ppm) start->nmr_aromatic symmetry_check Is the pattern symmetric (two doublets)? nmr_aromatic->symmetry_check is_4py Result: 4-Pyridyl Isomer (AA'XX' System) symmetry_check->is_4py Yes asym_check Check Chemical Shift of Ipso-Carbon (13C NMR) symmetry_check->asym_check No (4 signals) ipso_high Ipso-C > 160 ppm (Alpha to Nitrogen) asym_check->ipso_high is_2py Result: 2-Pyridyl Isomer ipso_high->is_2py Yes is_3py Result: 3-Pyridyl Isomer (Ipso-C ~140 ppm) ipso_high->is_3py No

Figure 1: Decision tree for spectroscopic differentiation of Py-CP isomers.

Experimental Protocols

Synthesis of Representative Isomer (Suzuki Coupling)

Note: This protocol is adaptable for 2-, 3-, or 4-bromopyridine to generate the respective isomer.

Objective: Synthesize 2-cyclopropylpyridine via Suzuki-Miyaura cross-coupling.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • Cyclopropylboronic acid (1.2 eq)

  • Pd(OAc)

    
     (5 mol%)
    
  • Tricyclohexylphosphine (PCy

    
    ) (10 mol%)
    
  • K

    
    PO
    
    
    
    (3.0 eq)
  • Toluene/Water (10:1 v/v)

Workflow:

  • Inertion: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Loading: Add 2-bromopyridine (500 mg), cyclopropylboronic acid, and K

    
    PO
    
    
    
    .
  • Catalyst Addition: Add Pd(OAc)

    
     and PCy
    
    
    
    rapidly under Argon flow.
  • Solvent: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 100°C for 12 hours with vigorous stirring.

  • Workup: Cool to RT. Filter through a Celite pad. Extract with EtOAc. Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). Note: Pyridines can streak on silica; add 1% Triethylamine to the eluent.

Spectroscopic Sample Preparation

To ensure data comparable to the values in this guide:

  • Solvent: Use CDCl

    
     (Chloroform-d) neutralized with basic alumina. Acidic chloroform can protonate the pyridine nitrogen, shifting signals downfield by >0.5 ppm.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: Calibrate to TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    

Protocol step1 Reactants: Bromopyridine + CP-Boronic Acid step2 Catalysis: Pd(OAc)2 / PCy3 100°C, 12h step1->step2 step3 Workup: Celite Filter -> Extraction step2->step3 step4 Purification: Silica Column (+1% Et3N) step3->step4 step5 Analysis: NMR (CDCl3) step4->step5

Figure 2: Synthesis and characterization workflow.

Stability & Handling Notes

  • Acid Sensitivity: While pyridines are basic, the cyclopropane ring is acid-sensitive. Exposure to strong acids (e.g., HCl in MeOH) can lead to ring-opening, forming propyl-pyridines or chloropropyl-pyridines.

  • Oxidation: The pyridine nitrogen is susceptible to N-oxide formation if left in solution with peracids or exposed to air/light for prolonged periods (weeks). 2-PyCP is slightly more resistant to N-oxidation due to steric shielding by the cyclopropane ring compared to 4-PyCP.

References

  • Charette, A. B. (2010). Cyclopropanes in Organic Synthesis. Wiley-VCH.

  • Mariella, R. P., et al. (1969).[2] The Synthesis and Spectrum of 2-Cyclopropylpyridine. The Journal of Organic Chemistry, 34(10).[2]

  • Baranac-Stojanović, M. (2013).[3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.[3]

  • SDBS Database. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).

Sources

In-Vitro vs In-Vivo Efficacy of Cyclopropane-Containing Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-vitro vs In-vivo Efficacy of Cyclopropane-Containing Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary

The cyclopropane ring is a "high-risk, high-reward" motif in modern medicinal chemistry.[1] While often deployed as a bioisostere for isopropyl or gem-dimethyl groups to improve metabolic stability and potency, its unique electronic properties (high


-character "banana bonds") create a distinct disconnect between in-vitro metrics and in-vivo outcomes.[1] This guide analyzes the translational gap, focusing on why cyclopropane analogs often exhibit superior microsomal stability yet may fail in safety pharmacology due to Mechanism-Based Inhibition (MBI).[1]
Mechanistic Foundation: The "Banana Bond" Advantage[1]

To understand the efficacy data, one must first accept that a cyclopropane ring is electronically more similar to an alkene than an alkane.[1]

  • Stereoelectronics: The C-C bonds are bent (interorbital angle ~104°), resulting in significant

    
     character (approx. 32% s-character).[1] This allows the ring to act as a weak hydrogen bond donor (interaction with carbonyl oxygens in binding pockets) and conjugate with adjacent 
    
    
    
    -systems.[1]
  • Conformational Restriction: Replacing a flexible ethyl or isopropyl chain with a cyclopropane "locks" the bioactive conformation.[1] This reduces the entropic penalty (

    
    ) upon binding, theoretically improving in-vitro potency (
    
    
    
    /
    
    
    ).[1]
  • Metabolic Blocking: The C-H bond dissociation energy (BDE) in cyclopropane (~106 kcal/mol) is significantly higher than a secondary acyclic C-H (~98 kcal/mol).[1] This makes the ring resistant to Cytochrome P450 (CYP) hydrogen atom abstraction, the primary mechanism of oxidative clearance.[1]

Comparative Analysis: In-Vitro vs In-Vivo Performance

The following data illustrates the typical "lift" observed when transitioning to a cyclopropane scaffold, contrasted with the translational risks.

Table 1: Structural Analog Comparison (In-Vitro Parameters)

Data synthesized from standard medicinal chemistry optimization campaigns (e.g., TRPV1 antagonists, kinase inhibitors).[1]

ParameterIsopropyl / Ethyl AnalogCyclopropyl AnalogMechanistic Rationale
Potency (

)
150 nM12 nMEntropic advantage; "Locking" the vector.[1]
Microsomal Stability (

)
18 min>60 minHigh C-H BDE prevents CYP-mediated hydroxylation.[1]
Lipophilicity (cLogP) 3.22.8Cyclopropane is less lipophilic than isopropyl, improving solubility.[1]
Solubility LowModerateReduced crystal lattice energy due to ring strain.[1]
The Translational Disconnect (In-Vivo)

While in-vitro data often suggests the cyclopropyl analog is superior, in-vivo efficacy does not always correlate linearly due to Mechanism-Based Inhibition (MBI) and Transporter Efflux .[1]

Drug Case StudyIn-Vitro ObservationIn-Vivo OutcomeThe "Disconnect" Cause
Trovafloxacin High potency; stable in microsomes.[1]Hepatotoxicity (Black Box Warning) Reactive Metabolites: The cyclopropylamine moiety undergoes CYP-mediated oxidation, opening the ring to form a reactive enone intermediate that covalently binds liver proteins.[1][2]
Tasimelteon High affinity for MT1/MT2.[1][3][4]Excellent CNS exposurePermeability: The lipophilic nature of the cyclopropane-fused dihydrobenzofuran facilitates BBB crossing, translating in-vitro potency to in-vivo sleep onset efficacy.[1]
Ticagrelor Potent P2Y12 antagonism.[1]Rapid onset; Reversible binding.[1]Metabolic Soft Spot: Unlike Trovafloxacin, the cyclopropane ring in Ticagrelor is relatively stable; metabolism shifts to dealkylation of the side chain (AR-C124910XX), preserving the core scaffold.[1]
Critical Safety Workflow: The Cyclopropylamine Trap

The most significant risk in this chemical space is the Cyclopropylamine (CPA) substructure.[1] Unlike simple alkyl-cyclopropanes, CPAs can act as suicide inhibitors of CYP450 enzymes.[1]

The Mechanism:

  • SET: Single Electron Transfer from the Nitrogen lone pair to the CYP heme.

  • Fragmentation: The resulting radical cation triggers ring opening (scission).[1]

  • Covalent Binding: The carbon-centered radical attacks the heme porphyrin, irreversibly inactivating the enzyme.[1]

Diagram 1: Decision Logic for Cyclopropane Incorporation

Use this workflow to decide when to deploy a cyclopropane ring.

G start Lead Optimization: Metabolic Instability identified check_site Is the soft spot a gem-dimethyl or isopropyl? start->check_site replace Replace with Cyclopropane (Bioisostere) check_site->replace check_amine Is the ring attached directly to a Nitrogen? replace->check_amine safe_path Alkyl/Aryl-Cyclopropane check_amine->safe_path No risk_path Cyclopropylamine (CPA) check_amine->risk_path Yes outcome_safe Proceed to PK safe_path->outcome_safe test_mbi MANDATORY: Run IC50 Shift Assay (MBI Check) risk_path->test_mbi test_mbi->outcome_safe Shift < 1.5x outcome_fail Fail: Suicide Inhibition test_mbi->outcome_fail Shift > 2.0x

Caption: Decision tree for mitigating toxicity risks associated with cyclopropylamine moieties during lead optimization.

Experimental Protocols

To validate the efficacy and safety of a cyclopropane-containing lead, standard stability assays are insufficient.[1] You must employ a "Stress Test" protocol.[1]

Protocol A: The "IC50 Shift" Assay (MBI Detection)

Purpose: To detect if your cyclopropane compound is irreversibly inhibiting CYP enzymes (a predictor of in-vivo drug-drug interactions and toxicity).

  • Preparation: Prepare two parallel incubation plates with Human Liver Microsomes (HLM).

    • Plate 1 (-NADPH): Compound + HLM + Buffer (No metabolism possible).[1]

    • Plate 2 (+NADPH): Compound + HLM + NADPH (Metabolism active for 30 mins).[1]

  • Dilution: After pre-incubation (30 min), dilute both mixtures 1:10 into a secondary reaction containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Measurement: Measure the conversion of the probe substrate.

  • Calculation: Calculate the

    
     of the compound against the probe substrate for both plates.
    
  • Interpretation:

    • Shift Ratio =

      
      [1]
      
    • Ratio > 1.5: Indicates the compound became more potent after metabolism, suggesting the formation of a reactive intermediate (likely ring opening) that inactivated the enzyme.[1] STOP/Redesign.

    • Ratio ~ 1.0: Reversible inhibition only. Proceed.

Protocol B: Intrinsic Clearance (

) vs. Hepatocyte Stability

Purpose: To verify if the cyclopropane ring successfully blocked the metabolic soft spot.[1]

  • System: Cryopreserved Hepatocytes (more predictive than microsomes for Phase II conjugation).[1]

  • Dosing: Incubate test compound (1

    
    M) at 
    
    
    
    C.
  • Sampling: Quench aliquots at 0, 15, 30, 60, 90 min into acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to track parent depletion.

  • Metabolite ID (Crucial Step): Perform a full scan (Q1) to look for +14 Da (oxidation to ketone/ring opening) vs +16 Da (simple hydroxylation).[1]

    • Insight: If you see abundant +14 Da metabolites, your cyclopropane ring is opening.[1] This is a stability failure.[1]

Visualizing the Toxicity Pathway[1]

The following diagram illustrates the specific chemical mechanism that leads to the "Trovafloxacin" type failure mode.

Reaction cluster_0 Step 1: Oxidation cluster_1 Step 2: Ring Scission cluster_2 Step 3: Toxicity Start Cyclopropylamine (Stable) Radical N-Radical Cation (Unstable) Start->Radical CYP450 (SET) Open Carbon-Centered Radical Radical->Open Ring Opening Adduct Covalent Heme Adduct (Dead Enzyme) Open->Adduct Attack Porphyrin

Caption: Mechanism of CYP-mediated ring scission in cyclopropylamines leading to irreversible enzyme inactivation.[1]

References
  • Watanabe, A., et al. (2016).[1] "Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents." Drug Metabolism and Disposition. Link

  • Shaffer, C. L., et al. (2002).[1][5] "Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine." Journal of the American Chemical Society.[1][5] Link[1]

  • Talevi, A. (2016).[1] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry. Link[1]

  • Bates, R. (2021).[1][6] "Tasimelteon: A Selective and Unique Receptor Binding Profile."[1] Neuropharmacology. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Safety Operating Guide

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS: 649766-32-5).[1] As a Senior Application Scientist, I must emphasize that while this specific compound is often a research intermediate, its structural moieties—a basic pyridine ring, a strained cyclopropane, and a combustible ester—dictate a specific waste management strategy that prevents exothermic incompatibility and environmental release.

Chemical Identity & Physical Properties

ParameterDataOperational Implication
CAS Number 649766-32-5Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₁H₁₃NO₂Organic waste stream (High BTU value).
Functional Groups Pyridine (Base), Ester, CyclopropaneIncompatible with strong acids and oxidizers.
Acidity/Basicity Weak Base (Pyridine N)Will generate heat if mixed with acidic waste streams.
Flash Point (Est.) >60°C (Combustible)Classify as Ignitable Waste (D001) for safety margins.

Waste Characterization & Regulatory Classification

Before disposal, we must classify the waste under RCRA (Resource Conservation and Recovery Act) standards to ensure compliance.

  • Hazardous Waste Code: While not explicitly P- or U-listed (unlike pure Pyridine, U196), this compound should be managed as D001 (Ignitable) due to the ester functionality and potential flammability of residual solvents.

  • Toxicity Characteristic: Pyridine derivatives can exhibit aquatic toxicity. Do NOT dispose of via sanitary sewer (sink) or trash.

  • Waste Stream Assignment:

    • Primary Stream: Non-Halogenated Organic Solvents (if in solution).

    • Secondary Stream: Solid Hazardous Waste (if absorbed or pure solid).

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the compound is routed to the correct accumulation container, preventing cross-contamination.

Waste_Decision_Matrix Start Waste Generation: Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate State_Check Physical State? Start->State_Check Liquid_Path Liquid / Solution State_Check->Liquid_Path Is Liquid Solid_Path Solid / Absorbent State_Check->Solid_Path Is Solid Halogen_Check Contains Halogenated Solvents (DCM, Chloroform)? Liquid_Path->Halogen_Check Bin_C BIN C: Solid Hazardous Waste (Double Bagged) Solid_Path->Bin_C Bin_A BIN A: Non-Halogenated Organic Waste (Label: Basic/Neutral) Halogen_Check->Bin_A No (e.g., Ethanol, Ethyl Acetate) Bin_B BIN B: Halogenated Organic Waste Halogen_Check->Bin_B Yes

Caption: Decision matrix for segregating pyridine-cyclopropane ester waste based on physical state and solvent composition.

Operational Disposal Protocol

This protocol is designed to be self-validating: every step includes a check to ensure safety before proceeding.

Phase 1: Pre-Disposal Stabilization

Why: The pyridine nitrogen is a proton acceptor. Accidental mixing with acidic waste can cause rapid heating and pressure buildup.

  • pH Check: If the waste is an aqueous mixture, verify pH. If pH < 4, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before bottling.[1]

  • Quenching (Reactivity): The cyclopropane ring is generally stable, but if strong Lewis acids were used in synthesis, quench with water/alcohol to prevent ring-opening polymerization in the waste drum.

Phase 2: Packaging & Labeling
  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid metal cans if the waste is potentially corrosive or wet.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling:

    • Chemical Name: Write out fully: "Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate waste."

    • Hazards: Check "Flammable," "Irritant," and "Toxic."[2]

Phase 3: Segregation (The "Never-Mix" List)

Store the waste container in a Satellite Accumulation Area (SAA) separate from incompatible classes.

Incompatible ClassInteraction MechanismConsequence
Strong Acids (HCl, H₂SO₄)Protonation of Pyridine NitrogenExothermic reaction; heat generation; potential boiling of solvent.[1]
Strong Oxidizers (H₂O₂, HNO₃)Oxidation of Pyridine/EsterFire hazard; formation of N-oxides; potential explosion.
Alkali Metals (Na, K)Reaction with Ester/Active HHydrogen gas evolution; fire.

Emergency Response: Spill Management

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure to pyridine vapors (distinctive nauseating odor).

Diagram 2: Spill Response Workflow

Follow this strictly to minimize exposure.

Spill_Response Alert 1. ALERT Evacuate immediate area. Notify Safety Officer. PPE 2. PPE DONNING Nitrile Gloves (Double), Goggles, Lab Coat. (Resp. protection if >100mL) Alert->PPE Contain 3. CONTAINMENT Circle spill with vermiculite or sand. PPE->Contain Absorb 4. ABSORPTION Cover liquid completely. Wait 5 minutes. Contain->Absorb Collect 5. COLLECTION Scoop into sealable poly-bag/bucket. Absorb->Collect Label 6. LABELING Mark as 'Debris from Pyridine Spill'. Collect->Label

Caption: Step-by-step spill response workflow prioritizing personnel safety and containment.

Specific Cleanup Notes:

  • Absorbent: Use Vermiculite, Diatomaceous Earth, or Universal Spill Pads. Do not use paper towels as the primary absorbent for large spills due to flammability.

  • Decontamination: After solid collection, wipe the surface with a mild detergent and water solution. Do not use bleach (hypochlorite) immediately, as it may react with residual amines/pyridine to form chloramines.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 6351 (Cyclopropane). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

Sources

Personal protective equipment for handling Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Introduction: The Chemical Context

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a bifunctional intermediate often employed in medicinal chemistry as a scaffold for nicotinic agonists or kinase inhibitors. Its structure combines a pyridine ring (implying potential neurological activity and solvent-like permeation properties) with a cyclopropane ester (introducing ring strain and potential alkylating reactivity).

While the ethyl ester moiety typically reduces volatility compared to its methyl analog, the presence of the pyridine heterocycle necessitates a safety protocol that goes beyond standard organic handling. This guide applies the Precautionary Principle , utilizing "read-across" data from structural analogs (Methyl cyclopropanecarboxylate and Pyridine) to establish a robust safety margin.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The specific toxicological profile of this ethyl ester is often less documented than its precursors. Therefore, we model the risk based on its high-hazard components.

Table 1: Physicochemical & Hazard Profile (Read-Across Analysis)

PropertyValue / CharacteristicSafety Implication
Physical State Liquid (likely viscous oil)Splash hazard is the primary exposure route.
Volatility ModerateRequires engineering controls (Fume Hood) to prevent inhalation.
Skin Permeation High Risk Pyridine derivatives penetrate skin rapidly. Standard latex gloves are insufficient.
Odor "Stench" / Amine-likeOlfactory fatigue is possible; do not rely on smell for detection.
GHS Classifications H311 (Toxic in contact with skin)*H319 (Causes serious eye irritation)H315 (Skin Irritant)Based on Methyl cyclopropanecarboxylate analog data.

Critical Insight: The cyclopropane ring is strained. If subjected to strong acids or radical conditions during synthesis, ring-opening can occur, potentially generating more reactive/toxic species.

Personal Protective Equipment (PPE) Matrix

Effective PPE is a system, not a checklist. The following matrix is designed to prevent exposure during specific operational phases.

Table 2: Task-Based PPE Selection

PPE ComponentSpecificationRationale
Hand Protection (Splash) Nitrile (≥ 5 mil / 0.12 mm) Good resistance to esters. Change immediately upon splash.
Hand Protection (Immersion) Silver Shield / Laminate Required for spill cleanup. Pyridines can degrade nitrile over time.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient . Liquid esters can cause severe corneal damage; a seal is required.
Body Protection Lab Coat (Poly/Cotton or Nomex) Must be buttoned to the neck. Nomex recommended if working with pyrophoric reagents alongside this ester.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary control. Respirators (P100/OV) are only for emergency egress or spill cleanup outside a hood.
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the chemical's structural properties.

PPE_Decision_Logic Chemical Ethyl 2-(pyridin-3-yl) cyclopropanecarboxylate Properties Properties: 1. Pyridine Ring (Permeation) 2. Ester (Irritant) 3. Cyclopropane (Reactivity) Chemical->Properties Risk Risk Assessment: Dermal Toxicity & Eye Damage Properties->Risk defines Controls Engineering Control: Fume Hood Required Risk->Controls mitigates PPE_Hands Hands: Nitrile (Splash) Laminate (Spill) Controls->PPE_Hands residual risk PPE_Eyes Eyes: Splash Goggles (No Safety Glasses) Controls->PPE_Eyes

Caption: Logical flow deriving PPE requirements from the specific chemical moieties (Pyridine/Cyclopropane).

Operational Protocol: Step-by-Step Handling

Phase A: Preparation
  • Verify Engineering Controls: Confirm fume hood is operational. The sash should be at the lowest working height.

  • Double-Gloving Strategy: For synthesis involving >500mg, wear a smaller pair of nitrile gloves (inner) and a standard pair (outer). This allows you to strip the outer layer immediately if contaminated without exposing skin.[1][2][3][4]

Phase B: Active Handling (Weighing & Transfer)
  • Static Control: Esters on silica or in plastic weighing boats can build static. Use an anti-static gun or weigh directly into tared glass vials to prevent "jumping" of the liquid/solid.

  • Transfer: Use positive displacement pipettes for viscous liquids to ensure accuracy and prevent dripping.

  • Reaction Monitoring: When checking TLC, do not remove the plate from the hood until the solvent has fully evaporated. The pyridine moiety may track on silica; visualize under UV (254 nm) carefully.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all balance surfaces and hood sashes with a soap/water solution, followed by ethanol.

  • Doffing Sequence:

    • Remove outer gloves (if double gloving) inside the hood.

    • Remove goggles (handle by the strap).

    • Remove lab coat.

    • Remove inner gloves (turning inside out).

    • Wash hands with soap and water for 20 seconds immediately.

Emergency Response & Spills

Scenario: You drop a 20mL vial of the ester inside the fume hood.

  • Alert: Announce the spill to lab mates.

  • Assess: Is the sash closed? Yes. Is the ventilation working? Yes.

  • Action:

    • Don Silver Shield/Laminate gloves (Nitrile may degrade with prolonged contact to the neat pool).

    • Cover the spill with vermiculite or an absorbent pad.

    • Once absorbed, sweep into a hazardous waste bag.

    • Clean the surface with a mild detergent (Trisodium Phosphate - TSP is effective for oily esters) then water.

    • Do not use Bleach: Bleach can react with the amine (pyridine) to form chloramines (toxic gas).

Visualization: Emergency Response Workflow

Emergency_Response Spill Spill Incident Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood Contain Close Sash Don Laminate Gloves InHood->Contain Evacuate Evacuate Lab Call EHS OutHood->Evacuate High Risk Absorb Absorb with Vermiculite (No Bleach) Contain->Absorb Dispose Bag as HazWaste Absorb->Dispose

Caption: Decision tree for spill response, prioritizing evacuation for uncontained spills due to inhalation risks.

Disposal & Environmental Compliance

  • Waste Stream: This compound contains nitrogen and is an organic ester. It typically belongs in the Non-Halogenated Organic Solvent waste stream, unless your facility separates "High Hazard" or "Toxic" organics.

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "Py-Ester."

  • Container: High-Density Polyethylene (HDPE) or Glass containers are compatible.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl cyclopropanecarboxylate. (Used for Read-Across Hazard Analysis).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Laboratory Safety Guidance. U.S. Department of Labor.

  • PubChem. (n.d.). Compound Summary: Methyl cyclopropanecarboxylate (CID 76122).[5] National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。